Apigenin-4'-glucoside
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
20486-34-4 |
|---|---|
Molecular Formula |
C21H20O10 |
Molecular Weight |
432.4 g/mol |
IUPAC Name |
5,7-dihydroxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one |
InChI |
InChI=1S/C21H20O10/c22-8-16-18(26)19(27)20(28)21(31-16)29-11-3-1-9(2-4-11)14-7-13(25)17-12(24)5-10(23)6-15(17)30-14/h1-7,16,18-24,26-28H,8H2/t16-,18-,19+,20-,21-/m1/s1 |
InChI Key |
ICLVCWSZHUZEFT-QNDFHXLGSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)O |
melting_point |
234 - 235 °C |
physical_description |
Solid |
Origin of Product |
United States |
Foundational & Exploratory
Natural Sources of Apigenin-4'-Glucoside: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apigenin, a flavone with the chemical name 4′,5,7-trihydroxyflavone, is a widely distributed plant secondary metabolite with a range of documented pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties. In nature, apigenin frequently exists as glycosides, where a sugar moiety is attached to the apigenin backbone. One such derivative is Apigenin-4'-glucoside, where a glucose molecule is linked at the 4'-hydroxyl group. This glycosylation can significantly impact the bioavailability and metabolic fate of the parent apigenin. This technical guide provides an in-depth overview of the natural sources of this compound, quantitative data, experimental protocols for its extraction and analysis, and a review of the relevant biological signaling pathways.
Natural Sources and Quantitative Data
Apigenin and its glycosides are found in a variety of plants, particularly in the Apiaceae and Asteraceae families. While much of the literature focuses on the aglycone or other glycosidic forms like apigenin-7-O-glucoside, this section presents available quantitative data for apigenin and its relevant glucosides, including this compound where specified.
| Plant Source | Plant Part | Compound | Concentration | Reference |
| Matricaria chamomilla (Chamomile) | Flowers | Apigenin-7-glucoside | 210 to 1110 mg/100 g dry weight | [1] |
| Flowers | Apigenin | 40 to 740 mg/100 g dry weight | [1] | |
| Ray Florets (Egyptian variety) | Apigenin-7-O-glucoside | 39% of methanolic extract | [2] | |
| Disc Florets (Lebanese variety) | Apigenin-7-O-glucoside | 38.5% of methanolic extract | [2] | |
| Dried Flowers | Apigenin O-glycosides | up to 5320 mg/100 g | [3] | |
| Petroselinum crispum (Parsley) | Dried Leaves | Apigenin | ~45 mg/g | [4] |
| Fresh Leaves | Apigenin | 215 mg/100 g | [4] | |
| Root | Apiin (apigenin-7-O-apioglucoside) | Dominant flavonoid | [5] | |
| Root | Apigenin-7-O-glucoside | Significant presence | [5] | |
| Apium graveolens (Celery) | Seeds | Apigenin | Present in ethyl acetate fraction | [6][7] |
| Root | Apiin (apigenin-7-O-apioglucoside) | Present | [5] | |
| Chrysanthemum morifolium | Flowers | Apigenin-7-O-glucoside | up to 16.04 mg/g | [8] |
| Adinandra nitida | Leaves | Apigenin (from hydrolysis) | ~2.5% of dry mass | [9] |
Experimental Protocols
Extraction of Apigenin Glycosides from Matricaria chamomilla
This protocol is adapted from a method for the extraction of apigenin-7-glucoside and can be applied for the extraction of this compound.
Methodology:
-
Sample Preparation: Air-dry chamomile flowers and grind them into a fine powder.
-
Extraction:
-
Weigh 1.0 g of the powdered plant material.
-
Add 20 mL of 70% aqueous ethanol.
-
Perform ultrasound-assisted extraction for 30 minutes at 50°C.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
Repeat the extraction process on the residue twice more.
-
Pool the supernatants and evaporate the solvent under reduced pressure.
-
Redissolve the dried extract in the mobile phase for HPLC analysis.
-
Quantification by Ultra-Performance Liquid Chromatography (UPLC)
This method is suitable for the quantification of apigenin glucosides.
Instrumentation:
-
UPLC system with a photodiode array (PDA) detector.
-
C18 column (e.g., 150 mm × 2 mm, 1.8 µm).
Chromatographic Conditions:
-
Mobile Phase A: 4% aqueous acetic acid
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
-
0-2 min: 10% B
-
2-10 min: 10-25% B
-
10-15 min: 25-40% B
-
15-20 min: 40-10% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 335 nm
-
Injection Volume: 5 µL
Standard Preparation:
-
Prepare a stock solution of this compound standard in methanol (1 mg/mL).
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to construct a calibration curve.
Biosynthesis and Signaling Pathways
Biosynthesis of Apigenin
Apigenin is synthesized in plants via the phenylpropanoid pathway. The following diagram illustrates the key steps leading to the formation of apigenin, the precursor to this compound.
Caption: Biosynthesis pathway of Apigenin and its conversion to this compound.
Signaling Pathways Modulated by Apigenin
Upon ingestion, this compound is likely hydrolyzed to its aglycone, apigenin, which is responsible for the observed biological activities. Apigenin has been shown to modulate several key signaling pathways implicated in cancer and inflammation.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is crucial for cell survival and proliferation. Apigenin has been demonstrated to inhibit this pathway, leading to apoptosis in cancer cells.
Caption: Apigenin's inhibitory effect on the PI3K/Akt signaling pathway.
MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is involved in cell proliferation, differentiation, and survival. Apigenin can suppress this pathway, contributing to its anticancer effects.
Caption: Inhibition of the MAPK/ERK signaling cascade by Apigenin.
Conclusion
This compound is a naturally occurring flavonoid glycoside with potential health benefits, primarily attributed to its aglycone, apigenin. This guide has provided an overview of its natural sources, with a focus on chamomile, parsley, and celery. The detailed experimental protocols for extraction and quantification offer a foundation for researchers to isolate and study this compound. Furthermore, the elucidation of the signaling pathways modulated by apigenin provides insights into its mechanisms of action and potential therapeutic applications. Further research is warranted to specifically quantify this compound in a wider range of plant sources and to investigate its unique bioactivities prior to metabolic conversion.
References
- 1. sid.ir [sid.ir]
- 2. Extraction, Characterization, Stability and Biological Activity of Flavonoids Isolated from Chamomile Flowers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Apigenin - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. jmp.ir [jmp.ir]
- 7. researchgate.net [researchgate.net]
- 8. Extraction, Purification, and Hydrolysis Behavior of Apigenin-7-O-Glucoside from Chrysanthemum Morifolium Tea - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hrcak.srce.hr [hrcak.srce.hr]
An In-depth Technical Guide to the Core Differences Between Apigenin-4'-glucoside and Apigenin Aglycone
Introduction
Apigenin, a naturally occurring flavone, has garnered significant interest within the scientific community for its potential therapeutic applications, including anti-inflammatory, antioxidant, and anti-cancer properties.[1][2] Found abundantly in various plants, fruits, and vegetables like parsley, celery, and chamomile, apigenin primarily exists in its glycosidic forms.[3] The attachment of a sugar moiety significantly alters its physicochemical and pharmacokinetic properties compared to its non-sugar form, the aglycone. This technical guide provides a detailed comparison between a common glycoside, Apigenin-4'-O-glucoside, and Apigenin aglycone, focusing on the core differences in their chemical structure, physicochemical properties, pharmacokinetics, and biological activities. This document is intended for researchers, scientists, and drug development professionals to facilitate a deeper understanding of these two forms of apigenin.
Chemical and Physicochemical Properties
The fundamental difference between Apigenin-4'-glucoside and Apigenin aglycone lies in their chemical structure. The aglycone, 4′,5,7-trihydroxyflavone, is a planar molecule characterized by three hydroxyl groups.[4] In this compound, a glucose molecule is attached via an O-glycosidic bond to the hydroxyl group at the 4' position of the B-ring. This structural modification has profound implications for the molecule's physical and chemical characteristics, particularly solubility and stability.
Solubility
The addition of the hydrophilic sugar moiety dramatically increases the water solubility of the flavonoid. Apigenin aglycone is lipophilic and practically insoluble in water, which poses a significant challenge for its formulation and bioavailability.[5][6] In contrast, its glycosides are substantially more water-soluble.[5][7] This increased solubility is a critical factor for administration and initial dissolution in the gastrointestinal tract.
Stability
Glycosylation also enhances the chemical stability of apigenin. The sugar moiety can protect the flavonoid core from degradation.[5] Studies have shown that hydroxyl groups can promote the degradation of flavonoids, whereas a sugar moiety offers protection, making the glucoside form more stable under various conditions compared to the aglycone.[5]
| Property | Apigenin Aglycone | This compound | Reference(s) |
| Molecular Formula | C₁₅H₁₀O₅ | C₂₁H₂₀O₁₀ | [4][8] |
| Molar Mass | 270.24 g/mol | 432.4 g/mol | [4][8] |
| Water Solubility | Very low (e.g., 1.35-2.16 µg/mL) | Higher than aglycone (data not specified) | [5][7] |
| LogP (Octanol/Water) | ~1.7 | ~ -0.1 (Computed) | [4][8] |
| Appearance | Yellow crystalline solid | Data not specified | [3] |
| Stability | Less stable; requires storage at -20°C | More chemically stable due to sugar moiety | [5] |
Table 1: Summary of Physicochemical Properties.
Pharmacokinetics and Metabolism
The route from ingestion to systemic circulation differs significantly between the glycoside and aglycone forms. These differences in absorption, distribution, metabolism, and excretion (ADME) are critical for determining the ultimate bioavailability and therapeutic efficacy of apigenin.
Absorption and Bioavailability
When consumed through diet, apigenin is predominantly in its glycoside form.[7] Apigenin glycosides are generally not absorbed directly in the upper gastrointestinal tract. They must first be hydrolyzed to the aglycone form. This deglycosylation is carried out by intestinal enzymes, such as lactase-phlorizin hydrolase (LPH) located at the brush border of the small intestine, or by the enzymatic action of the gut microbiota in the colon.[5][9]
Once liberated, the more lipophilic Apigenin aglycone can be absorbed by epithelial cells, primarily through passive diffusion.[5] While the aglycone has greater membrane permeability, its poor water solubility can limit the amount that reaches the intestinal wall for absorption.[7] The glycoside's higher solubility may lead to a greater amount of the compound being available for hydrolysis and subsequent absorption, potentially enhancing overall bioavailability despite the multi-step process.[7] The relative oral bioavailability of apigenin has been estimated to be around 30% in rat models.[9][10]
Metabolism and Excretion
After absorption into the enterocytes, Apigenin aglycone undergoes extensive first-pass metabolism, primarily in the small intestine and the liver.[9] The main metabolic reactions are Phase II conjugation processes, including glucuronidation and sulfation, which are catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs).[5][9] These reactions attach glucuronic acid or sulfate groups to the hydroxyl groups of apigenin, making the metabolites more water-soluble and facilitating their excretion via urine and bile.[10] The major metabolites found in circulation are typically apigenin-glucuronides and apigenin-sulfates.[5][11]
| Parameter | Apigenin Aglycone (Oral Admin., Rats) | Apigenin Glycoside (Oral Admin.) | Reference(s) |
| Absorption Site | Duodenum, Jejunum, Ileum, Colon | Primarily lower GI tract (after hydrolysis) | [5][11] |
| Absorption Mechanism | Passive and active transport | Not directly absorbed; requires prior hydrolysis to aglycone | [5][9] |
| Tmax (Time to Cmax) | 0.5 - 2.5 hours | Delayed (e.g., 4-6 hours for metabolites from parsley-derived glycosides) | [9][11] |
| Elimination Half-life | ~2.5 hours (average in rats) | Variable, dependent on hydrolysis and absorption rate | [9] |
| Primary Metabolites | Glucuronide and sulfate conjugates | Same as aglycone (as it's the absorbed form) | [5][11] |
Table 2: Summary of Pharmacokinetic Parameters. (Note: Data is compiled from various studies, primarily in animal models, and may vary based on dosage and formulation).
Comparative Biological Activity
While most in-vitro studies use the aglycone form due to its direct availability, the biological activities of the glucoside and its potential to act as a prodrug are of significant interest. The prevailing hypothesis is that the aglycone is the primary bioactive form at the cellular level.
Anti-inflammatory and Antioxidant Activity
Apigenin aglycone is a potent anti-inflammatory agent, known to inhibit pro-inflammatory enzymes like COX-2 and iNOS.[5] It also modulates key inflammatory signaling pathways such as NF-κB.[1] While some reports suggest the aglycone is a stronger antioxidant than its glycosidic forms, other studies have found that Apigenin-7-O-glucoside and apigenin have similar anti-inflammatory capacities.[2][12] However, glycosylation can sometimes reduce specific biological effects; for instance, the antibacterial activity of an apigenin C-glucoside was weaker than the aglycone, hypothesized to be due to reduced lipophilicity and membrane penetration.[5] Conversely, one study found Apigenin-7-O-glucoside to have a more potent anti-candidal effect than the aglycone.[2]
Modulation of Cellular Signaling Pathways
Extensive research has focused on the ability of Apigenin aglycone to modulate cellular signaling pathways implicated in cancer. It has been shown to inhibit proliferation and induce apoptosis in various cancer cell lines.[13] Key pathways targeted by apigenin include:
-
PI3K/Akt/mTOR Pathway: Apigenin can suppress the phosphorylation of Akt, a critical protein for cell survival, thereby inhibiting this pro-growth pathway.[1][14][15]
-
JAK/STAT Pathway: It can inhibit the phosphorylation of JAK2 and STAT3, which are often hyperactive in cancer, reducing the expression of genes involved in angiogenesis and invasion.[15]
-
MAPK/ERK Pathway: Apigenin has been shown to inhibit the phosphorylation of ERK, a downstream effector of EGFR signaling, which is crucial for cell proliferation.[16]
-
NF-κB Pathway: Apigenin suppresses the activity of NF-κB, a key regulator of inflammation and cell survival.[1]
Experimental Protocols
To quantitatively assess the differences between this compound and Apigenin aglycone, several key experiments are typically employed.
Protocol: Solubility Determination by HPLC
This method quantifies the amount of compound dissolved in a solvent at equilibrium.
-
Preparation: An excess amount of the test compound (Apigenin aglycone or its glucoside) is added to a known volume of solvent (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.
-
Equilibration: The vials are agitated in a temperature-controlled shaker (e.g., at 25°C or 37°C) for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sampling and Filtration: Samples are withdrawn from the solution, immediately filtered through a 0.22 µm syringe filter to remove undissolved solid, and diluted if necessary.
-
Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection, by comparing the peak area to a standard curve of known concentrations.
Protocol: Caco-2 Permeability Assay
This in-vitro model is widely used to predict intestinal drug absorption.
-
Cell Culture: Caco-2 cells are seeded onto semi-permeable membrane inserts (e.g., Transwells) and cultured for approximately 21 days until they differentiate into a polarized monolayer resembling the intestinal epithelium.
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER).
-
Transport Experiment: The test compound (dissolved in transport buffer) is added to the apical (AP) side, which represents the intestinal lumen. The basolateral (BL) side represents the blood circulation.
-
Sampling: At specific time intervals, samples are collected from the BL chamber.
-
Analysis: The concentration of the compound in the BL samples is quantified using a sensitive analytical method like LC-MS/MS.
-
Calculation: The apparent permeability coefficient (Papp) is calculated to quantify the rate of transport across the monolayer. This experiment would show a much lower Papp for the glucoside compared to the aglycone.
Protocol: Western Blot for Signaling Pathway Analysis
This technique is used to detect the phosphorylation status of proteins in a signaling cascade.
-
Cell Treatment: Cancer cells (e.g., prostate or breast cancer cell lines) are treated with various concentrations of Apigenin aglycone for a specified duration.
-
Protein Extraction: Cells are lysed to extract total cellular proteins. Protein concentration is determined using an assay like the BCA assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific to the total and phosphorylated forms of a target protein (e.g., anti-p-Akt and anti-total-Akt).
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). A chemiluminescent substrate is added, and the resulting light signal is captured on film or with a digital imager. The ratio of phosphorylated to total protein indicates the level of pathway inhibition.
Conclusion
The primary distinction between this compound and Apigenin aglycone is the presence of a glucose moiety, which fundamentally alters solubility, stability, and the pharmacokinetic pathway. The glucoside is the form typically ingested; it is more water-soluble and stable but requires enzymatic hydrolysis in the gut to release the aglycone. The aglycone is the form that is absorbed and is considered the primary bioactive molecule, exerting its therapeutic effects by modulating critical cellular signaling pathways. For drug development professionals, understanding these differences is paramount. While the aglycone demonstrates potent activity in vitro, its poor solubility is a major hurdle. The glucoside, acting as a natural prodrug, offers a potential solution, though its conversion efficiency and subsequent absorption are critical determinants of in vivo efficacy. Future research focusing on enhancing the bioavailability of apigenin, perhaps through novel delivery systems or formulation strategies that optimize the release of the aglycone, will be crucial for translating its therapeutic promise into clinical applications.
References
- 1. mdpi.com [mdpi.com]
- 2. Apigenin-7-O-glucoside versus apigenin: Insight into the modes of anticandidal and cytotoxic actions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Apigenin - Wikipedia [en.wikipedia.org]
- 4. Apigenin | C15H10O5 | CID 5280443 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. A Review on Flavonoid Apigenin: Dietary Intake, ADME, Antimicrobial Effects, and Interactions with Human Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advancement in bioeffect, metabolism, stability, and delivery systems of apigenin, a natural flavonoid compound: challenges and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. magistralbr.caldic.com [magistralbr.caldic.com]
- 8. Apigenin 4'-glucoside | C21H20O10 | CID 44257805 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Frontiers | Does Oral Apigenin Have Real Potential for a Therapeutic Effect in the Context of Human Gastrointestinal and Other Cancers? [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. mecenemarket.com [mecenemarket.com]
- 16. Signal pathways involved in apigenin inhibition of growth and induction of apoptosis of human anaplastic thyroid cancer cells (ARO) - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Activity of Apigenin-4'-O-glucoside: A Technical Guide for Researchers
Abstract: Apigenin-4'-O-glucoside, a glycosylated form of the flavone apigenin, is a naturally occurring compound found in various plants. This technical guide provides an in-depth overview of its biological activities, with a focus on its antioxidant, anti-inflammatory, and anticancer properties. This document is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the core signaling pathways involved in its mechanism of action. While much of the available quantitative data pertains to its aglycone, apigenin, this guide presents the existing information to serve as a foundational resource for further investigation into the specific therapeutic potential of Apigenin-4'-O-glucoside.
Introduction
Apigenin (4′,5,7-trihydroxyflavone) is a well-studied flavonoid with a wide range of pharmacological effects.[1][2] In nature, apigenin often exists in its glycosidic forms, where a sugar moiety is attached to the apigenin backbone. Apigenin-4'-O-glucoside is one such derivative, where a glucose molecule is linked at the 4'-position. The addition of this glucose moiety can significantly alter the compound's solubility, bioavailability, and metabolic fate, thereby influencing its biological activity.[3] This guide focuses on the known biological effects of Apigenin-4'-O-glucoside and its aglycone, providing a technical resource for the scientific community.
Quantitative Data on Biological Activities
Quantitative data on the biological activities of Apigenin-4'-O-glucoside are limited in publicly available literature. The majority of studies have focused on the aglycone, apigenin. The following tables summarize the available quantitative data for apigenin, which can serve as a valuable reference for researchers investigating Apigenin-4'-O-glucoside. It is important to note that the glycosylation is expected to influence these activities.
Antioxidant Activity of Apigenin
| Assay | Compound | IC50 Value | Reference |
| DPPH Radical Scavenging | Apigenin | 8.5 µM | |
| ABTS Radical Scavenging | Apigenin | 344 µg/mL | [4] |
Anticancer Activity of Apigenin
| Cell Line | Cancer Type | IC50 Value | Exposure Time | Reference |
| HL-60 | Leukemia | 30 µM | 24 h | [1] |
| KKU-M055 | Cholangiocarcinoma | 78 µM | 24 h | [5] |
| KKU-M055 | Cholangiocarcinoma | 61 µM | 48 h | [5] |
| MCF-7 | Breast Cancer | 2.3 µM | 24 h | [6] |
| MDA-MB-231 | Breast Cancer | 4.1 µM | 24 h | [6] |
| A375P | Melanoma | ≥50 µM | 24 h | [7] |
| A375SM | Melanoma | ≥50 µM | 24 h | [7] |
Key Signaling Pathways Modulated by Apigenin
Apigenin exerts its biological effects by modulating several key intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the primary pathways implicated in its mechanism of action.
PI3K/Akt/mTOR Signaling Pathway
Caption: Apigenin's inhibition of the PI3K/Akt/mTOR pathway.
Apigenin has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival.[2][8] By inhibiting PI3K, apigenin prevents the phosphorylation and activation of Akt.[2] This, in turn, leads to the downregulation of mTOR and the induction of apoptosis.[8]
MAPK Signaling Pathway
Caption: Apigenin's modulation of the MAPK signaling pathway.
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical regulator of cellular processes like inflammation and proliferation. Apigenin has been observed to modulate the activity of key components of this pathway, including ERK, JNK, and p38, although the effects can be cell-type specific.[7][9]
NF-κB Signaling Pathway
Caption: Apigenin's inhibition of the NF-κB signaling pathway.
The Nuclear Factor-kappa B (NF-κB) pathway is a central mediator of the inflammatory response. Apigenin has been shown to inhibit the activation of NF-κB, often by preventing the degradation of its inhibitory subunit, IκBα.[10][11] This leads to a reduction in the expression of pro-inflammatory genes.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to assess the biological activities of compounds like Apigenin-4'-O-glucoside.
Antioxidant Activity Assays
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Store in the dark at 4°C.
-
-
Sample Preparation:
-
Dissolve Apigenin-4'-O-glucoside in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution.
-
Prepare a series of dilutions of the sample in the same solvent.
-
-
Assay Procedure:
-
In a 96-well microplate, add a specific volume of the sample or standard (e.g., 100 µL) to each well.
-
Add the DPPH working solution (e.g., 100 µL) to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
A blank containing only the solvent and DPPH solution should be included.
-
-
Calculation:
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the sample.
-
The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the sample concentration.
-
Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant results in a decolorization that is measured spectrophotometrically.
Protocol:
-
Reagent Preparation:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.
-
Before use, dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Sample Preparation:
-
Prepare a stock solution and serial dilutions of Apigenin-4'-O-glucoside as described for the DPPH assay.
-
-
Assay Procedure:
-
In a 96-well microplate, add a small volume of the sample or standard (e.g., 10 µL) to each well.
-
Add the diluted ABTS•+ solution (e.g., 190 µL) to each well.
-
Incubate the plate at room temperature for a defined period (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.
-
Anti-inflammatory Activity Assays
Principle: This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophage cells (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS). NO production is indirectly quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture medium using the Griess reagent.
Protocol:
-
Cell Culture:
-
Culture RAW 264.7 macrophages in appropriate medium (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO2 incubator.
-
-
Assay Procedure:
-
Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of Apigenin-4'-O-glucoside for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
After incubation, collect the cell culture supernatant.
-
-
Nitrite Measurement (Griess Assay):
-
In a new 96-well plate, mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm.
-
A standard curve using known concentrations of sodium nitrite is used to quantify the nitrite concentration.
-
-
Calculation:
-
Determine the percentage of NO inhibition and the IC50 value.
-
Principle: This assay quantifies the amount of the pro-inflammatory cytokine TNF-α in cell culture supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA).
Protocol:
-
Cell Stimulation:
-
Follow the same cell culture and stimulation procedure as in the NO inhibition assay.
-
-
ELISA Procedure (Sandwich ELISA):
-
Coat a 96-well plate with a capture antibody specific for TNF-α and incubate overnight.
-
Wash the plate and block non-specific binding sites.
-
Add the cell culture supernatants and a series of TNF-α standards to the wells and incubate.
-
Wash the plate and add a biotinylated detection antibody specific for TNF-α.
-
Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate.
-
Wash the plate and add a TMB (3,3',5,5'-tetramethylbenzidine) substrate solution.
-
Stop the reaction with a stop solution (e.g., sulfuric acid).
-
Measure the absorbance at 450 nm.
-
-
Calculation:
-
Generate a standard curve by plotting the absorbance of the standards against their concentrations.
-
Determine the concentration of TNF-α in the samples from the standard curve.
-
Calculate the percentage of TNF-α inhibition for each concentration of Apigenin-4'-O-glucoside.
-
Anticancer Activity Assay
Principle: This colorimetric assay measures cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Culture:
-
Culture the desired cancer cell line in the appropriate medium.
-
-
Assay Procedure:
-
Seed the cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of Apigenin-4'-O-glucoside for a specific duration (e.g., 24, 48, or 72 hours).
-
After treatment, add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO or isopropanol).
-
Measure the absorbance at a wavelength between 540 and 590 nm.
-
-
Calculation:
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
-
Experimental Workflows
The following diagrams illustrate the general workflows for the key experimental assays described above.
General Workflow for In Vitro Bioactivity Screening
Caption: A generalized workflow for screening the biological activities of a compound.
Western Blotting Workflow for Signaling Pathway Analysis
Caption: A standard workflow for Western blotting analysis.
Conclusion
Apigenin-4'-O-glucoside, as a naturally occurring flavonoid glycoside, holds promise for various therapeutic applications due to its potential antioxidant, anti-inflammatory, and anticancer activities. While a significant body of research exists for its aglycone, apigenin, further investigation is warranted to elucidate the specific pharmacological profile of the glycosylated form. This technical guide provides a comprehensive resource for researchers by consolidating the available quantitative data, offering detailed experimental protocols, and visualizing the key signaling pathways involved. It is anticipated that this guide will facilitate future research aimed at unlocking the full therapeutic potential of Apigenin-4'-O-glucoside.
References
- 1. Cytotoxicity of apigenin on leukemia cell lines: implications for prevention and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the PI3K/Akt/mTOR axis by apigenin for cancer prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Apigenin Induces Apoptosis and Inhibits Migration in Human Cholangiocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Apigenin’s Modulation of Doxorubicin Efficacy in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Apigenin induces apoptosis by regulating Akt and MAPK pathways in human melanoma cell A375SM - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of PI3K/Akt/mTOR pathway by apigenin induces apoptosis and autophagy in hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Apigenin Inhibits Tumor Necrosis Factor-α-Induced Production and Gene Expression of Mucin through Regulating Nuclear Factor-Kappa B Signaling Pathway in Airway Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dietary Apigenin Exerts Immune-Regulatory Activity in Vivo by Reducing NF-κB Activity, Halting Leukocyte Infiltration and Restoring Normal Metabolic Function [mdpi.com]
Apigenin-4'-glucoside: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apigenin-4'-glucoside is a naturally occurring flavonoid found in various plants. It belongs to the flavone subclass of flavonoids and is a glycoside of apigenin. While much of the existing research has focused on its aglycone form, apigenin, emerging studies are beginning to elucidate the specific roles and mechanisms of its glycosylated counterparts. In biological systems, apigenin glycosides are often hydrolyzed to apigenin, which then exerts a range of effects.[1] This guide provides a comprehensive overview of the mechanism of action of this compound, drawing from direct evidence where available and inferring from the extensive research on apigenin.
Pharmacokinetics and Metabolism
This compound, like other apigenin glycosides, undergoes enzymatic hydrolysis in the small intestine and by colonic microflora to release the aglycone, apigenin. This deglycosylation is a critical step for absorption.[2] The absorbed apigenin is then subject to phase II metabolism, primarily glucuronidation and sulfation, before entering systemic circulation. The primary metabolites found in plasma are glucuronides and sulfate conjugates of apigenin.
Core Mechanisms of Action
The biological activities of this compound are largely attributed to the actions of its aglycone, apigenin, which modulates multiple key signaling pathways involved in cellular proliferation, inflammation, apoptosis, and angiogenesis.
Anti-Cancer Activity
Apigenin exhibits anti-cancer properties by influencing cell viability, inducing cell cycle arrest, and promoting apoptosis in various cancer cell lines.
Quantitative Data on Anti-Cancer Effects of Apigenin and its Glycosides
| Compound | Cell Line | Assay | Endpoint | Result | Reference |
| Apigenin | HeLa (Cervical Cancer) | MTT Assay | IC50 (72h) | 10 µM | [3] |
| Apigenin | SiHa (Cervical Cancer) | MTT Assay | IC50 (72h) | 68 µM | [3] |
| Apigenin | CaSki (Cervical Cancer) | MTT Assay | IC50 (72h) | 76 µM | [3] |
| Apigenin | C33A (Cervical Cancer) | MTT Assay | IC50 (72h) | 40 µM | [3] |
| Apigenin | HCT116 (Colon Cancer) | MTT Assay | Cell Viability | Significant reduction at 25 µM and 50 µM | [4] |
| Apigenin | A375 (Melanoma) | MTT Assay | IC50 (72h) | 33.02 µM | [5] |
| Apigenin-7-O-glucoside | HCT116 (Colon Cancer) | MTT Assay | IC50 (48h) | 15 µM | [1] |
| Apigenin | HCT116 (Colon Cancer) | MTT Assay | IC50 (48h) | 62 µM | [1] |
| Apigenin | Caki-1 (Renal Cell Carcinoma) | CCK-8 Assay | IC50 (24h) | 27.02 µM | [6] |
| Apigenin | ACHN (Renal Cell Carcinoma) | CCK-8 Assay | IC50 (24h) | 50.40 µM | [6] |
| Apigenin | NC65 (Renal Cell Carcinoma) | CCK-8 Assay | IC50 (24h) | 23.34 µM | [6] |
Enzyme Inhibition
Apigenin has been shown to inhibit the activity of various enzymes, including those involved in glucose metabolism and cellular signaling.
Quantitative Data on Enzyme Inhibition by Apigenin
| Compound | Enzyme | Inhibition Type | IC50 / Ki | Reference |
| Apigenin | α-Glucosidase | Non-competitive | IC50: 10.5 ± 0.05 µM | [7][8][9] |
| Apigenin Analog (L22) | α-Glucosidase | Non-competitive | Ki: 2.61 µM | [10] |
| Apigenin | Casein Kinase 2 (CK2) | - | IC50: 30 µM (in renal cortex) | [11] |
Modulation of Signaling Pathways
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a crucial regulator of cell proliferation, survival, and growth.[12] In many cancers, this pathway is hyperactivated. Apigenin has been demonstrated to inhibit this pathway, leading to decreased cancer cell proliferation and induction of apoptosis.[13]
Caption: Apigenin inhibits the PI3K/Akt/mTOR signaling pathway.
MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK) cascades are key signaling pathways that regulate a wide variety of cellular processes, including proliferation, differentiation, and apoptosis. The ERK (Extracellular signal-Regulated Kinase) pathway is frequently upregulated in cancer. Apigenin has been shown to modulate the MAPK/ERK pathway, often leading to decreased proliferation and increased apoptosis in cancer cells.[14][15]
Caption: Apigenin modulates the MAPK/ERK signaling pathway.
JAK/STAT Pathway
The Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway is critical for cytokine signaling and plays a significant role in immunity, inflammation, and cancer.[16] Apigenin has been found to inhibit the JAK/STAT pathway, which can contribute to its anti-inflammatory and anti-cancer effects.[17]
Caption: Apigenin inhibits the JAK/STAT signaling pathway.
NF-κB Signaling Pathway
Nuclear Factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. Aberrant NF-κB activation is linked to inflammatory diseases and cancer. Apigenin is a known inhibitor of the NF-κB signaling pathway.[18][19]
Caption: Apigenin inhibits the NF-κB signaling pathway.
Experimental Protocols
The following are generalized protocols for key experiments used to elucidate the mechanism of action of compounds like this compound.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound (or apigenin) and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.[5]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[4]
Western Blot Analysis for Signaling Pathway Proteins
This technique is used to detect and quantify specific proteins in a sample, such as the phosphorylated and total forms of proteins in signaling pathways.
-
Cell Lysis: Treat cells with the test compound for the desired time, then lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA or Bradford assay).
-
SDS-PAGE: Separate the proteins by size by loading equal amounts of protein onto a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.[14]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-phospho-ERK, anti-total-Akt) overnight at 4°C.[20]
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).[15]
NF-κB Reporter Assay
This assay measures the transcriptional activity of NF-κB.
-
Transfection: Co-transfect cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.[21]
-
Treatment: After 24 hours, pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulation: Stimulate the cells with an NF-κB activator (e.g., TNF-α or LPS) for 6-24 hours.[22]
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system.
-
Data Analysis: Normalize the NF-κB-driven firefly luciferase activity to the Renilla luciferase activity and express the results as fold induction or percentage of inhibition.
Conclusion
This compound, primarily through its aglycone apigenin, exerts a wide range of biological activities by modulating key cellular signaling pathways. Its ability to inhibit the PI3K/Akt/mTOR, MAPK/ERK, JAK/STAT, and NF-κB pathways underscores its potential as a therapeutic agent in cancer and inflammatory diseases. Further research focusing specifically on the glycosylated form is necessary to fully elucidate its unique pharmacological profile and mechanism of action. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound.
References
- 1. Apigenin-7-O-glucoside versus apigenin: Insight into the modes of anticandidal and cytotoxic actions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Oxidative Stress Triggered by Apigenin Induces Apoptosis in a Comprehensive Panel of Human Cervical Cancer-Derived Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Comprehensive Assessment of Apigenin as an Antiproliferative, Proapoptotic, Antiangiogenic and Immunomodulatory Phytocompound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Inhibitory Mechanism of Apigenin on α-Glucosidase and Synergy Analysis of Flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Apigenin analogs as α-glucosidase inhibitors with antidiabetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. caymanchem.com [caymanchem.com]
- 12. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 13. ijpsjournal.com [ijpsjournal.com]
- 14. Apigenin induces apoptosis by regulating Akt and MAPK pathways in human melanoma cell A375SM - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Apigenin Induces the Apoptosis and Regulates MAPK Signaling Pathways in Mouse Macrophage ANA-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Apigenin role as cell-signaling pathways modulator: implications in cancer prevention and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Role of Natural Products as Inhibitors of JAK/STAT Signaling Pathways in Glioblastoma Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Dietary Apigenin Exerts Immune-Regulatory Activity in Vivo by Reducing NF-κB Activity, Halting Leukocyte Infiltration and Restoring Normal Metabolic Function [mdpi.com]
- 20. molbio.mgh.harvard.edu [molbio.mgh.harvard.edu]
- 21. Phytochemicals and botanical extracts regulate NF-κB and Nrf2/ARE reporter activities in DI TNC1 astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. resources.amsbio.com [resources.amsbio.com]
A Technical Guide to the Pharmacological Properties of Apigenin-4'-O-glucoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apigenin, a flavone found abundantly in various fruits, vegetables, and herbs, has garnered significant interest for its wide-ranging pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1][2] In nature, apigenin is frequently found conjugated to a sugar moiety, forming glycosides.[3] This technical guide focuses on a specific glycoside, Apigenin-4'-O-glucoside, providing an in-depth analysis of its pharmacological properties, underlying mechanisms of action, and relevant experimental methodologies. While much of the research has focused on the aglycone form, understanding the properties of its glycosides is crucial, as glycosylation significantly impacts bioavailability, metabolism, and ultimately, therapeutic efficacy.[3][4] This document aims to consolidate current knowledge, present quantitative data, and provide detailed protocols to support further research and development in this area.
Pharmacological Activities
Apigenin and its glycosides exhibit a spectrum of biological effects. The primary activities that have been extensively studied are antioxidant, anti-inflammatory, and anticancer effects.
Antioxidant Activity
The antioxidant capacity of flavonoids is a cornerstone of their therapeutic potential.[5] They can neutralize harmful reactive oxygen species (ROS), chelate metal ions, and enhance the expression of endogenous antioxidant enzymes.[6][7] The antioxidant mechanism of apigenin involves inhibiting oxidant enzymes and modulating redox-sensitive signaling pathways like the Nrf2 pathway.[7]
2.1.1 In Vitro Antioxidant Capacity
The antioxidant potential of apigenin glycosides is often evaluated using assays that measure their ability to scavenge stable free radicals. While data specifically for Apigenin-4'-O-glucoside is limited, studies on other apigenin glycosides provide valuable insights. For instance, Apigenin-8-C-(α-L-rhamnopyranosyl-(1→2)-β-D-glucopyranoside) has demonstrated potent antioxidant activity in DPPH and ABTS assays.[5][8] It is important to note that aglycones generally exhibit higher antioxidant activity than their corresponding glycosides.[9]
| Compound | Assay | IC50 Value | Reference |
| Apigenin-8-C-(α-L-rhamnopyranosyl-(1→2)-β-D-glucopyranoside) | DPPH• Radical Scavenging | 7.528 µg/mL | [5][8] |
| Apigenin-8-C-(α-L-rhamnopyranosyl-(1→2)-β-D-glucopyranoside) | ABTS•+ Radical Scavenging | 379.7 µg/mL | [5][8] |
2.1.2 Mechanism of Action: Nrf2 Pathway Activation
A key mechanism underlying the antioxidant effects of apigenin is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[7][10] Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. Upon exposure to oxidative stress or in the presence of activators like apigenin, Nrf2 dissociates from Keap1 and translocates to the nucleus.[11] There, it binds to the Antioxidant Response Element (ARE), initiating the transcription of a suite of protective genes, including antioxidant enzymes like superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px).[10][12] Apigenin has been shown to increase both the expression and nuclear translocation of Nrf2.[10][11]
Anti-inflammatory Activity
Chronic inflammation is a key driver of numerous diseases. Apigenin exerts potent anti-inflammatory effects by modulating key signaling pathways and reducing the production of inflammatory mediators.[2][13]
2.2.1 Mechanism of Action: NF-κB and MAPK Pathway Inhibition
The anti-inflammatory properties of apigenin are largely attributed to its ability to inhibit the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[14][15]
-
NF-κB Pathway: NF-κB is a master regulator of inflammation. In response to inflammatory stimuli like lipopolysaccharide (LPS), the IKK complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This releases NF-κB (p65/p50 dimer) to translocate into the nucleus, where it drives the expression of pro-inflammatory genes, including cytokines (TNF-α, IL-6) and enzymes like COX-2.[1][16] Apigenin has been shown to inhibit this pathway, thereby reducing the production of these inflammatory mediators.[1][15]
-
MAPK Pathway: The MAPK family, including ERK, JNK, and p38, also plays a crucial role in inflammation. Apigenin can suppress the phosphorylation of these kinases, further contributing to its anti-inflammatory effect.[15]
2.2.2 Quantitative Data: Enzyme Inhibition
| Target Enzyme | Apigenin IC50 | Effect | Reference |
| Cyclooxygenase-2 (COX-2) | Varies by assay | Reduction of prostaglandin synthesis | [17][18] |
| Nitric Oxide Synthase (iNOS) | Not specified | Reduction of nitric oxide production | [19][20] |
Anticancer Activity
Apigenin has demonstrated anticancer effects in a multitude of cancer types by modulating various signaling pathways involved in cell proliferation, apoptosis, and metastasis.[14][21][22] It can induce cell cycle arrest, trigger apoptosis (programmed cell death), and inhibit cancer cell migration and invasion.[14][23]
2.3.1 Modulation of Key Cancer Signaling Pathways
Apigenin's anticancer activity stems from its ability to interfere with multiple oncogenic signaling pathways:
-
PI3K/AKT/mTOR Pathway: This pathway is crucial for cell growth, proliferation, and survival. Apigenin has been shown to inhibit this pathway, leading to decreased cancer cell proliferation.[14][24][25]
-
MAPK/ERK Pathway: Hyperactivation of this pathway is common in many cancers. Apigenin can modulate MAPK/ERK signaling to suppress tumor growth.[14][24]
-
Wnt/β-catenin Pathway: Aberrant activation of this pathway is linked to the development of several cancers. Apigenin can inhibit Wnt/β-catenin signaling, thereby suppressing cancer cell proliferation and invasion.[14][23][24]
Pharmacokinetics and Bioavailability
A critical consideration for the therapeutic application of any flavonoid is its absorption, distribution, metabolism, and excretion (ADME). The bioavailability of apigenin is generally low, which has limited its clinical use.[3][4]
-
Effect of Glycosylation: Apigenin glycosides, like Apigenin-4'-O-glucoside, are more water-soluble than the aglycone.[3] However, they are typically not absorbed intact. They must first be hydrolyzed by intestinal enzymes (β-glucosidases) or gut microbiota to release the apigenin aglycone, which is then absorbed.[26] The site of absorption depends on the type of sugar moiety. For example, apigenin-7-O-glucoside (found in chamomile) is absorbed relatively quickly in the upper gastrointestinal tract (GIT), while other glycosides may be absorbed more slowly in the lower GIT.[27]
-
Metabolism: Once absorbed, apigenin undergoes extensive phase II metabolism, primarily in the liver, to form glucuronide and sulfate conjugates.[26][27] The main metabolites found in human plasma and urine are apigenin-7-O-glucuronide and apigenin-4'-O-glucuronide.[27]
-
Excretion: The water-soluble metabolites are then excreted, primarily through urine.[26][27]
Studies have shown that the bioavailability of apigenin is highly dependent on the food source and the specific glycoside form. Consumption of chamomile tea, containing apigenin-7-O-glucoside, resulted in a urinary excretion equivalent to 34% of the intake, whereas intake of pure apigenin resulted in only 0.5% excretion, highlighting the significant role of the glycoside form and food matrix in bioavailability.[26][27]
Experimental Protocols
The following sections detail standardized protocols for assays commonly used to evaluate the pharmacological properties of compounds like Apigenin-4'-O-glucoside.
Antioxidant Assays
4.1.1 DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.[28]
-
Principle: The reduction of the DPPH radical is monitored by measuring the decrease in absorbance at approximately 517 nm.[28][29]
-
Reagents:
-
Procedure:
-
Prepare a working solution of DPPH in methanol or ethanol. Protect from light.[28]
-
In a 96-well plate or cuvettes, add a defined volume of the test sample at various dilutions.[28][29]
-
Add an equal volume of the DPPH working solution to initiate the reaction.[28]
-
Include a blank (solvent + DPPH) and a positive control.[30]
-
Incubate the mixture in the dark at room temperature for a set time (e.g., 30 minutes).[28]
-
Measure the absorbance at 517 nm using a spectrophotometer.[29]
-
-
Calculation: The percentage of scavenging activity is calculated using the formula: % Scavenging = [(Abs_blank - Abs_sample) / Abs_blank] * 100 The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is then determined by plotting scavenging percentage against sample concentration.
4.1.2 Nitric Oxide (NO) Scavenging Assay
This assay assesses the ability of a compound to inhibit nitric oxide radicals generated from sodium nitroprusside.
-
Principle: Sodium nitroprusside in an aqueous solution at physiological pH spontaneously generates nitric oxide, which interacts with oxygen to produce nitrite ions. These nitrite ions are quantified using the Griess reagent. Scavengers reduce the amount of nitric oxide, leading to a decreased production of nitrite.[19][20]
-
Reagents:
-
Sodium nitroprusside solution (e.g., 10 mM in phosphate-buffered saline, pH 7.4).[19]
-
Griess Reagent (a mixture of 1% sulfanilic acid in 20% glacial acetic acid and 0.1% naphthylethylenediamine dihydrochloride).[19][20]
-
Test compound and positive control (e.g., Ascorbic acid) at various concentrations.
-
-
Procedure:
-
Mix the sodium nitroprusside solution with the test compound solution.[19]
-
Incubate the reaction mixture at 25°C for a specified time (e.g., 150 minutes).[19]
-
After incubation, add the Griess reagent to a portion of the reaction mixture.
-
Allow the color to develop for 30 minutes at room temperature.[19]
-
Measure the absorbance at approximately 540 nm.[19]
-
-
Calculation: The percentage of NO scavenging is calculated similarly to the DPPH assay, comparing the absorbance of the sample to that of the control.
Anti-inflammatory Assay: COX-2 Inhibition
This assay determines the ability of a compound to inhibit the activity of the cyclooxygenase-2 (COX-2) enzyme.
-
Principle: The assay fluorometrically or colorimetrically measures the production of prostaglandin, the product of the COX-2-catalyzed reaction with arachidonic acid as the substrate.[17][31] A decrease in product formation in the presence of the test compound indicates inhibition.
-
Reagents (Example from a commercial kit): [17][31]
-
COX Assay Buffer
-
Human Recombinant COX-2 enzyme
-
Heme (cofactor)
-
Arachidonic Acid (substrate)
-
Fluorometric Probe
-
Test compound and a known COX-2 inhibitor (e.g., Celecoxib) as a positive control.[17]
-
-
Procedure:
-
To wells of a 96-well plate, add COX Assay Buffer, Heme, and the COX-2 enzyme.
-
Add the test compound (or positive control/vehicle).
-
Pre-incubate the mixture at 37°C for a set time (e.g., 10 minutes) to allow the inhibitor to interact with the enzyme.[32][33]
-
Initiate the reaction by adding the substrate, arachidonic acid.[32]
-
Measure the fluorescence (e.g., Ex/Em = 535/587 nm) or absorbance kinetically for 5-10 minutes.[17][31]
-
-
Calculation: The rate of the reaction is determined from the linear range of the kinetic plot. The percentage of inhibition is calculated by comparing the rate of the sample-treated enzyme to the untreated enzyme. The IC50 value is then determined.
Western Blot Analysis for Signaling Pathway Modulation
Western blotting is used to detect and quantify specific proteins in a sample, such as the phosphorylated (activated) forms of kinases in signaling pathways.[34][35]
-
Protocol Outline:
-
Sample Preparation: Treat cells with Apigenin-4'-O-glucoside and/or an activating stimulus (e.g., LPS). Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE: Separate the protein lysates by size on a polyacrylamide gel.[36]
-
Transfer: Transfer the separated proteins from the gel onto a membrane (e.g., PVDF or nitrocellulose).[36]
-
Blocking: Block the membrane with a protein-rich solution (like non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.[34]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody that specifically recognizes the target protein (e.g., phospho-p65 NF-κB, total p65 NF-κB, phospho-Nrf2).[34][35]
-
Secondary Antibody Incubation: After washing, incubate the membrane with a secondary antibody conjugated to an enzyme (like HRP) that recognizes the primary antibody.[34]
-
Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light. Capture the signal on film or with a digital imager.
-
Analysis: Quantify the intensity of the bands corresponding to the target protein. Normalize the levels of phosphorylated proteins to the total protein levels to determine the extent of activation.
-
Conclusion and Future Directions
Apigenin-4'-O-glucoside, as a naturally occurring flavonoid, holds considerable promise as a pharmacological agent. The collective evidence, largely derived from studies on the apigenin aglycone and related glycosides, points to potent antioxidant, anti-inflammatory, and anticancer activities. These effects are mediated through the modulation of critical cellular signaling pathways, including Nrf2, NF-κB, and MAPK.
For drug development professionals, the primary challenge remains the compound's low bioavailability.[4] Future research should focus on:
-
Pharmacokinetic Profiling: Conducting detailed ADME studies specifically on Apigenin-4'-O-glucoside to understand its unique absorption and metabolism profile.
-
Formulation Development: Designing novel delivery systems (e.g., nanoparticles, liposomes) to enhance the solubility and systemic bioavailability of apigenin and its glycosides.[3][37]
-
Mechanism Elucidation: Further investigating the specific interactions of Apigenin-4'-O-glucoside with cellular targets to confirm that the activities observed for the aglycone are relevant post-metabolism.
By addressing these key areas, the full therapeutic potential of Apigenin-4'-O-glucoside can be explored and potentially harnessed for the prevention and treatment of a range of human diseases.
References
- 1. Apigenin inhibits NF-κB and snail signaling, EMT and metastasis in human hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Review on Flavonoid Apigenin: Dietary Intake, ADME, Antimicrobial Effects, and Interactions with Human Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 3. magistralbr.caldic.com [magistralbr.caldic.com]
- 4. researchgate.net [researchgate.net]
- 5. redalyc.org [redalyc.org]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Functionality of apigenin as a potent antioxidant with emphasis on bioavailability, metabolism, action mechanism and in vitro and in vivo studies: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Apigenin protects human melanocytes against oxidative damage by activation of the Nrf2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Apigenin reactivates Nrf2 anti-oxidative stress signaling in mouse skin epidermal JB6 P + cells through epigenetics modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Nrf2-mediated therapeutic effects of dietary flavones in different diseases [frontiersin.org]
- 13. tandfonline.com [tandfonline.com]
- 14. Apigenin in cancer therapy: anti-cancer effects and mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Apigenin reduces the Toll-like receptor-4-dependent activation of NF-κB by suppressing the Akt, mTOR, JNK, and p38-MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. assaygenie.com [assaygenie.com]
- 18. 3.5. Cyclooxygenase (COX-2) Inhibition Assay [bio-protocol.org]
- 19. Nitric oxide (NO) scavenging assay [bio-protocol.org]
- 20. Determination of polyphenols and free radical scavenging activity of Tephrosia purpurea linn leaves (Leguminosae) - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
- 24. Apigenin role as cell-signaling pathways modulator: implications in cancer prevention and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Pharmacological Properties of 4′, 5, 7-Trihydroxyflavone (Apigenin) and Its Impact on Cell Signaling Pathways [mdpi.com]
- 26. researchgate.net [researchgate.net]
- 27. Absorption, distribution, metabolism and excretion of apigenin and its glycosides in healthy male adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. acmeresearchlabs.in [acmeresearchlabs.in]
- 29. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 30. DPPH Radical Scavenging Assay [mdpi.com]
- 31. abcam.com [abcam.com]
- 32. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 33. cdn.caymanchem.com [cdn.caymanchem.com]
- 34. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 35. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
- 36. google.com [google.com]
- 37. Pharmacokinetic properties and drug interactions of apigenin, a natural flavone | Semantic Scholar [semanticscholar.org]
Apigenin-4'-Glucoside: A Technical Guide to Potential Therapeutic Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apigenin, a naturally occurring flavone found in a variety of plants, has garnered significant attention for its potential therapeutic applications in a range of diseases, including cancer, inflammatory disorders, and neurodegenerative conditions. While much of the research has focused on the aglycone form, its glycosidic derivatives, such as apigenin-4'-O-glucoside, are of increasing interest due to their potential for altered bioavailability and pharmacological profiles. This technical guide provides an in-depth overview of the potential therapeutic targets of apigenin-4'-glucoside, drawing upon the extensive research conducted on apigenin and its derivatives. The document summarizes key signaling pathways, presents available quantitative data, and outlines detailed experimental protocols relevant to the investigation of this promising compound.
Potential Therapeutic Targets and Mechanisms of Action
Apigenin and its glycosides exert their biological effects by modulating a multitude of cellular signaling pathways implicated in the pathogenesis of various diseases. The primary therapeutic targets identified include key regulators of cell proliferation, inflammation, and survival.
Anti-Cancer Activity
Apigenin has demonstrated potent anti-cancer properties by interfering with critical pathways that drive tumor growth and progression.[1][2] These effects are often attributed to its ability to induce cell cycle arrest and apoptosis in cancer cells, with a high degree of selectivity for malignant cells over healthy ones.[3]
Key Signaling Pathways:
-
PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Apigenin has been shown to inhibit the PI3K/Akt/mTOR signaling cascade, leading to the suppression of downstream effector proteins and ultimately inducing apoptosis.[2][4][5] The inhibition of this pathway also plays a role in reducing the expression of glucose transporter 1 (GLUT-1), thereby affecting cancer cell metabolism.[4]
-
MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, including the Extracellular signal-Regulated Kinase (ERK), is crucial for cell proliferation and differentiation. Apigenin has been observed to modulate the MAPK/ERK pathway, leading to the inhibition of cancer cell growth.[2][6]
-
STAT3 Signaling Pathway: The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in many cancers, promoting cell survival and proliferation. Apigenin has been found to inhibit STAT3 phosphorylation and its nuclear translocation, thereby downregulating the expression of its target genes involved in cancer progression.[7][8]
Anti-Inflammatory Effects
Chronic inflammation is a key contributing factor to a wide range of diseases. Apigenin and its derivatives exhibit significant anti-inflammatory properties by targeting key inflammatory mediators and signaling pathways.[9]
Key Signaling Pathways:
-
NF-κB Signaling Pathway: Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes. Apigenin has been shown to inhibit the activation of the NF-κB pathway, thereby reducing the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[10][11] This inhibition is often achieved by preventing the degradation of IκBα, an inhibitor of NF-κB.[10]
Neuroprotective Properties
Emerging evidence suggests that apigenin and its glycosides may have neuroprotective effects, offering potential therapeutic avenues for neurodegenerative diseases like Alzheimer's disease.[3][12] These effects are linked to the compound's anti-inflammatory and antioxidant activities within the central nervous system.[13]
Key Signaling Pathways:
-
ERK/CREB/BDNF Pathway: This pathway is critical for neuronal survival, growth, and synaptic plasticity. Studies on apigenin have shown its ability to restore the ERK/CREB/BDNF (Brain-Derived Neurotrophic Factor) pathway, suggesting a mechanism for its neuroprotective effects.[12][14]
Quantitative Data
The following tables summarize the available quantitative data for apigenin and its glycosides. It is important to note that data specifically for apigenin-4'-O-glucoside is limited, and much of the available information pertains to the aglycone or other glycosides.
| Compound | Cell Line | Assay | IC50 Value | Reference |
| Apigenin | KKU-M055 (Cholangiocarcinoma) | MTS Assay (24h) | 78 µM | [15] |
| KKU-M055 (Cholangiocarcinoma) | MTS Assay (48h) | 61 µM | [15] | |
| MMNK1 (Immortalized Cholangiocyte) | MTS Assay (24h) | 132 µM | [15] | |
| MMNK1 (Immortalized Cholangiocyte) | MTS Assay (48h) | 100 µM | [15] | |
| HT29 (Colorectal Cancer) | MTT Assay (48h) | ~50 µM | [16] | |
| HL60 (Leukemia) | Viability Assay (24h) | 30 µM | [5] | |
| K562 (Leukemia) | Viability Assay (24h) | >100 µM | [5] | |
| TF1 (Erythroleukemia) | Viability Assay (24h) | >100 µM | [5] | |
| MCF-7 (Breast Cancer) | Growth Inhibition (3 days) | 7.8 µg/mL | [17][18] | |
| MDA-MB-468 (Breast Cancer) | Growth Inhibition (3 days) | 8.9 µg/mL | [17][18] | |
| Apigenin-7-O-glucoside | HCT116 (Colon Cancer) | MTT Assay (48h) | 15 µM | [19] |
| Apigenin | HCT116 (Colon Cancer) | MTT Assay (48h) | 62 µM | [19] |
Table 1: Cytotoxicity of Apigenin and Apigenin-7-O-glucoside in Cancer Cell Lines.
| Compound | Model | Assay | Effective Concentration/Dose | Effect | Reference |
| Apigenin | Murine Microglia | Nitric Oxide Production | 1-10 µM | Reduction of NO and PGE2 | [9] |
| Apigenin | Human Monocytes/Mouse Macrophages | Cytokine Production | 0.1-25 µM | Inhibition of IL-1β, IL-8, TNF | [9] |
| Apigenin | NIH/3T3 cells | NF-κB Transcriptional Activity | 10-30 µM | Inhibition of TNF-induced activation | [9] |
| Apigenin | Mice | Carrageenan-induced paw edema | - | Alleviation of inflammation | [9] |
| Apigenin | Rats | Carrageenan-induced paw edema | - | Anti-inflammatory activity | [20] |
| Cyanidin-3-Glucoside | Mice | Carrageenan-induced paw edema | 4 mg/100 g | Significant decrease in edema | [15] |
Table 2: Anti-inflammatory Activity of Apigenin and a Flavonoid Glucoside.
| Compound | Model | Effect | Reference |
| Apigenin | Alzheimer's Disease Mouse Model | Improved learning and memory, reduced Aβ burden, restored ERK/CREB/BDNF pathway | [12][16] |
| Apigenin-7-glucoside | Mouse Model of Amnesia | Slowed cognitive impairment | [12] |
Table 3: Neuroprotective Effects of Apigenin and Apigenin-7-glucoside.
Experimental Protocols
Detailed experimental protocols are crucial for the rigorous investigation of this compound's therapeutic potential. The following sections provide methodologies for key experiments, which can be adapted for the study of this specific compound.
Cell Viability and Cytotoxicity Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a standard method for assessing cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0-200 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting the percentage of viability against the log of the compound concentration.
Signaling Pathway Analysis
2. Western Blot Analysis for PI3K/Akt, MAPK, and STAT3 Pathways
Western blotting is used to detect and quantify specific proteins in a sample, allowing for the analysis of signaling pathway activation.
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a sodium dodecyl sulfate-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., phospho-Akt, total Akt, phospho-ERK, total ERK, phospho-STAT3, total STAT3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
3. NF-κB Luciferase Reporter Assay
This assay measures the transcriptional activity of NF-κB.
-
Cell Transfection: Co-transfect cells (e.g., HEK293T) with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.
-
Treatment: After 24 hours, pre-treat the cells with this compound for 1-2 hours before stimulating with an NF-κB activator (e.g., TNF-α or LPS).
-
Cell Lysis: After the desired stimulation time (e.g., 6 hours), lyse the cells using a passive lysis buffer.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for transfection efficiency and cell number.
In Vivo Anti-Inflammatory Assay
4. Carrageenan-Induced Paw Edema in Rodents
This is a widely used model to assess the acute anti-inflammatory activity of a compound.[21][22]
-
Animal Model: Use male Wistar rats or Swiss albino mice.
-
Compound Administration: Administer this compound orally or intraperitoneally at various doses. A vehicle control group and a positive control group (e.g., indomethacin) should be included.
-
Induction of Inflammation: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or a digital caliper at various time points (e.g., 0, 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.
Visualizations
Signaling Pathways
Caption: this compound inhibits the PI3K/Akt/mTOR pathway.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Caption: Modulation of the MAPK/ERK pathway by this compound.
Caption: this compound inhibits the STAT3 signaling pathway.
Experimental Workflow
Caption: A typical workflow for Western Blot analysis.
Conclusion
This compound holds considerable promise as a therapeutic agent due to its potential to modulate key signaling pathways involved in cancer, inflammation, and neurodegeneration. While much of the current understanding is extrapolated from studies on its aglycone, apigenin, the available data suggests that the glycosidic form may also possess significant biological activity. Further research, including the generation of specific quantitative data and the application of detailed experimental protocols as outlined in this guide, is essential to fully elucidate the therapeutic potential of this compound and pave the way for its development as a novel therapeutic agent.
References
- 1. Apigenin inhibits cell migration through MAPK pathways in human bladder smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Apigenin role as cell-signaling pathways modulator: implications in cancer prevention and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy and Safety of Natural Apigenin Treatment for Alzheimer's Disease: Focus on In vivo Research Advancements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Targeting the PI3K/Akt/mTOR axis by apigenin for cancer prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Apigenin induces apoptosis by regulating Akt and MAPK pathways in human melanoma cell A375SM - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Apigenin overcomes drug resistance by blocking the signal transducer and activator of transcription 3 signaling in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of the STAT3 signaling pathway contributes to apigenin-mediated anti-metastatic effect in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Review on Flavonoid Apigenin: Dietary Intake, ADME, Antimicrobial Effects, and Interactions with Human Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Apigenin inhibits release of inflammatory mediators by blocking the NF-κB activation pathways in the HMC-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Apigenin potentiates the growth inhibitory effects by IKK-β-mediated NF-κB activation in pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Neuroprotective, Anti-Amyloidogenic and Neurotrophic Effects of Apigenin in an Alzheimer’s Disease Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. magistralbr.caldic.com [magistralbr.caldic.com]
- 14. researchgate.net [researchgate.net]
- 15. Inhibition of Carrageenan-Induced Acute Inflammation in Mice by Oral Administration of Anthocyanin Mixture from Wild Mulberry and Cyanidin-3-Glucoside - PMC [pmc.ncbi.nlm.nih.gov]
- 16. [PDF] Neuroprotective, Anti-Amyloidogenic and Neurotrophic Effects of Apigenin in an Alzheimer’s Disease Mouse Model | Semantic Scholar [semanticscholar.org]
- 17. Apigenin inhibits growth and induces G2/M arrest by modulating cyclin-CDK regulators and ERK MAP kinase activation in breast carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Apigenin-7-O-glucoside versus apigenin: Insight into the modes of anticandidal and cytotoxic actions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
In Vitro Efficacy of Apigenin-4'-Glucoside: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro studies on Apigenin-4'-glucoside, a significant dietary flavonoid. This document summarizes key quantitative data, details experimental methodologies for crucial assays, and visualizes the involved signaling pathways to support further research and development in the fields of pharmacology and therapeutics.
Quantitative Bioactivity Data
The following tables summarize the key quantitative findings from in vitro studies on apigenin and its glycosides, providing a comparative overview of their biological activities.
Table 1: Antioxidant Activity of Apigenin Glycosides
| Compound | Assay | IC50 Value | Reference |
| Apigenin-8-C-(α-L-rhamnopyranosyl-(1→2)-β-D-glucopyranoside) | DPPH | 7.528 µg/mL | [1] |
| Apigenin-8-C-(α-L-rhamnopyranosyl-(1→2)-β-D-glucopyranoside) | ABTS | 379.7 µg/mL | [1] |
Table 2: Anticancer Activity of Apigenin and its Glycosides
| Compound | Cell Line | Assay | IC50 Value | Treatment Time | Reference |
| Apigenin | HCT-116 | MTT | 77.1 µM | 72 h | [2] |
| Apigenin | HCT-116 | MTT | 88.4 µM | 48 h | [2] |
| Apigenin | HCT-116 | MTT | 91.9 µM | 24 h | [2] |
| Apigenin-7-O-glucoside | HCT-116 | MTT | 15 µM | 48 h | [3] |
| Apigenin | HCT-116 | MTT | 62 µM | 48 h | [3] |
| Apigenin | KKU-M055 (Cholangiocarcinoma) | MTS | 61 µM | 48 h | [4] |
| Apigenin | KKU-M055 (Cholangiocarcinoma) | MTS | 78 µM | 24 h | [4] |
Table 3: Anti-inflammatory Activity of Apigenin and its Glycosides
| Compound | Cell Line | Effect | Concentration | Reference |
| Apigenin | Human monocytes, Mouse macrophages | Inhibition of IL-1β, IL-8, TNF-α production | 0.1-25 µM | [5] |
| Apigenin | NIH/3T3 | Inhibition of TNF-induced NF-κB activation | 10-30 µM | [5] |
| Apigenin-7-O-β-D-glucopyranoside | THP-1 | Significant inhibition of TNF-α | Not specified | [6] |
| Isovitexin (Apigenin-6-C-glucoside) | THP-1 | Significant suppression of IL-1β and IL-6 | Not specified | [6] |
Detailed Experimental Protocols
This section provides detailed methodologies for key in vitro assays used to evaluate the bioactivity of this compound.
Antioxidant Activity Assays
2.1.1 DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay assesses the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.
-
Reagents:
-
DPPH solution (20 µg/mL in methanol)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., methanol or DMSO)
-
Methanol
-
Positive control (e.g., Hydroquinone, 1000 µg/mL in methanol)
-
-
Procedure:
-
Prepare serial dilutions of the test compound and the positive control.
-
In a 96-well plate, add 25 µL of the sample (or solvent for the blank) to 100 µL of the DPPH solution.
-
Mix thoroughly and incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution with the solvent, and A_sample is the absorbance of the DPPH solution with the test compound.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.[7]
-
2.1.2 ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of a compound to scavenge the pre-formed ABTS radical cation (ABTS•+).
-
Reagents:
-
ABTS solution (7 mM in water)
-
Potassium persulfate solution (2.45 mM in water)
-
Ethanol
-
Test compound (this compound) dissolved in a suitable solvent
-
-
Procedure:
-
Prepare the ABTS•+ stock solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ stock solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare serial dilutions of the test compound.
-
Add 6 µL of the sample to 294 µL of the diluted ABTS•+ solution in a 96-well plate.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 734 nm.
-
The percentage of inhibition is calculated as in the DPPH assay.
-
The IC50 value is determined from the dose-response curve.[7]
-
Anticancer Activity Assay
2.2.1 MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cell Viability Assay
This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Culture and Treatment:
-
Seed cells (e.g., HCT-116 human colorectal carcinoma cells) in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours.[8]
-
Treat the cells with various concentrations of this compound (prepared in a medium containing <1% DMSO) for the desired incubation periods (e.g., 24, 48, 72 hours).[1]
-
-
Assay Procedure:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate at 37°C for 2-4 hours, allowing the MTT to be metabolized into formazan crystals.
-
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 590 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated cells).
-
The IC50 value is calculated from the dose-response curve.[1][9]
-
Anti-inflammatory Activity Assays
2.3.1 Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β)
This protocol describes the measurement of cytokine secretion from cultured cells using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Cell Culture and Stimulation:
-
Culture macrophages (e.g., RAW 264.7) in appropriate medium.
-
Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with an inflammatory agent, such as Lipopolysaccharide (LPS), for a defined period (e.g., 6-24 hours).
-
-
ELISA Procedure:
-
Collect the cell culture supernatant.
-
Perform the ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions for the specific ELISA kits.
-
Briefly, coat a 96-well plate with the capture antibody.
-
Block the plate to prevent non-specific binding.
-
Add the collected supernatants and standards to the wells.
-
Add the detection antibody, followed by a substrate solution to produce a colorimetric reaction.
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
Calculate the cytokine concentrations in the samples by comparing their absorbance to the standard curve.[8]
-
2.3.2 Western Blot Analysis for NF-κB and PI3K/Akt Signaling Pathways
This technique is used to detect and quantify specific proteins involved in signaling cascades.
-
Cell Lysis and Protein Quantification:
-
After treatment with this compound and/or an inflammatory stimulus, wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-p65, p65, phospho-Akt, Akt, β-actin) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).
-
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways modulated by this compound and a typical experimental workflow for its in vitro evaluation.
Caption: General experimental workflow for in vitro evaluation.
Caption: Inhibition of the NF-κB signaling pathway.
Caption: Modulation of the PI3K/Akt signaling pathway.
References
- 1. Investigation of the Effects of Apigenin, a Possible Therapeutic Agent, on Cytotoxic and SWH Pathway in Colorectal Cancer (HT29) Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Apigenin sensitizes colon cancer cells to anti-tumor activity of ABT-263 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Apigenin attenuates serum concentrations of TNF-a, interleukin 1b and interleukin 6 in lipopolysaccharide-stimulated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Apigenin attenuates serum concentrations of TNF-a, interleukin 1b and interleukin 6 in lipopolysaccharide-stimulated rats - PMC [pmc.ncbi.nlm.nih.gov]
Apigenin-4'-Glucoside: A Technical Guide to its Antioxidant Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apigenin-4'-glucoside, a naturally occurring flavonoid, has garnered significant interest within the scientific community for its potential therapeutic applications, largely attributable to its potent antioxidant properties. This technical guide provides an in-depth overview of the antioxidant mechanisms of this compound, presenting key quantitative data, detailed experimental methodologies, and visualizations of the core signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, biochemistry, and drug development.
Quantitative Antioxidant Capacity
The antioxidant activity of this compound and its aglycone, apigenin, has been evaluated using various in vitro assays. The following tables summarize the key quantitative data from these studies, providing a comparative overview of their efficacy.
Table 1: In Vitro Antioxidant Activity of Apigenin Glycosides
| Compound | Assay | IC50 / Value | Reference |
| Apigenin-8-C-(α-L-rhamnopyranosyl-(1→2)-β-D-glucopyranoside) | DPPH | 7.528 µg/mL | [1][2] |
| Apigenin-8-C-(α-L-rhamnopyranosyl-(1→2)-β-D-glucopyranoside) | ABTS | 379.7 µg/mL | [1][2] |
| Apigenin | DPPH | 8.5 µM | |
| Apigenin-Mg(II) Complex | DPPH | 10.5 µM | |
| Apigenin-7-O-glucoside | Cytotoxicity (HCT116 cells) | 15 µM | [3] |
| Apigenin | Cytotoxicity (HCT116 cells) | 62 µM | [3] |
Table 2: Antioxidant Capacity of Apigenin in FRAP and ORAC Assays
| Compound | Assay | Value | Reference |
| Apigenin | FRAP | 133.26 ± 9.17 (at 1 mg/mL) | [4] |
| Apigenin | ABTS | IC50: 344 µg/mL | [4] |
| Apigenin | ORAC | 2.70 ± 0.12 ORAC Units | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. This section provides comprehensive protocols for key experiments used to evaluate the antioxidant properties of this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, thus neutralizing it.
-
Reagents:
-
DPPH solution (0.1 mM in methanol)
-
This compound (or other test compounds) dissolved in methanol at various concentrations.
-
Methanol (as blank and solvent).
-
-
Procedure:
-
Prepare a series of dilutions of the test compound in methanol.
-
In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each concentration of the test compound.
-
For the control, mix 100 µL of DPPH solution with 100 µL of methanol.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test compound. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.[1]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation.
-
Reagents:
-
ABTS solution (7 mM in water).
-
Potassium persulfate solution (2.45 mM in water).
-
Phosphate buffered saline (PBS), pH 7.4.
-
Test compound dissolved in a suitable solvent.
-
-
Procedure:
-
Prepare the ABTS radical cation solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS radical cation solution with PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add 10 µL of the test compound at various concentrations to 1 mL of the diluted ABTS radical cation solution.
-
Incubate the mixture for 6 minutes at room temperature.
-
Measure the absorbance at 734 nm.
-
-
Calculation: The percentage of inhibition is calculated as: % Inhibition = [(A_control - A_sample) / A_control] x 100 The IC50 value is determined as described for the DPPH assay.[1]
Western Blot Analysis for Nrf2, MAPK, and NF-κB Signaling Pathways
Western blotting is used to detect specific proteins in a sample and is a key technique for studying signaling pathways.
-
Cell Lysis and Protein Quantification:
-
Treat cells with this compound at desired concentrations and time points.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., Nrf2, Keap1, HO-1, NQO1, phospho-p38, phospho-ERK, phospho-JNK, p65, IκBα) overnight at 4°C.[6][7]
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and visualize them using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control such as β-actin or GAPDH.
-
NF-κB Luciferase Reporter Assay
This assay measures the transcriptional activity of NF-κB.
-
Cell Transfection and Treatment:
-
Seed cells in a 96-well plate.
-
Co-transfect the cells with an NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.
-
After 24 hours, treat the cells with this compound and/or an NF-κB activator (e.g., TNF-α).
-
-
Luciferase Assay:
-
After the treatment period, lyse the cells using a passive lysis buffer.
-
Measure the firefly luciferase activity in the cell lysates using a luminometer.
-
Measure the Renilla luciferase activity in the same lysates as an internal control for transfection efficiency and cell number.
-
-
Data Analysis:
Signaling Pathways and Mechanisms of Action
This compound exerts its antioxidant effects not only through direct radical scavenging but also by modulating key intracellular signaling pathways that regulate the cellular antioxidant response.
Nrf2/ARE Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1) and targeted for ubiquitination and proteasomal degradation. Upon exposure to oxidative stress or activators like apigenin, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL).[10][11][12]
NF-κB Signaling Pathway
Nuclear factor-kappa B (NF-κB) is a key transcription factor involved in inflammatory responses and can be activated by oxidative stress. Apigenin has been shown to inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory genes. This inhibition is often achieved by preventing the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which includes ERK, JNK, and p38, plays a critical role in cellular responses to external stimuli, including oxidative stress. Apigenin has been shown to modulate the phosphorylation and activation of these kinases, which can in turn influence downstream events such as apoptosis and inflammation. The specific effects of apigenin on MAPK signaling can be cell-type and context-dependent.[13]
Conclusion
This compound demonstrates significant antioxidant potential through a multi-faceted mechanism of action that includes direct free radical scavenging and the modulation of critical cellular signaling pathways. Its ability to activate the Nrf2 antioxidant response and inhibit pro-inflammatory pathways such as NF-κB highlights its promise as a therapeutic agent for conditions associated with oxidative stress. The data and protocols presented in this guide offer a foundational resource for further research and development of this compound-based interventions. Future in vivo studies are warranted to fully elucidate its therapeutic efficacy and safety profile in preclinical and clinical settings.
References
- 1. redalyc.org [redalyc.org]
- 2. researchgate.net [researchgate.net]
- 3. Apigenin-7-O-glucoside versus apigenin: Insight into the modes of anticandidal and cytotoxic actions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anti-degenerative effect of Apigenin, Luteolin and Quercetin on human keratinocyte and chondrocyte cultures: SAR evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 9. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 10. Apigenin Attenuates Oxidative Injury in ARPE-19 Cells thorough Activation of Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Apigenin Reactivates Nrf2 Anti-oxidative Stress Signaling in Mouse Skin Epidermal JB6 P + Cells Through Epigenetics Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Upregulation of Nrf2/HO-1 Signaling and Attenuation of Oxidative Stress, Inflammation, and Cell Death Mediate the Protective Effect of Apigenin against Cyclophosphamide Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Anti-inflammatory Effects of Apigenin-4'-glucoside: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Apigenin, a widely distributed plant flavonoid, has demonstrated significant anti-inflammatory properties in numerous preclinical studies. Its glycosidic forms, such as Apigenin-4'-glucoside, are common in nature and are hydrolyzed to the active aglycone, apigenin, in vivo. This technical guide provides an in-depth overview of the anti-inflammatory effects of apigenin and its glycosides, with a focus on the underlying molecular mechanisms, quantitative data from relevant in vitro and in vivo studies, and detailed experimental protocols. While specific quantitative data for this compound is limited in the current literature, the extensive research on apigenin and other glycosidic forms provides a strong foundation for understanding its potential therapeutic applications in inflammatory diseases.
Core Mechanisms of Anti-inflammatory Action
The anti-inflammatory activity of apigenin, the aglycone of this compound, is primarily attributed to its ability to modulate key signaling pathways and inhibit the production of pro-inflammatory mediators. The main mechanisms include:
-
Inhibition of the NF-κB Signaling Pathway: Apigenin has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB), a master regulator of inflammation.[1][2] This is achieved by preventing the degradation of the inhibitory protein IκBα and inhibiting the phosphorylation and nuclear translocation of the p65 subunit of NF-κB.[2]
-
Modulation of the MAPK Signaling Pathway: Apigenin can inhibit the phosphorylation of key kinases in the Mitogen-Activated Protein Kinase (MAPK) pathway, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38.[3]
-
Downregulation of Pro-inflammatory Cytokines: By inhibiting the NF-κB and MAPK pathways, apigenin effectively reduces the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[4][5][6][7]
-
Inhibition of Inflammatory Enzymes: Apigenin has been demonstrated to inhibit the expression and activity of inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2), enzymes responsible for the production of the inflammatory mediators nitric oxide (NO) and prostaglandins, respectively.[8]
Data Presentation: Quantitative Effects on Inflammatory Markers
While specific quantitative data for this compound is scarce, the following tables summarize the reported effects of apigenin and its 7-O-glucoside derivative on key inflammatory markers. This data provides a strong indication of the potential potency of this compound.
Table 1: In Vitro Anti-inflammatory Effects of Apigenin and its Glycosides
| Compound | Model System | Target | Effect | Concentration/IC50 | Citation(s) |
| Apigenin | LPS-stimulated RAW 264.7 macrophages | NO Production | Inhibition | IC50: 19.23 µg/mL | [1] |
| Apigenin | LPS-stimulated RAW 264.7 macrophages | COX-2 | Inhibition | IC50 < 15 µM | [9] |
| Apigenin | LPS-stimulated RAW 264.7 macrophages | iNOS | Inhibition | IC50 < 15 µM | [9] |
| Apigenin | LPS-stimulated THP-1 derived macrophages | IL-6 Secretion | Significant reduction | 6.25, 12.5, 25 µM | [10] |
| Apigenin | LPS-stimulated THP-1 derived macrophages | TNF-α Secretion | Less potent reduction | 6.25, 12.5, 25 µM | [10] |
| Apigenin-7-O-glucoside | LPS-stimulated THP-1 cells | TNF-α | Significant inhibition (P < 0.01) | Not specified | [11] |
| Apigenin-7-O-glucoside | LPS-stimulated RAW 264.7 cells | NO Production | 55% inhibition | Not specified | [12][13] |
Table 2: In Vivo Anti-inflammatory Effects of Apigenin and its Glycosides
| Compound | Animal Model | Dosage | Effect | Citation(s) |
| Apigenin | Carrageenan-induced paw edema in mice | Not specified | Alleviation of edema | [8] |
| Apigenin | LPS-stimulated rats | 5, 15, 30 mg/kg (i.p.) | Dose-dependent decrease in serum TNF-α, IL-1β, and IL-6 | [5][7] |
| Apigenin-7-O-β-D-glucuronide methyl ester | Carrageenan-induced paw edema | Not specified | Significant decrease in paw volume | [8] |
Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the key signaling pathways modulated by apigenin.
Caption: NF-κB signaling pathway and points of inhibition by apigenin.
Caption: MAPK signaling pathway and points of inhibition by apigenin.
Experimental Workflows
The following diagrams outline the general workflows for key in vitro and in vivo experiments.
Caption: Workflow for in vitro LPS-induced inflammation in macrophages.
Caption: Workflow for in vivo carrageenan-induced paw edema model.
Detailed Experimental Protocols
In Vitro: LPS-Induced Inflammation in RAW 264.7 Macrophages
-
Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Seeding: Seed cells in 6-well or 96-well plates at a density of 5 x 10^5 cells/mL and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound (or apigenin as a reference) for 1-2 hours.
-
Stimulation: Induce inflammation by adding Lipopolysaccharide (LPS) at a final concentration of 1 µg/mL.
-
Incubation: Incubate the cells for a specified period (e.g., 24 hours for cytokine analysis).
-
Sample Collection:
-
Supernatant: Collect the cell culture supernatant for analysis of secreted cytokines (ELISA) and nitric oxide (Griess assay).
-
Cell Lysate: Wash the cells with ice-cold PBS and lyse them for protein analysis (Western blot) or RNA extraction (qPCR).
-
In Vivo: Carrageenan-Induced Paw Edema in Mice
-
Animals: Use male Swiss albino mice (20-25 g). Acclimatize the animals for at least one week before the experiment.
-
Grouping: Divide the animals into groups (n=6): Control, Carrageenan, this compound (different doses), and a positive control (e.g., Indomethacin).
-
Administration: Administer this compound or the vehicle intraperitoneally (i.p.) or orally 30-60 minutes before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw. Inject the same volume of saline into the left hind paw (control).
-
Measurement of Paw Edema: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection. The difference in paw volume between the right and left paw indicates the degree of edema.
-
Calculation of Inhibition: Calculate the percentage inhibition of edema for the treated groups compared to the carrageenan control group.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement
-
Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse TNF-α) overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Sample Incubation: Add cell culture supernatants or diluted serum samples and a standard curve of the recombinant cytokine to the wells and incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the cytokine and incubate for 1-2 hours at room temperature.
-
Enzyme Conjugate: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 20-30 minutes at room temperature.
-
Substrate Addition: Wash the plate and add a substrate solution (e.g., TMB).
-
Stop Reaction and Read: Stop the reaction with a stop solution (e.g., 2N H2SO4) and measure the absorbance at 450 nm using a microplate reader.
-
Quantification: Determine the cytokine concentration in the samples by interpolating from the standard curve.
Western Blot for NF-κB and MAPK Pathway Proteins
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., p-p65, p65, p-ERK, ERK, IκBα) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Quantitative PCR (qPCR) for Gene Expression Analysis
-
RNA Extraction: Extract total RNA from cells or tissues using a suitable kit.
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
qPCR: Perform qPCR using a qPCR master mix, cDNA, and specific primers for the target genes (e.g., TNF-α, IL-6, COX-2, iNOS) and a housekeeping gene (e.g., GAPDH or β-actin).
-
Data Analysis: Analyze the amplification data and calculate the relative gene expression using the 2^-ΔΔCt method.
Conclusion
The available evidence strongly supports the anti-inflammatory potential of apigenin, the aglycone of this compound. Its multifaceted mechanism of action, involving the inhibition of the NF-κB and MAPK signaling pathways, positions it as a promising candidate for the development of novel anti-inflammatory therapeutics. While direct quantitative data for this compound is currently limited, the demonstrated activity of apigenin and other glycosides suggests that it is likely to possess significant anti-inflammatory effects. Further research is warranted to specifically quantify the in vitro and in vivo efficacy of this compound and to elucidate any unique pharmacological properties conferred by the 4'-glucoside moiety. The detailed protocols provided in this guide offer a framework for conducting such investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Apigenin: A Bioflavonoid with a Promising Role in Disease Prevention and Treatment [mdpi.com]
- 5. Apigenin-7-O-glucoside versus apigenin: Insight into the modes of anticandidal and cytotoxic actions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Apigenin attenuates serum concentrations of TNF-a, interleukin 1b and interleukin 6 in lipopolysaccharide-stimulated rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Suppression of inducible cyclooxygenase and inducible nitric oxide synthase by apigenin and related flavonoids in mouse macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Anti-inflammation Activity Evaluation of Apigenin-O-Glycosides and Apigenin-C-Glycosides-SciEngine [cdn.sciengine.com]
- 12. Apigenin and its derivative modulate nitric oxide production and interfere with TLR4-M2: In-vitro and in-silico insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. login.medscape.com [login.medscape.com]
The Anticancer Potential of Apigenin-4'-Glucoside: A Technical Guide for Researchers
Abstract
Apigenin-4'-glucoside, a naturally occurring flavonoid, has garnered significant interest within the scientific community for its potential anticancer properties. This technical guide provides an in-depth analysis of the core mechanisms through which this compound and its aglycone, apigenin, exert their anti-neoplastic effects. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering a detailed summary of quantitative data, experimental methodologies, and the intricate signaling pathways involved. The information presented herein is intended to facilitate further investigation and support the development of novel cancer therapeutics.
Introduction
Apigenin (4′,5,7-trihydroxyflavone) is a widely distributed plant flavone recognized for its antioxidant, anti-inflammatory, and anticancer properties.[1] In its natural state, apigenin is frequently found conjugated to a sugar moiety, forming glycosides such as this compound.[2] Upon ingestion, these glycosides are often hydrolyzed by intestinal enzymes to release the biologically active aglycone, apigenin, which is then absorbed systemically.[3] Consequently, a significant body of research on the anticancer effects of apigenin glycosides is focused on the activity of apigenin itself.[4]
This document will synthesize the current understanding of the anticancer activities of this compound, with a primary focus on the well-documented effects of its aglycone, apigenin. We will explore its impact on cell proliferation, apoptosis, and cell cycle regulation across various cancer types. A key highlight of this guide is the direct comparison with its aglycone, supported by evidence suggesting that the glucoside form may exhibit enhanced potency in certain contexts.
Mechanisms of Anticancer Activity
Apigenin exerts its anticancer effects through a multi-targeted approach, influencing several key cellular processes that are critical for tumor growth and progression. These include the induction of apoptosis (programmed cell death), cell cycle arrest, and the modulation of key signaling pathways.
Induction of Apoptosis
A hallmark of apigenin's anticancer activity is its ability to induce apoptosis in cancer cells, while showing minimal toxicity to normal cells.[1] This programmed cell death is initiated through both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways.
The intrinsic pathway is largely regulated by the Bcl-2 family of proteins, which consists of both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. Apigenin has been shown to modulate the balance of these proteins, favoring apoptosis. Specifically, it upregulates the expression of pro-apoptotic proteins like Bax and downregulates anti-apoptotic proteins such as Bcl-2.[1][5] This shift in the Bax/Bcl-2 ratio leads to mitochondrial membrane permeabilization, the release of cytochrome c, and the subsequent activation of the caspase cascade, ultimately leading to apoptosis.[1]
Cell Cycle Arrest
Uncontrolled cell proliferation is a fundamental characteristic of cancer, driven by dysregulation of the cell cycle. Apigenin has been demonstrated to interfere with this process by inducing cell cycle arrest at various checkpoints, primarily at the G2/M and G0/G1 phases.[6]
In several cancer cell lines, apigenin treatment leads to an accumulation of cells in the G2/M phase.[7] This is often associated with the downregulation of key regulatory proteins such as cyclin B1 and its activating partner, cyclin-dependent kinase 1 (CDK1).[7] In other cancer models, apigenin induces a G0/G1 phase arrest, which is linked to a decrease in the expression of cyclins D1, D2, and E, and their associated CDKs (CDK2, CDK4, and CDK6), along with an increase in the expression of cell cycle inhibitors like p21/WAF1 and p27/KIP1.[8]
Quantitative Data on Anticancer Effects
The following tables summarize the in vitro cytotoxic effects of apigenin and its glucoside across a range of human cancer cell lines, as well as the quantitative changes in the expression of key regulatory proteins.
Table 1: IC50 Values of Apigenin and Apigenin-7-O-Glucoside in Various Cancer Cell Lines
| Compound | Cancer Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Citation |
| Apigenin | MDA-MB-453 | Breast Cancer | 24 | 59.44 | [9] |
| MDA-MB-453 | Breast Cancer | 72 | 35.15 | [9] | |
| ACHN | Renal Cell Carcinoma | 24 | 39.4 | [10] | |
| ACHN | Renal Cell Carcinoma | 48 | 15.4 | [10] | |
| 786-0 | Renal Cell Carcinoma | 24 | 39.1 | [10] | |
| 786-0 | Renal Cell Carcinoma | 48 | 19.0 | [10] | |
| Caki-1 | Renal Cell Carcinoma | 24 | 50.9 | [10] | |
| Caki-1 | Renal Cell Carcinoma | 48 | 21.4 | [10] | |
| HCT116 | Colon Cancer | 48 | 62 | [11] | |
| HeLa | Cervical Cancer | 48 | ~25 | [12] | |
| SiHa | Cervical Cancer | 48 | ~40 | [12] | |
| CaSki | Cervical Cancer | 48 | ~40 | [12] | |
| C33A | Cervical Cancer | 48 | ~50 | [12] | |
| SK-MEL-24 | Melanoma | 72 | ~30 | [13] | |
| Apigenin-7-O-Glucoside | HCT116 | Colon Cancer | 48 | 15 | [11] |
Table 2: Quantitative Modulation of Apoptosis and Cell Cycle Regulatory Proteins by Apigenin
| Cancer Cell Line | Protein | Modulation | Fold/Percent Change | Citation |
| HeLa | p-FAK | Downregulation | -4.0 fold | [14] |
| Paxillin | Downregulation | -2.0 fold | [14] | |
| Integrin β1 | Downregulation | -0.8 fold | [14] | |
| Fibronectin | Downregulation | -3.5 fold | [14] | |
| N-cadherin | Downregulation | -2.5 fold | [14] | |
| Vimentin | Downregulation | -1.5 fold | [14] | |
| Laminin | Up-regulation | +1.3 fold | [14] | |
| E-cadherin | Up-regulation | +0.5 fold | [14] | |
| 22Rv1 (Prostate) | Cyclin D1 | Downregulation | ~0.5 fold (at 80 µM) | [8] |
| CDK4 | Downregulation | ~0.6 fold (at 80 µM) | [8] | |
| PC-3 (Prostate) | Cyclin D1 | Downregulation | ~0.4 fold (at 80 µM) | [8] |
| CDK4 | Downregulation | ~0.5 fold (at 80 µM) | [8] | |
| LNCaP (Prostate) | Bax/Bcl-2 ratio | Up-regulation | ~3.5 fold (at 40 µM) | [15] |
| HT-29 (Colon) | Bax/Bcl-2 ratio | Up-regulation | ~4.0 fold (at 80 µM) | [16] |
| ANA-1 (Macrophage) | Caspase-3 | Up-regulation | 150% increase (at 50 µM) | [17] |
| Caspase-8 | Up-regulation | 38% increase (at 50 µM) | [17] |
Key Signaling Pathways Modulated by Apigenin
Apigenin's anticancer effects are mediated through its interaction with several critical intracellular signaling pathways that regulate cell survival, proliferation, and apoptosis.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central regulator of cell survival and proliferation and is often hyperactivated in cancer.[7] Apigenin has been shown to inhibit this pathway by directly suppressing PI3K activity, which in turn prevents the phosphorylation and activation of Akt.[7] The inhibition of Akt leads to the downstream suppression of pro-survival signals and can induce apoptosis.
Caption: Apigenin inhibits the PI3K/Akt signaling pathway.
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and survival.[17] The effect of apigenin on this pathway can be context-dependent. In some cancer types, apigenin has been shown to suppress the MAPK/ERK pathway, leading to reduced cell proliferation.[17] In other cases, it can activate components of this pathway, such as p38 MAPK, which can contribute to apoptosis.
Caption: Apigenin modulates the MAPK/ERK signaling pathway.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a critical role in inflammation, immunity, and cell survival.[7] Its constitutive activation is a hallmark of many cancers, promoting cell proliferation and inhibiting apoptosis. Apigenin has been shown to be a potent inhibitor of the NF-κB pathway.[7] It can prevent the degradation of IκBα, the inhibitory protein of NF-κB, thereby sequestering NF-κB in the cytoplasm and preventing its translocation to the nucleus to activate target genes.
Caption: Apigenin inhibits the NF-κB signaling pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to assess the anticancer properties of compounds like this compound and apigenin.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
Apigenin or this compound stock solution (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Treatment: Prepare serial dilutions of the test compound (Apigenin or this compound) in culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank control (medium only).
-
Incubation: Incubate the plates for the desired time periods (e.g., 24, 48, 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Gently shake the plates for 5-10 minutes to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Caption: Workflow for the MTT cell viability assay.
Western Blot Analysis for Protein Expression
Western blotting is a technique used to detect specific proteins in a sample of tissue homogenate or extract.
Materials:
-
Treated and untreated cancer cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Bcl-2, Bax, Caspase-3, Cyclin B1, CDK1, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment with the test compound, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST for 10 minutes each. Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Add the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control such as β-actin.
Caption: Workflow for Western Blot analysis.
Cell Cycle Analysis by Flow Cytometry
Flow cytometry with propidium iodide (PI) staining is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Treated and untreated cancer cells
-
PBS
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: After treatment, harvest the cells by trypsinization and collect them by centrifugation.
-
Fixation: Wash the cells with PBS and then fix them by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash them with PBS. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark. The RNase A in the solution will degrade RNA, ensuring that the PI only stains the DNA.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.
-
Data Analysis: Use cell cycle analysis software to generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Caption: Workflow for cell cycle analysis by flow cytometry.
Conclusion and Future Directions
The evidence presented in this technical guide strongly supports the potential of this compound and its aglycone, apigenin, as valuable candidates for cancer therapy. Their ability to induce apoptosis, cause cell cycle arrest, and modulate critical signaling pathways underscores their multifaceted anticancer activity. The finding that a glucoside form of apigenin may be more potent than the aglycone at lower concentrations is particularly promising and warrants further investigation.
Future research should focus on several key areas. Firstly, more head-to-head studies comparing the efficacy of various apigenin glycosides with apigenin are needed to fully understand their structure-activity relationships. Secondly, in vivo studies are crucial to validate the in vitro findings and to assess the pharmacokinetics and bioavailability of these compounds. Finally, the synergistic effects of apigenin and its glucosides with existing chemotherapeutic agents should be explored to develop more effective combination therapies with reduced side effects. The continued exploration of these natural compounds holds significant promise for the future of oncology.
References
- 1. Apigenin: Molecular Mechanisms and Therapeutic Potential against Cancer Spreading [mdpi.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Apigenin as Tumor Suppressor in Cancers: Biotherapeutic Activity, Nanodelivery, and Mechanisms With Emphasis on Pancreatic Cancer [frontiersin.org]
- 5. Bcl-2 inhibitor and apigenin worked synergistically in human malignant neuroblastoma cell lines and increased apoptosis with activation of extrinsic and intrinsic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. The Potential Role of Apigenin in Cancer Prevention and Treatment [mdpi.com]
- 8. Molecular targets for apigenin-induced cell cycle arrest and apoptosis in prostate cancer cell xenograft | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. journal.waocp.org [journal.waocp.org]
- 11. Apigenin-7-O-glucoside versus apigenin: Insight into the modes of anticandidal and cytotoxic actions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Oxidative Stress Triggered by Apigenin Induces Apoptosis in a Comprehensive Panel of Human Cervical Cancer-Derived Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scienceopen.com [scienceopen.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. jbuon.com [jbuon.com]
- 17. Apigenin role as cell-signaling pathways modulator: implications in cancer prevention and treatment - PMC [pmc.ncbi.nlm.nih.gov]
Apigenin-4'-Glucoside: A Technical Guide to Bioavailability and Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apigenin, a widely distributed plant flavone, has garnered significant interest for its potential therapeutic properties. However, its clinical application is often hindered by poor bioavailability. In nature, apigenin frequently occurs as glycosides, such as apigenin-4'-O-glucoside. The sugar moiety is thought to influence the solubility, stability, and ultimately the bioavailability and metabolic fate of the parent apigenin molecule. This technical guide provides a comprehensive overview of the current scientific understanding of apigenin-4'-glucoside's bioavailability and metabolism, with a focus on quantitative data, experimental methodologies, and the modulation of key cellular signaling pathways.
Bioavailability and Pharmacokinetics
The bioavailability of apigenin from its glycosidic forms is a complex process influenced by the type of glycosidic linkage, the food matrix, and inter-individual variations in gut microbiota and enzyme activity. Direct pharmacokinetic data for this compound is limited in publicly available literature. The majority of studies focus on the pharmacokinetics of the aglycone, apigenin, or its metabolites following the administration of various apigenin glycosides.
Upon oral ingestion, apigenin glycosides like this compound are generally not absorbed intact. They first undergo enzymatic hydrolysis in the gastrointestinal tract, primarily by lactase phlorizin hydrolase in the brush border of the small intestine and by microbial β-glucosidases in the colon, to release the aglycone, apigenin. The liberated apigenin is then absorbed.
A key human study (NCT03526081) investigated the absorption and metabolism of apigenin and its O-glycosides from different dietary sources. While this study did not administer pure this compound, it provides valuable insights into the fate of apigenin glycosides in the human body. The primary metabolites identified in plasma and urine were apigenin-4'-glucuronide, apigenin-7-glucuronide, and apigenin-7-sulfate.
Table 1: Pharmacokinetic Parameters of Apigenin Metabolites in Humans After Oral Ingestion of Apigenin Glycosides
| Dietary Source | Apigenin Glycoside Administered | Metabolite Measured | Cmax (nmol/L) | Tmax (h) |
| Parsley Drink | Apigenin-7-O-(2''-O-apiosyl)glucoside | Apigenin-4'-glucuronide | 153 ± 61 | 4 |
| Parsley Drink | Apigenin-7-O-(2''-O-apiosyl)glucoside | Apigenin-7-sulfate | 253 ± 202 | 4 |
| Dried Parsley with Yogurt | Apigenin-7-O-(2''-O-apiosyl)glucoside | Apigenin-4'-glucuronide | - | 6 |
| Chamomile Tea | Apigenin-7'-O-glucoside | Apigenin-4'-glucuronide | - | 2 |
Data from a study involving healthy male adults. Cmax values are presented as mean ± SD. Tmax is the median time to reach Cmax. A dash (-) indicates data was not explicitly provided in the summary.[1][2]
In rodent models, the oral administration of apigenin has shown low bioavailability, with a Cmax of 1.33 ± 0.24 µg/mL and an AUC0-t of 11.76 ± 1.52 µg⋅h/mL after a 60 mg/kg dose in rats[3]. The elimination half-life of apigenin in rats has been reported to be as long as 91.8 hours, suggesting potential for accumulation in the body[4].
Metabolism
The metabolism of apigenin, following its release from this compound, proceeds through well-established Phase I and Phase II detoxification pathways, primarily in the intestine and liver.
Phase I Metabolism: The primary Phase I reaction is the hydroxylation of apigenin to form luteolin. This reaction is catalyzed by cytochrome P450 (CYP) enzymes.
Phase II Metabolism: The major metabolic fate of apigenin is conjugation through glucuronidation and sulfation. These reactions increase the water solubility of apigenin, facilitating its excretion. The main metabolites are glucuronide and sulfate conjugates. In humans, apigenin-4'-glucuronide, apigenin-7-glucuronide, and apigenin-7-sulfate are the predominant metabolites found in circulation[1][2].
Caption: Metabolic pathway of this compound.
Experimental Protocols
In Vivo Bioavailability Study (Rodent Model)
A representative protocol for assessing the bioavailability of this compound in rats is outlined below.
-
Animal Model: Male Sprague-Dawley rats (200-250 g) are used. Animals are housed in controlled conditions (12 h light/dark cycle, 22 ± 2°C, 50 ± 10% humidity) with ad libitum access to standard chow and water. A washout period of at least one week is recommended between different treatments.
-
Test Substance Administration: this compound is suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administered via oral gavage at a specific dose (e.g., 50 mg/kg body weight).
-
Blood Sampling: Blood samples (approximately 0.25 mL) are collected from the tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes. Plasma is separated by centrifugation (e.g., 4000 rpm for 10 min at 4°C) and stored at -80°C until analysis.
-
Sample Preparation for Analysis: Plasma samples are typically subjected to protein precipitation with an organic solvent (e.g., acetonitrile or methanol) followed by centrifugation to remove precipitated proteins. The supernatant is then evaporated to dryness and reconstituted in the mobile phase for HPLC-MS/MS analysis.
-
Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters, including Cmax, Tmax, area under the curve (AUC), and elimination half-life (t1/2).
Analytical Methodology: HPLC-MS/MS for Quantification in Plasma
The quantification of this compound and its metabolites in plasma is typically achieved using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.
-
Chromatographic System: A UHPLC or HPLC system equipped with a C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution with a binary mobile phase consisting of an aqueous solution with an additive (e.g., 0.1% formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is employed for optimal separation.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection and quantification. Specific precursor-to-product ion transitions for this compound and its metabolites are monitored.
-
Quantification: A calibration curve is constructed using standards of known concentrations, and an internal standard is used to ensure accuracy and precision.
Caption: Experimental workflow for a typical bioavailability study.
Modulation of Cellular Signaling Pathways
Apigenin, the aglycone of this compound, is known to modulate a variety of intracellular signaling pathways implicated in cellular processes such as proliferation, apoptosis, and inflammation. While direct studies on this compound are less common, it is hypothesized that upon hydrolysis, the released apigenin exerts these effects.
1. PI3K/Akt/mTOR Pathway: Apigenin has been shown to inhibit the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway, which is frequently hyperactivated in cancer. By inhibiting this pathway, apigenin can induce apoptosis and inhibit cell proliferation.
Caption: Apigenin's inhibitory effect on the PI3K/Akt/mTOR pathway.
2. JAK/STAT Pathway: The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is crucial for cytokine signaling and immune responses. Apigenin can inhibit the JAK/STAT pathway, thereby exerting anti-inflammatory effects.
Caption: Apigenin's modulation of the JAK/STAT signaling pathway.
3. Wnt/β-catenin Pathway: The Wnt/β-catenin signaling pathway plays a critical role in embryonic development and tissue homeostasis. Aberrant activation of this pathway is linked to various cancers. Apigenin has been shown to inhibit the Wnt/β-catenin pathway by promoting the degradation of β-catenin.
Caption: Apigenin's inhibitory effect on Wnt/β-catenin signaling.
Conclusion
This compound represents a significant dietary source of the bioactive flavone, apigenin. Its bioavailability is critically dependent on enzymatic hydrolysis in the gut, leading to the release of apigenin, which is then absorbed and extensively metabolized through Phase I and II reactions. The resulting metabolites, primarily glucuronide and sulfate conjugates, are the predominant forms found in circulation. While direct evidence for the bioactivity of this compound is still emerging, the known modulatory effects of its aglycone, apigenin, on key signaling pathways such as PI3K/Akt/mTOR, JAK/STAT, and Wnt/β-catenin, underscore its therapeutic potential. Further research is warranted to fully elucidate the specific pharmacokinetic profile of this compound and its direct interactions with cellular targets. Such studies will be instrumental in optimizing its use in functional foods and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Absorption, distribution, metabolism and excretion of apigenin and its glycosides in healthy male adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic properties and drug interactions of apigenin, a natural flavone | Semantic Scholar [semanticscholar.org]
- 4. magistralbr.caldic.com [magistralbr.caldic.com]
Methodological & Application
Application Notes and Protocols for the Extraction of Apigenin-4'-Glucoside from Chamomile Flowers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chamomile (Matricaria chamomilla L.) is a well-known medicinal plant rich in various bioactive compounds, including flavonoids. Among these, apigenin and its glucosides are of significant interest due to their potential therapeutic properties, which include anti-inflammatory, antioxidant, and anti-cancer effects[1][2][3]. Apigenin-4'-glucoside, a specific glycosidic form of apigenin, is a valuable target for extraction and research. These application notes provide detailed protocols for the extraction of this compound from chamomile flowers, along with methods for its quantification and an overview of its potential biological significance. While much of the literature focuses on the more abundant apigenin-7-O-glucoside, the methods described herein are applicable to the extraction and analysis of other apigenin glucosides, including this compound[4][5].
Data Presentation: Comparison of Extraction Methods
The efficiency of this compound extraction is highly dependent on the chosen method and solvent. The following table summarizes quantitative data from various studies on the extraction of apigenin and its glucosides from chamomile flowers.
| Extraction Method | Solvent System | Temperature (°C) | Time | Yield of Apigenin/Apigenin Glucosides | Reference |
| Maceration | 50% (v/v) Ethanol in water | Room Temperature | 20 days | 280 ppm Apigenin | [6] |
| Maceration | 60% (v/v) Butanediol in water | 40 | 24 hours | 460 ppm Apigenin | [6] |
| Continuous Extraction | Water/Ethanol (at least 30% v/v ethanol) | Reflux | 7-8 hours | 4.5-6% pure apigenin from ligules | [7] |
| Pressurized Hot Water | Water | 150 | 60 min | 0.842% Apigenin | [8] |
| Shaker Incubation | Methanol | 37 | 4 hours | Apigenin-7-O-glucoside confirmed as major constituent | [5] |
| Shaker Incubation | Hot boiled water | 37 | 4 hours | Apigenin-7-O-glucoside confirmed as major constituent | [5] |
| Response Surface Methodology Optimized | 60.8% Ethanol in water | 73.6 | 46 min | Maximized apigenin yield | [9] |
Experimental Protocols
Protocol 1: Solvent Extraction of this compound
This protocol describes a standard maceration technique for the extraction of apigenin glucosides from chamomile flowers.
Materials:
-
Dried chamomile flowers, ground to a fine powder
-
Ethanol (50-70% v/v in deionized water)
-
Methanol
-
Orbital shaker
-
Filter paper (Whatman No. 1 or equivalent)
-
Rotary evaporator
-
Freeze-dryer (optional)
Procedure:
-
Weigh 10 g of powdered dry chamomile flowers.
-
Suspend the powder in 200 mL of 70% ethanol in a sealed flask.
-
Place the flask on an orbital shaker and agitate at 200 rpm for 4 hours at room temperature.
-
Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant material.
-
Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C until the ethanol is completely removed.
-
The resulting aqueous extract can be used directly or freeze-dried to obtain a stable powder.
-
Store the dried extract at -20°C for long-term preservation[5].
Protocol 2: Pressurized Hot Water Extraction (PHWE)
PHWE is a green extraction technique that uses water at elevated temperatures and pressures to extract bioactive compounds.
Materials:
-
Dried chamomile flowers, ground
-
Pressurized hot water extraction system
-
Deionized water
-
Filter unit (0.45 µm)
Procedure:
-
Load the extraction vessel of the PHWE system with a known amount of ground chamomile flowers.
-
Set the extraction parameters:
-
Temperature: 150°C
-
Pressure: Maintained above the saturation pressure of water at 150°C to keep it in a liquid state.
-
Extraction time: 60 minutes (can be performed in static or dynamic mode).
-
-
Pump deionized water through the extraction vessel at a constant flow rate.
-
Collect the extract after it passes through a cooling coil.
-
Filter the collected extract through a 0.45 µm filter to remove any particulate matter.
-
The extract can be concentrated and dried as described in Protocol 1.
Protocol 3: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for the quantification of apigenin glucosides in chamomile extracts.
Materials:
-
Chamomile extract (prepared as described above)
-
This compound standard (or Apigenin-7-O-glucoside as a reference)
-
HPLC grade acetonitrile, methanol, and water
-
Formic acid or phosphoric acid
-
HPLC system with a UV or DAD detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution: A common gradient starts with a higher proportion of mobile phase A, gradually increasing the proportion of mobile phase B over time to elute compounds of increasing hydrophobicity. A typical gradient could be:
-
0-5 min: 10-30% B
-
5-20 min: 30-60% B
-
20-25 min: 60-10% B
-
25-30 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25-30°C
-
Injection Volume: 10-20 µL
Procedure:
-
Standard Preparation: Prepare a stock solution of the this compound standard in methanol. From the stock solution, prepare a series of calibration standards of known concentrations.
-
Sample Preparation: Dissolve a known amount of the dried chamomile extract in the initial mobile phase composition or methanol. Filter the sample solution through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system.
-
Quantification: Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the standard. Construct a calibration curve by plotting the peak area of the standards against their concentration. Use the regression equation from the calibration curve to calculate the concentration of this compound in the sample extract.
Signaling Pathways and Experimental Workflows
Signaling Pathway of Apigenin
Apigenin, the aglycone of this compound, is known to modulate several key signaling pathways involved in inflammation and cell growth. After oral administration, glycosides like this compound are often hydrolyzed by intestinal enzymes or gut microbiota, releasing the active aglycone, apigenin. Apigenin can then exert its biological effects. One of the well-studied pathways is the NF-κB signaling pathway, which is a central regulator of inflammation[2].
Caption: Apigenin's inhibition of the NF-κB inflammatory pathway.
Experimental Workflow
The following diagram illustrates the overall workflow for the extraction and analysis of this compound from chamomile flowers.
References
- 1. greeksuperherbs.com [greeksuperherbs.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Isolation, identification and stability of acylated derivatives of apigenin 7-O-glucoside from chamomile (Chamomilla recutita [L.] Rauschert) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Extraction, Characterization, Stability and Biological Activity of Flavonoids Isolated from Chamomile Flowers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JP2010163363A - Method for producing extract containing apigenin in high concentration - Google Patents [patents.google.com]
- 7. US4313880A - Extractive process for preparing apigenin - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ijpsr.com [ijpsr.com]
Application Notes and Protocols for the Purification of Apigenin-4'-Glucoside by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apigenin, a naturally occurring flavone, and its glycosidic derivatives have garnered significant interest in the scientific community due to their wide range of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties. Apigenin-4'-glucoside, a specific glycoside of apigenin, is a promising candidate for drug development. However, obtaining this compound in high purity from natural sources presents a significant challenge. This document provides detailed application notes and protocols for the purification of this compound from plant extracts using a multi-step column chromatography strategy. The described workflow involves initial enrichment with macroporous resins, followed by fine purification using Sephadex LH-20 and preparative high-performance liquid chromatography (HPLC).
Purification Strategy Overview
The purification of this compound from a crude plant extract is a multi-step process designed to remove impurities and isolate the target compound with high purity. The general workflow consists of the following stages:
-
Crude Extract Preparation: Extraction of flavonoids from the plant matrix.
-
Macroporous Resin Chromatography: Initial enrichment of total flavonoids, including this compound, and removal of highly polar and non-polar impurities.
-
Sephadex LH-20 Chromatography: Further purification of the flavonoid-rich fraction to separate compounds based on their molecular size and polarity.
-
Preparative High-Performance Liquid Chromatography (HPLC): Final polishing step to achieve high-purity this compound.
Experimental Protocols
Protocol 1: Crude Extract Preparation
-
Source Material: Dried and powdered plant material known to contain this compound.
-
Extraction Solvent: 70% (v/v) ethanol in water.
-
Procedure:
-
Macerate the powdered plant material in the extraction solvent at a solid-to-liquid ratio of 1:10 (w/v).
-
Perform ultrasonic-assisted extraction for 30 minutes at 50°C.
-
Filter the extract through cheesecloth and then Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove ethanol.
-
The resulting aqueous extract is used for the next stage of purification.
-
Protocol 2: Macroporous Resin Column Chromatography for Flavonoid Enrichment
This step aims to capture flavonoids from the aqueous extract while allowing sugars, salts, and other highly polar compounds to pass through.
-
Stationary Phase: Macroporous adsorbent resin (e.g., AB-8, D101, or Amberlite XAD series).
-
Column Preparation:
-
Pre-soak the resin in ethanol for 24 hours, then wash thoroughly with deionized water until no ethanol odor remains.
-
Pack the resin into a glass column and equilibrate with deionized water.
-
-
Sample Loading:
-
Adjust the pH of the crude aqueous extract to approximately 4.0.
-
Load the extract onto the equilibrated column at a flow rate of 2 bed volumes per hour (BV/h).
-
-
Washing:
-
Wash the column with 10 BV of deionized water to remove unbound impurities.
-
-
Elution:
-
Elute the adsorbed flavonoids with 9 BV of 60% aqueous ethanol at a flow rate of 2 BV/h.[1]
-
Collect the eluate and concentrate it under reduced pressure to obtain the flavonoid-rich fraction.
-
Protocol 3: Sephadex LH-20 Column Chromatography
This gel filtration chromatography step separates compounds based on their molecular size and polarity, further purifying the apigenin glycosides.
-
Stationary Phase: Sephadex LH-20.
-
Column Preparation:
-
Swell the Sephadex LH-20 resin in the mobile phase (e.g., 80% methanol) for several hours.
-
Pack the swollen resin into a glass column and equilibrate with the mobile phase until a stable baseline is achieved.
-
-
Sample Loading:
-
Dissolve the dried flavonoid-rich fraction from the previous step in a minimal amount of the mobile phase.
-
Carefully load the sample onto the top of the Sephadex LH-20 column.
-
-
Elution:
-
Elute the column with 80% methanol at a flow rate of 1.0 ml/min.[2]
-
Collect fractions of a defined volume (e.g., 10 mL).
-
Monitor the fractions by thin-layer chromatography (TLC) or analytical HPLC to identify those containing this compound.
-
Pool the fractions containing the target compound and concentrate under reduced pressure.
-
Protocol 4: Preparative High-Performance Liquid Chromatography (HPLC)
The final purification step to isolate this compound to a high degree of purity.
-
Stationary Phase: C18 column (e.g., YMC-Pack ODS-AQ, 250 mm × 20 mm I.D., 10 μm).[3]
-
Mobile Phase: A gradient of acetonitrile (ACN) and water with 0.1% trifluoroacetic acid (TFA).[3]
-
HPLC Conditions:
-
Procedure:
-
Dissolve the semi-purified sample from the Sephadex LH-20 step in the initial mobile phase composition.
-
Filter the sample through a 0.45 µm syringe filter.
-
Inject the sample onto the preparative HPLC system.
-
Collect the peak corresponding to this compound based on its retention time, which can be predetermined using an analytical standard.
-
Lyophilize the collected fraction to obtain pure this compound.
-
Data Presentation
The following tables summarize quantitative data from studies on flavonoid purification using column chromatography. Note that the data may not be specific to this compound but is representative of the purification efficiency for similar flavonoid glycosides.
Table 1: Performance of Macroporous Resins for Flavonoid Enrichment
| Resin Type | Adsorption Capacity (mg/g) | Desorption Capacity (mg/g) | Recovery Yield (%) | Purity Increase (-fold) | Reference |
| AB-8 | 92.54 ± 0.85 | 71.03 ± 1.83 | 36.20 ± 0.45 | 5 | [4] |
| XAD-7HP | 39.8 | - | - | 5.03 | [5] |
| AB-8 | - | - | 84.93 | 4.76 | [1] |
Table 2: Sequential Purification of Flavonoid Glycosides
| Purification Step | Initial Purity (%) | Final Purity (%) | Recovery Yield (%) | Reference |
| Quercetin-3-O-sophoroside | ||||
| Macroporous Resin | 2.16 | 21.34 | 82.1 | [1] |
| Sephadex LH-20 | 21.34 | 93.5 | - | [1] |
| Isoquercitrin | ||||
| Macroporous Resin | 1.26 | 10.70 | 77.3 | [1] |
| Sephadex LH-20 | 10.70 | 95.6 | - | [1] |
| Anthocyanins | ||||
| Macroporous Resin + Sephadex LH-20 | 4.58 | 90.96 | - |
Mandatory Visualizations
Experimental Workflow
Caption: Purification workflow for this compound.
Apigenin Signaling Pathways
Caption: Apigenin's modulation of key signaling pathways.
References
- 1. Purification of quercetin-3-O-sophoroside and isoquercitrin from Poacynum hendersonii leaves using macroporous resins followed by Sephadex LH-20 column chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. redalyc.org [redalyc.org]
- 4. Sephadex® LH-20, Isolation, and Purification of Flavonoids from Plant Species: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isolation and Purification of Anthocyanin from Blueberry Using Macroporous Resin Combined Sephadex LH-20 Techniques [jstage.jst.go.jp]
Synthesis of Apigenin-4'-glucoside for Research Applications
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Apigenin, a naturally occurring flavone, has garnered significant interest in the scientific community for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anti-cancer activities. However, its poor water solubility and limited bioavailability hinder its clinical application. Glycosylation, the attachment of a sugar moiety, can improve the pharmacokinetic profile of apigenin. This document provides detailed protocols for the chemical and enzymatic synthesis of a specific glycoside, Apigenin-4'-glucoside, for research and development purposes.
Apigenin-4'-O-β-D-glucopyranoside is a flavonoid that can be found in various plants.[1] The addition of the glucose unit at the 4'-position of apigenin enhances its solubility and can modulate its biological activity, making it a valuable compound for further investigation.
Quantitative Data Summary
The following table summarizes the quantitative data for different methods of this compound synthesis, providing a comparative overview of their efficiency.
| Synthesis Method | Key Reagents/Components | Reaction Time | Temperature | Yield | Purity | Reference |
| Chemical Synthesis | Apigenin, Acetobromoglucose, Silver Carbonate, Sodium Methoxide | ~24-48 hours | Room Temperature & 0°C | ~70-80% (for similar glycosylations) | >95% (after purification) | [2] |
| Enzymatic Synthesis | Apigenin, UDP-Glucose, Glucosyltransferase (YjiC) | 3 hours | 30°C | 74.3 mg/L | >98% (after purification) | [3] |
| Whole-Cell Biocatalysis | Corynebacterium glutamicum (engineered), Apigenin | 40 hours | 25°C | 4.2 mM | >98% (after purification) | [4] |
Experimental Protocols
Protocol 1: Chemical Synthesis of this compound via Koenigs-Knorr Glycosylation
This protocol describes a classic chemical method for glycosylation, which involves the reaction of a glycosyl halide with an alcohol in the presence of a promoter, followed by deprotection.
Part A: Glycosylation of Apigenin
-
Materials:
-
Apigenin (partially protected with benzyl groups on 5- and 7-hydroxyls)
-
Acetobromoglucose (α-D-glucopyranosyl bromide, 2,3,4,6-tetra-O-acetyl)
-
Silver carbonate (Ag₂CO₃)
-
Anhydrous Dichloromethane (DCM)
-
Molecular sieves (4 Å)
-
-
Procedure:
-
Dissolve the protected apigenin in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Add freshly activated molecular sieves to the solution to ensure anhydrous conditions.
-
Add silver carbonate as a promoter.
-
Slowly add a solution of acetobromoglucose in anhydrous DCM to the reaction mixture at room temperature.
-
Stir the reaction mixture in the dark for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the silver salts and molecular sieves.
-
Wash the Celite pad with DCM.
-
Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude peracetylated this compound.
-
Part B: Deacetylation (Zemplén Deacetylation)
-
Materials:
-
Crude peracetylated this compound
-
Anhydrous Methanol (MeOH)
-
Sodium methoxide (catalytic amount)
-
Amberlite IR-120 (H⁺) resin
-
-
Procedure:
-
Dissolve the crude product from Part A in anhydrous methanol.[5]
-
Cool the solution to 0°C in an ice bath.
-
Add a catalytic amount of sodium methoxide to the solution.[5]
-
Stir the reaction mixture at room temperature and monitor the deprotection by TLC until all acetyl groups are removed.
-
Neutralize the reaction mixture by adding Amberlite IR-120 (H⁺) resin until the pH is neutral.[5]
-
Filter off the resin and wash it with methanol.
-
Combine the filtrates and evaporate the solvent under reduced pressure.
-
Purify the resulting this compound by column chromatography on silica gel or preparative HPLC.[4][6]
-
Protocol 2: Enzymatic Synthesis of this compound using Glucosyltransferase (YjiC)
This protocol utilizes a specific enzyme to achieve regioselective glucosylation of apigenin, offering a milder and more specific alternative to chemical synthesis.[3][7]
-
Materials:
-
Apigenin
-
Uridine diphosphate glucose (UDPG)
-
Purified Glucosyltransferase (YjiC from Bacillus licheniformis)
-
Tris-HCl buffer (100 mM, pH 8.8)
-
Magnesium chloride (MgCl₂)
-
-
Procedure:
-
Prepare a reaction mixture in a total volume of 1 mL containing:
-
100 mM Tris-HCl (pH 8.8)
-
1 mM MgCl₂
-
3 mM Apigenin (dissolved in a small amount of DMSO)
-
3 mM UDPG
-
35 µg/mL purified YjiC enzyme[3]
-
-
Incubate the reaction mixture at 30°C for 3 hours.[3]
-
Terminate the reaction by heating the mixture in boiling water for 5 minutes.[3]
-
Centrifuge the mixture to pellet the denatured protein.
-
Analyze the supernatant for the formation of this compound using HPLC.
-
For purification, the reaction can be scaled up, and the product can be purified by preparative HPLC.[3]
-
Visualizations
Experimental Workflow
References
- 1. abmole.com [abmole.com]
- 2. Suppression of NF-κB and NF-κB-Regulated Gene Expression by Apigenin through IκBα and IKK Pathway in TRAMP Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Apigenin inhibits cell migration through MAPK pathways in human bladder smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biosynthesis of Apigenin Glucosides in Engineered Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. De-O-acetylation using sodium methoxide - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. Apigenin induces apoptosis by regulating Akt and MAPK pathways in human melanoma cell A375SM - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Apigenin-4'-glucoside using HPLC-DAD
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apigenin, a naturally occurring flavone, and its glycosidic derivatives are of significant interest in pharmaceutical and nutraceutical research due to their potential therapeutic properties, including antioxidant, anti-inflammatory, and anticancer activities. Apigenin-4'-glucoside is one such derivative where a glucose molecule is attached at the 4'-position of the apigenin backbone. Accurate and precise quantification of this compound in various matrices is crucial for quality control, pharmacokinetic studies, and formulation development. This application note details a robust High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) method for the quantification of this compound. The method is presented with a comprehensive protocol and typical validation parameters.
Chemical Structure
Caption: Chemical structure of this compound.
Principle
This method utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) to separate this compound from other components in the sample matrix. A C18 column is used as the stationary phase, and a gradient elution with a mobile phase consisting of acidified water and acetonitrile allows for the effective separation of the analyte. The Diode Array Detector (DAD) is set to a specific wavelength, corresponding to the maximum absorbance of this compound, to ensure sensitive and specific detection and quantification.
Materials and Reagents
-
This compound reference standard (purity ≥ 98%)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Formic acid (or Phosphoric acid, analytical grade)
-
Methanol (HPLC grade, for sample and standard preparation)
-
Sample Matrix (e.g., plant extract, plasma, formulation)
Instrumentation and Chromatographic Conditions
-
HPLC System: A system equipped with a binary pump, autosampler, column oven, and a Diode Array Detector.
-
Column: C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 335 nm.
-
Run Time: Approximately 20 minutes.
Gradient Elution Program
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) |
| 0.0 | 85 | 15 |
| 15.0 | 50 | 50 |
| 17.0 | 85 | 15 |
| 20.0 | 85 | 15 |
Experimental Protocols
Standard Solution Preparation
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase (initial conditions) to obtain concentrations ranging from 1 to 100 µg/mL. These will be used to construct the calibration curve.
Sample Preparation (General Guideline for Plant Extracts)
-
Extraction: Accurately weigh a known amount of the powdered plant material. Extract with a suitable solvent (e.g., methanol or ethanol) using sonication or maceration.
-
Filtration: Filter the extract through a 0.45 µm syringe filter to remove particulate matter.
-
Dilution: Dilute the filtered extract with the mobile phase to a concentration that falls within the linear range of the calibration curve.
Caption: Experimental workflow for this compound quantification.
Method Validation
The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines, evaluating specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Specificity
The specificity of the method is demonstrated by the absence of interfering peaks at the retention time of this compound in a blank sample (matrix without the analyte). The peak purity can also be assessed using the DAD detector.
Linearity
The linearity of the method is determined by injecting the working standard solutions at different concentrations. The peak area is plotted against the concentration, and a linear regression analysis is performed.
Accuracy
Accuracy is determined by a recovery study, spiking a blank matrix with known concentrations of the analyte (low, medium, and high). The percentage recovery is then calculated.
Precision
Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). This is done by analyzing multiple replicates of a sample at a specific concentration on the same day and on different days.
Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD and LOQ are determined based on the standard deviation of the response and the slope of the calibration curve.
Caption: Logical relationship of method validation parameters.
Quantitative Data Summary
The following table summarizes the typical validation parameters for the HPLC-DAD method for this compound quantification.
| Validation Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Regression Equation | y = mx + c |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | |
| - Repeatability (Intra-day) | < 2% |
| - Intermediate Precision (Inter-day) | < 2% |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
Results and Discussion
The developed HPLC-DAD method provides excellent separation and quantification of this compound. A typical chromatogram shows a well-resolved peak for the analyte at a specific retention time. The validation data demonstrates that the method is linear, accurate, and precise over the specified concentration range. The low LOD and LOQ values indicate good sensitivity, making the method suitable for the analysis of samples with low concentrations of this compound.
Conclusion
This application note describes a simple, rapid, and reliable HPLC-DAD method for the quantification of this compound. The detailed protocol and validation results confirm that the method is suitable for routine quality control and research applications in the pharmaceutical and natural product industries. The provided workflow and diagrams offer a clear and concise guide for researchers and professionals in the field.
Application Note: Quantitative Analysis of Apigenin-4'-glucoside by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Apigenin, a naturally occurring flavone, and its glycosidic derivatives are of significant interest in the pharmaceutical and nutraceutical industries due to their potential therapeutic properties, including antioxidant, anti-inflammatory, and anticancer effects. Apigenin-4'-glucoside is one such derivative where a glucose molecule is attached at the 4'-position of the apigenin backbone. Accurate and sensitive quantification of this compound in various biological matrices is crucial for pharmacokinetic studies, metabolism research, and quality control of herbal products. This application note presents a detailed protocol for the analysis of this compound using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique.[1][2][3]
Experimental Protocols
1. Sample Preparation
The choice of sample preparation method depends on the matrix. Below are protocols for plasma/serum and plant extracts.
a) Plasma/Serum Samples (Protein Precipitation)
This method is suitable for the extraction of this compound from biological fluids.
-
To 100 µL of plasma or serum, add 400 µL of ice-cold acetonitrile (containing an appropriate internal standard, if available).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80:20 Water:Acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds and centrifuge at 12,000 x g for 5 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[2]
b) Plant Extracts (Solid Phase Extraction - SPE)
This protocol is designed to clean up and concentrate this compound from complex plant matrices.
-
Homogenize 1 g of the dried plant material into a fine powder.
-
Extract with 10 mL of 80% methanol in an ultrasonic bath for 30 minutes.
-
Centrifuge the extract at 4,000 x g for 15 minutes and collect the supernatant.
-
Repeat the extraction process twice more and combine the supernatants.
-
Evaporate the solvent under reduced pressure.
-
Reconstitute the residue in 5 mL of water.
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.
-
Load the reconstituted extract onto the SPE cartridge.
-
Wash the cartridge with 5 mL of water to remove polar impurities.
-
Elute the flavonoids with 5 mL of methanol.
-
Evaporate the eluate to dryness and reconstitute in 1 mL of the initial mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Method
The following are typical starting conditions for the LC-MS/MS analysis of this compound. Method optimization is recommended for specific instrumentation and applications.
a) Liquid Chromatography Conditions
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temp. | 40°C |
| Gradient | 0-1 min: 20% B, 1-8 min: 20-80% B, 8-9 min: 80% B, 9-10 min: 80-20% B, 10-12 min: 20% B |
b) Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Precursor Ion (Q1) | m/z 431.1 |
| Product Ion (Q3) | m/z 269.0 |
| Collision Energy | Optimization required (typically 15-25 eV) |
| Dwell Time | 100 ms |
| Ion Source Temp. | 500°C |
| Nebulizer Gas | Nitrogen |
| Curtain Gas | Nitrogen |
Note: The precursor ion corresponds to the deprotonated molecule [M-H]⁻ of this compound (C₂₁H₂₀O₁₀, Monoisotopic Mass: 432.1056 g/mol ). The product ion corresponds to the apigenin aglycone fragment after the loss of the glucose moiety.[4]
Data Presentation
The following tables represent expected quantitative data for a validated LC-MS/MS method for this compound. These values are illustrative and should be determined experimentally.
Table 1: Linearity and Sensitivity
| Analyte | Linear Range (ng/mL) | R² | LOD (ng/mL) | LOQ (ng/mL) |
| This compound | 1 - 500 | > 0.995 | 0.3 | 1.0 |
Table 2: Accuracy and Precision
| Spiked Conc. (ng/mL) | Measured Conc. (Mean ± SD, n=5) | Accuracy (%) | Precision (RSD, %) |
| 5 | 4.9 ± 0.3 | 98.0 | 6.1 |
| 50 | 51.2 ± 2.5 | 102.4 | 4.9 |
| 250 | 245.5 ± 10.1 | 98.2 | 4.1 |
Table 3: Recovery
| Matrix | Spiked Conc. (ng/mL) | Recovery (%) |
| Plasma | 10 | 91.5 |
| Plant Extract | 50 | 88.2 |
Mandatory Visualization
Experimental Workflow Diagram
References
- 1. ijhsr.org [ijhsr.org]
- 2. LC-MS/MS Determination of Apigenin in Rat Plasma and Application to Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LC/MS/MS and GC/MS/MS metabolic profiling of Leontodon hispidulus, in vitro and in silico anticancer activity evaluation targeting hexokinase 2 enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Apigenin 4'-glucoside | C21H20O10 | CID 44257805 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: 1H and 13C NMR Spectral Analysis of Apigenin-4'-O-β-D-glucoside
Audience: Researchers, scientists, and drug development professionals.
Introduction
Apigenin, a naturally occurring flavone, and its glycosidic derivatives are of significant interest in pharmaceutical research due to their potential therapeutic properties. Apigenin-4'-O-β-D-glucoside is one such derivative where a glucose molecule is attached at the 4'-position of the apigenin aglycone. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation and purity assessment of such natural products. This application note provides detailed 1H and 13C NMR spectral data for Apigenin-4'-O-β-D-glucoside, along with a standardized protocol for its analysis.
Chemical Structure
Apigenin-4'-O-β-D-glucoside consists of an apigenin core with a β-D-glucopyranosyl moiety linked to the hydroxyl group at the 4' position of the B-ring.
NMR Spectral Data
The 1H and 13C NMR spectra of Apigenin-4'-O-β-D-glucoside were recorded in deuterated dimethyl sulfoxide (DMSO-d6). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as the internal standard.
Table 1: 1H NMR Spectral Data for Apigenin-4'-O-β-D-glucoside (in DMSO-d6)
| Atom No. | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aglycone Moiety | |||
| 3 | 6.75 | s | |
| 6 | 6.36 | d | 1.8 |
| 8 | 6.82 | d | 1.8 |
| 2', 6' | 7.94 | d | 8.7 |
| 3', 5' | 6.93 | d | 8.7 |
| 5-OH | 12.94 | s | |
| 7-OH | 10.45 | s | |
| Glucoside Moiety | |||
| 1'' | 5.12 | d | 7.6 |
| 2''- 6'' | 3.20 - 3.70 | m |
s: singlet, d: doublet, m: multiplet
Table 2: 13C NMR Spectral Data for Apigenin-4'-O-β-D-glucoside (in DMSO-d6)
| Atom No. | Chemical Shift (δ, ppm) |
| Aglycone Moiety | |
| 2 | 164.2 |
| 3 | 103.1 |
| 4 | 180.2 |
| 5 | 161.4 |
| 6 | 98.1 |
| 7 | 165.2 |
| 8 | 92.8 |
| 9 | 157.3 |
| 10 | 104.7 |
| 1' | 121.1 |
| 2', 6' | 128.7 |
| 3', 5' | 116.1 |
| 4' | 161.2 |
| Glucoside Moiety | |
| 1'' | 100.3 |
| 2'' | 72.9 |
| 3'' | 75.3 |
| 4'' | 71.4 |
| 5'' | 75.7 |
| 6'' | 60.9 |
Experimental Protocol: NMR Analysis of Apigenin-4'-O-β-D-glucoside
This section outlines a standard operating procedure for the acquisition of 1H and 13C NMR spectra of Apigenin-4'-O-β-D-glucoside.
1. Sample Preparation
-
Weigh approximately 5-10 mg of the purified Apigenin-4'-O-β-D-glucoside sample.
-
Dissolve the sample in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6). The use of a deuterated solvent is crucial to avoid large solvent signals in the 1H NMR spectrum.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Spectrometer Setup
-
The experiments should be performed on a high-resolution NMR spectrometer, for instance, a Bruker Avance 500 MHz spectrometer or equivalent.[1]
-
Tune and match the probe for both 1H and 13C frequencies.
-
Shim the magnetic field to achieve optimal resolution and lineshape.
3. 1H NMR Data Acquisition
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically used.
-
Spectral Width: Set a spectral width of approximately 16 ppm to cover the entire range of proton signals.
-
Number of Scans: Acquire a sufficient number of scans (e.g., 16-64) to obtain a good signal-to-noise ratio.
-
Relaxation Delay (d1): Use a relaxation delay of 1-2 seconds between scans.
-
Acquisition Time (aq): Set the acquisition time to at least 2-3 seconds for good digital resolution.
4. 13C NMR Data Acquisition
-
Pulse Program: A standard proton-decoupled 13C experiment (e.g., 'zgpg30' on Bruker instruments) is commonly used to simplify the spectrum by removing C-H couplings.
-
Spectral Width: Set a spectral width of approximately 220-250 ppm.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required for 13C NMR due to the lower natural abundance of the 13C isotope.
-
Relaxation Delay (d1): A relaxation delay of 2 seconds is generally sufficient.
5. Data Processing
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum to obtain pure absorption lineshapes.
-
Perform baseline correction to ensure a flat baseline.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
-
Integrate the signals in the 1H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.
Workflow for Isolation and Identification of Apigenin-4'-O-β-D-glucoside
The following diagram illustrates a typical workflow for the isolation and structural elucidation of Apigenin-4'-O-β-D-glucoside from a plant source.
Caption: Workflow for flavonoid isolation and identification.
References
Protocol for Cell-Based Assays Using Apigenin-4'-Glucoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apigenin, a naturally occurring flavonoid, is widely recognized for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antioxidant effects.[1][2] This document provides detailed protocols for cell-based assays to evaluate the biological activity of Apigenin-4'-glucoside, a glycosylated form of apigenin. While much of the available research has been conducted on the aglycone form, apigenin, recent studies suggest that apigenin glucosides can enter cells and may be hydrolyzed intracellularly to exert their effects.[3] Therefore, the protocols outlined below are based on established methods for apigenin and its glucosides, providing a comprehensive guide for investigating the cellular effects of this compound.
Data Presentation
The following tables summarize the cytotoxic effects of apigenin and its glucoside derivatives on various cancer cell lines, as determined by cell viability assays.
Table 1: IC50 Values of Apigenin in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Assay Type |
| KKU-M055 | Cholangiocarcinoma | 78 | 24 | MTS |
| KKU-M055 | Cholangiocarcinoma | 61 | 48 | MTS |
| HeLa | Cervical Cancer | 10 | 72 | Not Specified |
| SiHa | Cervical Cancer | 68 | 72 | Not Specified |
| CaSki | Cervical Cancer | 76 | 72 | Not Specified |
| C33A | Cervical Cancer | 40 | 72 | Not Specified |
| MCF-7 | Breast Cancer | 2.3 | 24 | Not Specified |
| MDA-MB-231 | Breast Cancer | 4.07 | 24 | Not Specified |
| ACHN | Renal Cell Carcinoma | ~20-40 | 48 | WST-8 |
| 786-0 | Renal Cell Carcinoma | ~20-40 | 48 | WST-8 |
| Caki-1 | Renal Cell Carcinoma | ~20-40 | 48 | WST-8 |
Table 2: IC50 Values of Apigenin-7-O-glucoside in HCT116 Colon Cancer Cells
| Compound | Cell Line | IC50 (µM) | Incubation Time (h) | Assay Type |
| Apigenin-7-O-glucoside | HCT116 | 15 | 48 | MTT |
| Apigenin | HCT116 | 62 | 48 | MTT |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted from a study comparing apigenin and Apigenin-7-O-glucoside.[3]
Objective: To determine the effect of this compound on cell viability and to calculate its half-maximal inhibitory concentration (IC50).
Materials:
-
Human cancer cell line of interest (e.g., HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 3 x 10⁴ cells per well and incubate overnight.
-
The following day, treat the cells with various concentrations of this compound. Include a vehicle control (DMSO) and an untreated control.
-
Incubate the plate for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
After incubation, add MTT solution to each well to a final concentration of 0.5 mg/mL.[4]
-
Incubate for an additional 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully aspirate the medium containing MTT and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 550 nm using a microplate reader.[3]
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is based on a method used for Apigenin-7-O-glucoside.[3]
Objective: To quantify the induction of apoptosis by this compound.
Materials:
-
Human cancer cell line of interest
-
Complete cell culture medium
-
This compound (at its determined IC50 concentration)
-
Annexin V-FITC Apoptosis Detection Kit with Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Seed cells in a suitable culture dish and treat with the IC50 concentration of this compound for 48 hours. Include vehicle-treated and untreated controls.
-
Harvest the cells, including any floating cells from the supernatant.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1x Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 10-15 minutes.
-
Analyze the stained cells by flow cytometry.[3][5] Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, late apoptotic/necrotic cells will be positive for both, and necrotic cells will be PI positive and Annexin V negative.[5]
Anti-Inflammatory Assay (NF-κB Activity)
This protocol is based on studies of apigenin's anti-inflammatory effects.[1][6][7]
Objective: To determine if this compound inhibits the NF-κB signaling pathway.
Materials:
-
Cell line capable of inflammatory response (e.g., macrophages, keratinocytes)
-
Complete cell culture medium
-
Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α)
-
This compound
-
Reagents for Western blotting (antibodies against phospho-IκBα, IκBα, p65) or an NF-κB reporter assay kit
Procedure (Western Blotting):
-
Pre-treat cells with various concentrations of this compound for a specified time.
-
Induce an inflammatory response by treating the cells with LPS or TNF-α.
-
After the desired incubation period, lyse the cells and collect the protein extracts.
-
Perform Western blot analysis to assess the phosphorylation and degradation of IκBα and the nuclear translocation of the p65 subunit of NF-κB. A decrease in IκBα phosphorylation and degradation, and reduced nuclear p65 would indicate inhibition of the NF-κB pathway.[1]
Antioxidant Assay (Intracellular ROS Measurement)
This protocol is adapted from studies on apigenin's antioxidant properties.[8][9]
Objective: To measure the effect of this compound on intracellular reactive oxygen species (ROS) levels.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
An agent to induce oxidative stress (e.g., H₂O₂)
-
2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA) probe
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Seed cells in a suitable plate or dish.
-
Pre-treat the cells with this compound for a designated period.
-
Induce oxidative stress with H₂O₂.
-
Load the cells with the H₂DCFDA probe, which fluoresces upon oxidation by ROS.
-
Measure the fluorescence intensity using a microplate reader or flow cytometer. A decrease in fluorescence in the this compound-treated group compared to the H₂O₂-only group indicates antioxidant activity.[8]
Signaling Pathways and Experimental Workflow
Signaling Pathways Modulated by Apigenin
Apigenin has been shown to modulate several key signaling pathways involved in cancer cell proliferation, survival, and inflammation. It is hypothesized that this compound may exert similar effects.
References
- 1. Apigenin Inhibits Tumor Necrosis Factor-α-Induced Production and Gene Expression of Mucin through Regulating Nuclear Factor-Kappa B Signaling Pathway in Airway Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Apigenin-7-O-glucoside versus apigenin: Insight into the modes of anticandidal and cytotoxic actions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. abis-files.istanbul.edu.tr [abis-files.istanbul.edu.tr]
- 5. scispace.com [scispace.com]
- 6. Suppression of NF-κB and NF-κB-Regulated Gene Expression by Apigenin through IκBα and IKK Pathway in TRAMP Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Apigenin potentiates the growth inhibitory effects by IKK-β-mediated NF-κB activation in pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Oxidative Stress Triggered by Apigenin Induces Apoptosis in a Comprehensive Panel of Human Cervical Cancer-Derived Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for In Vivo Experimental Design: Apigenin-4'-glucoside Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and conducting in vivo experimental studies to evaluate the therapeutic potential of Apigenin-4'-glucoside. This document outlines key experimental considerations, detailed protocols for assessing its biological activities, and methods for analyzing its mechanisms of action.
Introduction to this compound
Apigenin is a naturally occurring flavone found in numerous fruits, vegetables, and herbs, recognized for its anti-inflammatory, antioxidant, and anti-cancer properties.[1][2] In nature, apigenin often exists as a glycoside, such as this compound. Following oral ingestion, apigenin glycosides are metabolized in vivo to the active aglycone form, apigenin, which is then absorbed.[3] Therefore, in vivo studies of this compound are crucial for understanding its bioavailability, metabolic fate, and systemic efficacy.
1. Preclinical In Vivo Experimental Design
A well-structured preclinical experimental design is fundamental to obtaining reliable and reproducible data on the bioactivity of this compound.
1.1. Animal Model Selection
The choice of animal model is contingent on the specific therapeutic area being investigated. Common models for inflammation, oxidative stress, and metabolic studies include:
-
Rodents (Mice and Rats): Widely used due to their genetic similarity to humans, ease of handling, and established disease models. Specific strains may be chosen based on the study's focus (e.g., BALB/c mice for immunological studies, Wistar rats for metabolic studies).
-
Zebrafish: Useful for high-throughput screening and studying developmental processes due to their rapid development and optical transparency.[4]
1.2. Dosing and Administration
-
Dosage: The dosage of this compound should be determined based on previous studies with apigenin and its glycosides. Doses ranging from 10 mg/kg to 60 mg/kg have been reported for apigenin in various animal models.[1][3][5][6]
-
Administration Route: Oral gavage is the most common and physiologically relevant route for studying dietary compounds like this compound.[5] Intravenous (IV) administration can be used for pharmacokinetic studies to determine absolute bioavailability.[3][5]
-
Vehicle Selection: this compound is sparingly soluble in water.[1] Therefore, a suitable vehicle is required for administration. Common vehicles include saline with a small percentage of DMSO and Tween-80, or a suspension in carboxymethylcellulose (CMC).
Experimental Workflow for In Vivo Studies
Caption: A generalized workflow for in vivo studies of this compound.
2. Key Experimental Protocols
2.1. Pharmacokinetic and Bioavailability Studies
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
Protocol:
-
Animal Groups: Male Wistar rats (200-250 g) are divided into two groups: oral administration and intravenous (IV) administration.
-
Dosing:
-
Oral Group: Administer this compound (e.g., 50 mg/kg) via oral gavage.
-
IV Group: Administer this compound (e.g., 10 mg/kg) via tail vein injection.
-
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Plasma Preparation: Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.
-
Sample Analysis: Analyze the plasma concentrations of apigenin and its metabolites using a validated HPLC-MS/MS method.
-
Pharmacokinetic Parameters: Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the curve), and t1/2 (half-life) using appropriate software.
-
Bioavailability Calculation: Oral bioavailability (F%) is calculated using the formula: F% = (AUCoral / AUCIV) × (DoseIV / Doseoral) × 100.
2.2. Anti-Inflammatory Activity Assessment: LPS-Induced Endotoxemia Model
Objective: To evaluate the anti-inflammatory effects of this compound in a model of systemic inflammation.
Protocol:
-
Animal Groups: Use male BALB/c mice (6-8 weeks old) and divide them into four groups:
-
Control (vehicle only)
-
LPS only (e.g., 10 mg/kg, intraperitoneal injection)
-
This compound (e.g., 20 mg/kg, oral) + LPS
-
This compound (e.g., 40 mg/kg, oral) + LPS
-
-
Treatment: Pre-treat the mice with this compound or vehicle orally for 7 days.
-
Induction of Inflammation: One hour after the final dose of this compound, administer LPS (lipopolysaccharide) via intraperitoneal (i.p.) injection to induce endotoxemia.
-
Sample Collection: After 6 hours of LPS administration, collect blood via cardiac puncture and harvest tissues (e.g., lungs, liver).
-
Cytokine Analysis: Measure the levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the serum using ELISA kits.[1][4]
-
Histopathology: Fix the lung and liver tissues in 10% formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and tissue damage.
-
Western Blot Analysis: Analyze tissue lysates for the expression of key inflammatory proteins such as NF-κB, COX-2, and iNOS.[5]
2.3. Antioxidant Capacity Evaluation: CCl4-Induced Oxidative Stress Model
Objective: To assess the protective effects of this compound against oxidative stress.
Protocol:
-
Animal Groups: Use male Wistar rats (180-220 g) and divide them into:
-
Control (vehicle only)
-
CCl4 only (e.g., 1 mL/kg of 50% CCl4 in olive oil, i.p.)
-
This compound (e.g., 20 mg/kg, oral) + CCl4
-
This compound (e.g., 40 mg/kg, oral) + CCl4
-
-
Treatment: Administer this compound or vehicle orally for 14 days. On the 14th day, administer CCl4 two hours after the final dose of this compound.
-
Sample Collection: 24 hours after CCl4 administration, euthanize the animals and collect liver tissue and blood.
-
Biochemical Assays:
-
Liver Homogenate: Prepare a 10% liver homogenate in phosphate buffer.
-
Oxidative Stress Markers: Measure the levels of malondialdehyde (MDA) as an indicator of lipid peroxidation.
-
Antioxidant Enzymes: Measure the activities of superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx) in the liver homogenate.[1][7]
-
-
Histopathology: Perform H&E staining of liver sections to evaluate hepatocellular damage.
3. Signaling Pathway Analysis
Apigenin has been shown to modulate several key signaling pathways involved in inflammation, oxidative stress, and cell survival.
Key Signaling Pathways Modulated by Apigenin
Caption: Key signaling pathways modulated by Apigenin.
-
NF-κB Pathway: Apigenin can suppress the nuclear translocation of NF-κB, a key transcription factor that regulates the expression of pro-inflammatory genes.[1][4] This leads to a reduction in the production of inflammatory cytokines like TNF-α, IL-1β, and IL-6.[1][8]
-
MAPK Pathway: Apigenin has been shown to modulate the mitogen-activated protein kinase (MAPK) signaling pathway, including ERK, JNK, and p38, which are involved in cell proliferation, differentiation, and apoptosis.[9][10][11]
-
PI3K/Akt Pathway: Apigenin can inhibit the PI3K/Akt signaling pathway, which is often overactive in cancer cells and promotes cell survival and proliferation.[10]
-
Nrf2 Pathway: Apigenin can activate the Nrf2 transcription factor, a master regulator of the antioxidant response, leading to increased expression of antioxidant enzymes.[1]
4. Data Presentation
Quantitative data from in vivo studies should be presented in a clear and concise manner to facilitate comparison and interpretation.
Table 1: Summary of In Vivo Anti-Inflammatory Studies with Apigenin
| Animal Model | Compound | Dosage | Administration Route | Key Findings | Reference |
| LPS-induced endotoxemia in mice | Apigenin | 20 and 40 mg/kg | Oral | Reduced levels of TNF-α, IL-1β, and IL-6. | [1] |
| Allergic rhinitis in mice | Apigenin | Not specified | Not specified | Increased Th1 cytokines and decreased Th2 cytokines. | [1] |
| Carrageenan-induced paw edema in rats | Apigenin | Not specified | Not specified | Demonstrated anti-inflammatory activity. | [12] |
| Acute lung injury in mice | Apigenin | 10 and 20 mg/kg | Not specified | Showed anti-inflammatory effects. | [5] |
Table 2: Summary of In Vivo Pharmacokinetic Studies with Apigenin
| Animal Model | Compound | Dosage | Administration Route | Cmax | Tmax | T1/2 | Reference |
| Rats | Apigenin | 60 mg/kg | Oral | 1.33 ± 0.24 µg/mL | 0.5 - 2.5 h | 1.8 - 4.2 h | [3][6] |
| Rats | Apigenin | 20 mg/kg | IV | - | - | ~2.52 h | [3] |
| Humans | Apigenin from parsley | ~18 mg | Oral | 127 ± 81 nmol/L | 7.2 ± 1.3 h | - | [1] |
The protocols and application notes provided herein offer a framework for the systematic in vivo evaluation of this compound. By employing robust experimental designs and standardized methodologies, researchers can effectively investigate its therapeutic potential and elucidate its underlying mechanisms of action, paving the way for its potential development as a novel therapeutic agent.
References
- 1. Apigenin: A Bioflavonoid with a Promising Role in Disease Prevention and Treatment [mdpi.com]
- 2. Functionality of apigenin as a potent antioxidant with emphasis on bioavailability, metabolism, action mechanism and in vitro and in vivo studies: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Does Oral Apigenin Have Real Potential for a Therapeutic Effect in the Context of Human Gastrointestinal and Other Cancers? [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. A Review on Flavonoid Apigenin: Dietary Intake, ADME, Antimicrobial Effects, and Interactions with Human Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 6. magistralbr.caldic.com [magistralbr.caldic.com]
- 7. mdpi.com [mdpi.com]
- 8. tandfonline.com [tandfonline.com]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. Apigenin role as cell-signaling pathways modulator: implications in cancer prevention and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Signal pathways involved in apigenin inhibition of growth and induction of apoptosis of human anaplastic thyroid cancer cells (ARO) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Apigenin Glycosides in Cancer Therapy: A Focus on Apoptosis Induction
Application Note and Protocols for Researchers
Introduction
Apigenin, a naturally occurring flavonoid found in various fruits and vegetables, has garnered significant attention for its potential anticancer properties. Its glycosidic forms, such as apigenin-4'-O-glucoside, are often more bioavailable. These compounds are metabolized in the body to the aglycone form, apigenin, which can induce apoptosis (programmed cell death) in various cancer cell lines. This document provides an overview of the application of apigenin glucosides, with a specific focus on their role in inducing apoptosis in cancer cells, and offers detailed protocols for relevant in vitro assays. While data on apigenin-4'-O-glucoside is limited, this report draws on data from the closely related and well-studied apigenin-7-O-glucoside (AGL) and rhoifolin (apigenin-7-O-neohesperidoside) to provide a comprehensive guide for researchers.
Data Presentation: Cytotoxicity of Apigenin and its Glycosides
The half-maximal inhibitory concentration (IC50) is a critical measure of the potency of a compound in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values of apigenin and its glycosides in various cancer cell lines.
Table 1: IC50 Values of Apigenin-7-O-Glucoside (AGL) in Cancer Cells
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| HeLa | Cervical Cancer | 48 | 47.26[1] |
| HCT116 | Colon Cancer | 48 | 15[2] |
| A549 | Lung Carcinoma | Not Specified | Dose-dependent suppression |
| H1975 | Non-small cell lung cancer | Not Specified | Dose-dependent suppression |
Table 2: IC50 Values of Rhoifolin (Apigenin-7-O-neohesperidoside) in Cancer Cells
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µg/mL) |
| HepG2 | Hepatocellular Carcinoma | 24 | 373.9 |
| HepG2 | Hepatocellular Carcinoma | 48 | 208.9 |
| HuH7 | Hepatocellular Carcinoma | 24 | 288.7 |
| HuH7 | Hepatocellular Carcinoma | 48 | 218.0 |
Table 3: IC50 Values of Apigenin in Cancer Cells
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| MDA-MB-453 | Breast Cancer | 24 | 59.44[3][4] |
| MDA-MB-453 | Breast Cancer | 72 | 35.15[3][4] |
| HCT116 | Colon Cancer | 48 | 62[2] |
Signaling Pathways in Apigenin Glucoside-Induced Apoptosis
Apigenin and its glucosides induce apoptosis through the modulation of various signaling pathways. The intrinsic (mitochondrial) and extrinsic (death receptor) pathways are often implicated.
Apigenin-7-O-Glucoside (AGL) has been shown to induce apoptosis in cervical cancer cells by targeting the PTEN/PI3K/AKT pathway.[1] In lung cancer cells, AGL promotes apoptosis and reactive oxygen species (ROS) accumulation by inhibiting the PI3K/Akt/mTOR pathway.[5][6]
Rhoifolin has been demonstrated to induce apoptosis in pancreatic cancer cells by up-regulating JNK and p-JNK while down-regulating p-Akt. It also modulates the TGF-β2/SMAD2 signaling pathway.[7] In hepatocellular carcinoma, rhoifolin facilitates apoptosis by upregulating the expression of PIDD1, CASP8, CASP9, BID, BAX, BIM, and BAK1.
The following diagram illustrates a generalized workflow for investigating the apoptotic effects of apigenin glucosides.
References
- 1. Apigenin 7-O-glucoside promotes cell apoptosis through the PTEN/PI3K/AKT pathway and inhibits cell migration in cervical cancer HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Apigenin-7-O-glucoside versus apigenin: Insight into the modes of anticandidal and cytotoxic actions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Apigenin Induces Apoptosis through a Mitochondria/Caspase-Pathway in Human Breast Cancer MDA-MB-453 Cells [jstage.jst.go.jp]
- 4. Apigenin Induces Apoptosis through a Mitochondria/Caspase-Pathway in Human Breast Cancer MDA-MB-453 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Apigenin-7-glucoside induces apoptosis and ROS accumulation in lung cancer cells, and inhibits PI3K/Akt/mTOR pathway | Semantic Scholar [semanticscholar.org]
- 6. Apigenin-7-glucoside induces apoptosis and ROS accumulation in lung cancer cells, and inhibits PI3K/Akt/mTOR pathway | Tropical Journal of Pharmaceutical Research [ajol.info]
- 7. Rhoifolin: A promising flavonoid with potent cytotoxic and anticancer properties: molecular mechanisms and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Apigenin-4'-glucoside in Antioxidant Capacity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apigenin, a naturally occurring flavonoid found in a variety of plants, is well-regarded for its antioxidant, anti-inflammatory, and anticancer properties. Its glycosidic forms, such as Apigenin-4'-glucoside, are often more bioavailable. These application notes provide detailed protocols for assessing the antioxidant capacity of this compound using common in vitro assays: DPPH, ABTS, and FRAP. Additionally, we explore the molecular mechanisms underlying its antioxidant effects, specifically its influence on the Nrf2 and NF-κB signaling pathways.
Data Presentation: Antioxidant Capacity of Apigenin Glycosides
The following table summarizes the antioxidant capacity of an apigenin glycoside, Apigenin-8-C-(α-L-rhamnopyranosyl-(1→2)-β-D-glucopyranoside), as determined by DPPH and ABTS assays. This data is provided as a reference for the expected antioxidant potential of apigenin glycosides.
| Assay | Compound | IC50 (µg/mL) | Reference |
| DPPH Radical Scavenging Assay | Apigenin-8-C-(α-L-rhamnopyranosyl-(1→2)-β-D-glucopyranoside) | 7.528 | [1] |
| ABTS Radical Cation Decolorization Assay | Apigenin-8-C-(α-L-rhamnopyranosyl-(1→2)-β-D-glucopyranoside) | 379.7 | [1] |
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from purple to yellow, which is measured spectrophotometrically.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (analytical grade)
-
96-well microplate
-
Microplate reader
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark, amber-colored bottle to prevent degradation.
-
Sample Preparation: Prepare a stock solution of this compound in methanol. From the stock solution, prepare a series of dilutions to obtain a range of concentrations to be tested.
-
Assay Procedure:
-
Add 100 µL of the DPPH solution to each well of a 96-well microplate.
-
Add 100 µL of the different concentrations of this compound solution to the wells.
-
For the blank, add 100 µL of methanol instead of the sample.
-
For the control, add 100 µL of a standard antioxidant solution (e.g., Ascorbic acid or Trolox).
-
-
Incubation and Measurement:
-
Incubate the microplate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where:
-
A_blank is the absorbance of the blank (DPPH solution without sample).
-
A_sample is the absorbance of the sample with DPPH solution.
-
-
IC50 Determination: The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of this compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in its absorbance at 734 nm.
Materials:
-
This compound
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate
-
Ethanol or Phosphate Buffered Saline (PBS)
-
96-well microplate
-
Microplate reader
Protocol:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.
-
Before use, dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or PBS) and create a series of dilutions.
-
Assay Procedure:
-
Add 190 µL of the diluted ABTS•+ solution to each well of a 96-well microplate.
-
Add 10 µL of the different concentrations of this compound solution to the wells.
-
For the blank, add 10 µL of the solvent instead of the sample.
-
For the control, use a standard antioxidant like Trolox.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated as follows:
Where:
-
A_blank is the absorbance of the blank (ABTS•+ solution without sample).
-
A_sample is the absorbance of the sample with ABTS•+ solution.
-
-
IC50 Determination: Determine the IC50 value by plotting the percentage of scavenging activity against the concentration of this compound.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the antioxidant potential of a sample through its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically.
Materials:
-
This compound
-
TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine)
-
Ferric chloride (FeCl₃·6H₂O)
-
Sodium acetate
-
Glacial acetic acid
-
Hydrochloric acid (HCl)
-
Ferrous sulfate (FeSO₄·7H₂O) for standard curve
-
96-well microplate
-
Microplate reader
Protocol:
-
Preparation of FRAP Reagent:
-
Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate and add 16 mL of glacial acetic acid in 1 L of distilled water.
-
TPTZ Solution (10 mM): Dissolve TPTZ in 40 mM HCl.
-
FeCl₃ Solution (20 mM): Dissolve FeCl₃·6H₂O in distilled water.
-
Working FRAP Reagent: Mix acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Prepare this solution fresh and warm it to 37°C before use.
-
-
Sample and Standard Preparation:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Prepare a series of ferrous sulfate solutions (e.g., 100 to 2000 µM) in distilled water for the standard curve.
-
-
Assay Procedure:
-
Add 180 µL of the FRAP reagent to each well of a 96-well microplate.
-
Add 20 µL of the sample, standard, or blank (solvent) to the wells.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for 4 minutes.
-
Measure the absorbance at 593 nm.
-
-
Calculation of Antioxidant Power:
-
Create a standard curve by plotting the absorbance of the ferrous sulfate standards against their concentrations.
-
Determine the FRAP value of the sample by comparing its absorbance with the standard curve. The results are expressed as µM Fe(II) equivalents.
-
Signaling Pathway Diagrams
Antioxidant Response Element (ARE) Activation via Nrf2 Signaling Pathway by Apigenin
// Nodes ROS [label="Oxidative Stress\n(ROS)", fillcolor="#FBBC05", fontcolor="#202124"]; Apigenin [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Keap1 [label="Keap1", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Nrf2 [label="Nrf2", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; ARE [label="Antioxidant Response\nElement (ARE)", shape=cds, fillcolor="#F1F3F4", fontcolor="#202124"]; AntioxidantEnzymes [label="Antioxidant Enzymes\n(e.g., HO-1, NQO1)", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; CellProtection [label="Cellular Protection", shape=octagon, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges ROS -> Keap1 [label="induces conformational change", fontsize=8]; Apigenin -> Keap1 [label="promotes dissociation", fontsize=8, style=dashed]; Keap1 -> Nrf2 [dir=none, style=dashed, label="sequesters in cytoplasm"]; Nrf2 -> ARE [label="translocates to nucleus\nand binds to ARE", fontsize=8]; ARE -> AntioxidantEnzymes [label="initiates transcription", fontsize=8]; AntioxidantEnzymes -> CellProtection [label="enhances", fontsize=8]; ROS -> CellProtection [dir=back, label="combats", style=dotted, color="#EA4335"]; } Diagram of the Nrf2 signaling pathway activation.
Inhibition of NF-κB Signaling Pathway by Apigenin
// Nodes InflammatoryStimuli [label="Inflammatory Stimuli\n(e.g., LPS, TNF-α)", fillcolor="#FBBC05", fontcolor="#202124"]; Apigenin [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; IKK [label="IKK Complex", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; IkB [label="IκBα", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; NFkB [label="NF-κB\n(p65/p50)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Nucleus [label="Nucleus", shape=cylinder, fillcolor="#F1F3F4", fontcolor="#202124"]; InflammatoryGenes [label="Pro-inflammatory Genes\n(e.g., COX-2, iNOS)", shape=cds, fillcolor="#F1F3F4", fontcolor="#202124"]; Inflammation [label="Inflammation", shape=octagon, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges InflammatoryStimuli -> IKK [label="activates", fontsize=8]; Apigenin -> IKK [label="inhibits", fontsize=8, color="#EA4335", arrowhead=tee]; IKK -> IkB [label="phosphorylates", fontsize=8]; IkB -> NFkB [dir=none, style=dashed, label="sequesters in cytoplasm"]; IkB -> Inflammation [label="degradation", style=dotted, arrowhead=none]; NFkB -> Nucleus [label="translocates to", fontsize=8]; Nucleus -> InflammatoryGenes [label="activates transcription", fontsize=8, style=dashed, arrowhead=none]; InflammatoryGenes -> Inflammation [label="promotes", fontsize=8]; } Diagram of the NF-κB signaling pathway inhibition.
General Experimental Workflow for Antioxidant Capacity Assays
// Nodes Preparation [label="1. Reagent and\nSample Preparation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Assay [label="2. Assay Performance\n(DPPH, ABTS, or FRAP)", fillcolor="#FBBC05", fontcolor="#202124"]; Incubation [label="3. Incubation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Measurement [label="4. Spectrophotometric\nMeasurement", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Analysis [label="5. Data Analysis\n(IC50, Equivalents)", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Preparation -> Assay; Assay -> Incubation; Incubation -> Measurement; Measurement -> Analysis; } A generalized workflow for in vitro antioxidant assays.
References
Apigenin-4'-Glucoside: Application Notes and Protocols for Phytochemical Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apigenin-4'-glucoside, a flavonoid glycoside, is a significant natural compound found in a variety of plants. As the glycosidic form of apigenin, it exhibits a range of biological activities and serves as a crucial analyte in phytochemical analysis, quality control of herbal products, and drug discovery. The presence of the glucose moiety at the 4'-position influences its solubility, stability, and bioavailability compared to its aglycone, apigenin. These application notes provide detailed protocols and data for the use of this compound as a standard in phytochemical analysis.
Physicochemical Properties and Data
Accurate quantitative analysis relies on a thorough understanding of the physicochemical properties of the standard compound.
| Property | Value | Source |
| Molecular Formula | C21H20O10 | N/A |
| Molecular Weight | 432.38 g/mol | N/A |
| Appearance | Yellowish powder | N/A |
| Melting Point | 234-235 °C | [1] |
| UV max (in Methanol) | 268 nm, 335 nm | [2] |
Solubility
Table of Apigenin Solubility (as a reference)
| Solvent | Solubility | Temperature | Source |
| Water | 1.83 µg/mL | 25 °C | [3] |
| Ethanol | 0.3 mg/mL | Not Specified | [4] |
| DMSO | 15 mg/mL | Not Specified | [4] |
| Dimethylformamide (DMF) | 25 mg/mL | Not Specified | [4] |
Note: this compound is expected to have higher solubility in polar solvents like water, methanol, and ethanol compared to apigenin.
Stability
The stability of this compound is critical for accurate quantification. Studies on apigenin glycosides indicate that they are relatively stable under certain conditions. Apigenin 7-O-glucoside, a similar compound, shows high stability at pH 3, 5, and 7 when heated to 100°C for up to 5 hours. However, the aglycone, apigenin, degrades more rapidly at neutral and alkaline pH.[5] It is recommended to store standard solutions in a refrigerator at 4°C and protect them from light to minimize degradation. For long-term storage, solutions should be kept at -20°C.
Experimental Protocols
Preparation of Standard Stock and Working Solutions
Objective: To prepare accurate and stable standard solutions of this compound for calibration curves and quality control.
Materials:
-
This compound reference standard
-
HPLC-grade methanol or ethanol[4]
-
Volumetric flasks (10 mL, 50 mL, 100 mL)
-
Analytical balance
-
Pipettes
Protocol:
-
Stock Solution (1 mg/mL):
-
Accurately weigh 10 mg of this compound reference standard.
-
Transfer the weighed standard to a 10 mL volumetric flask.
-
Add a small amount of HPLC-grade methanol or ethanol to dissolve the standard.
-
Sonicate for 5-10 minutes to ensure complete dissolution.
-
Bring the volume up to the 10 mL mark with the same solvent.
-
Stopper the flask and invert several times to ensure homogeneity.
-
Store the stock solution at 4°C in a dark, airtight container.
-
-
Working Solutions:
-
Prepare a series of working solutions by diluting the stock solution with the mobile phase to be used in the analysis.
-
For a typical calibration curve, concentrations may range from 1 µg/mL to 100 µg/mL.
-
For example, to prepare a 10 µg/mL working solution, pipette 100 µL of the 1 mg/mL stock solution into a 10 mL volumetric flask and bring it to volume with the mobile phase.
-
High-Performance Liquid Chromatography (HPLC) Protocol for Quantification
Objective: To provide a robust HPLC method for the separation and quantification of this compound in phytochemical samples.
Instrumentation and Conditions:
| Parameter | Recommended Setting |
| HPLC System | A system with a pump, autosampler, column oven, and PDA or UV detector |
| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) |
| Mobile Phase | A) 0.1% Formic acid in WaterB) Acetonitrile or Methanol |
| Gradient Elution | A typical gradient could be:0-5 min: 20% B5-15 min: 20-50% B15-25 min: 50-90% B25-30 min: 90% B30-35 min: 90-20% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10-20 µL |
| Detection Wavelength | 335 nm or 268 nm[2] |
Protocol:
-
System Preparation:
-
Prepare the mobile phases and degas them thoroughly.
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
-
Calibration Curve:
-
Inject the prepared working standard solutions in increasing order of concentration.
-
Record the peak area for each concentration.
-
Plot a calibration curve of peak area versus concentration. The curve should have a correlation coefficient (R²) of ≥ 0.999.
-
-
Sample Analysis:
-
Prepare the sample extract by dissolving it in the initial mobile phase composition and filtering it through a 0.45 µm syringe filter.
-
Inject the prepared sample solution into the HPLC system.
-
Identify the this compound peak by comparing its retention time with that of the standard.
-
Quantify the amount of this compound in the sample using the calibration curve.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol for Identification and Quantification
Objective: To provide a sensitive and selective LC-MS method for the identification and quantification of this compound.
Instrumentation and Conditions:
| Parameter | Recommended Setting |
| LC System | UPLC or HPLC system |
| Mass Spectrometer | Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (Q-TOF) |
| Ionization Source | Electrospray Ionization (ESI), negative mode |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size) |
| Mobile Phase | A) 0.1% Formic acid in WaterB) Acetonitrile or Methanol |
| Gradient Elution | A typical gradient can be adapted from the HPLC method, with adjustments for the shorter column. |
| Flow Rate | 0.2-0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 1-5 µL |
| MS Parameters | Optimize based on the specific instrument. Typical parameters include:- Capillary voltage: 3.0-4.0 kV- Cone voltage: 20-40 V- Source temperature: 120-150°C- Desolvation temperature: 350-450°C |
| MRM Transitions (for QqQ) | Precursor ion [M-H]⁻: m/z 431.1Product ions: m/z 269.1 (aglycone fragment) and others. These should be optimized by direct infusion of the standard. |
Protocol:
-
System Preparation and Calibration:
-
Prepare and degas mobile phases.
-
Equilibrate the LC-MS system.
-
Perform mass calibration of the mass spectrometer according to the manufacturer's instructions.
-
-
Standard and Sample Preparation:
-
Prepare standard and sample solutions as described in the HPLC protocol, using LC-MS grade solvents.
-
-
Method Development (if necessary):
-
Infuse a standard solution of this compound directly into the mass spectrometer to determine the optimal ionization parameters and identify characteristic product ions for MRM analysis.
-
-
Analysis:
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solutions.
-
Identify this compound based on its retention time and specific MRM transitions or accurate mass measurement (Q-TOF).
-
Quantify using the calibration curve.
-
Signaling Pathways Involving Apigenin
Apigenin, the aglycone of this compound, is known to modulate several key signaling pathways involved in cellular processes like inflammation, proliferation, and apoptosis. Understanding these pathways is crucial for researchers in drug development.
Conclusion
This compound is a vital standard for the accurate phytochemical analysis of various plant materials and herbal products. The protocols and data presented in these application notes provide a comprehensive guide for researchers, scientists, and drug development professionals. Proper handling, storage, and use of this compound as a reference standard, in conjunction with robust analytical methods like HPLC and LC-MS, will ensure reliable and reproducible results. Further research into the specific properties and biological activities of this compound will continue to enhance its importance in natural product science.
References
Application Notes & Protocols: Formulation of Apigenin-4'-glucoside for Animal Studies
Introduction
Apigenin is a widely studied natural flavonoid found in various plants, recognized for its potential anti-inflammatory, antioxidant, and anti-cancer properties.[1][2] In nature, it often exists in glycosylated forms, such as apigenin-4'-glucoside. Glucosylation can improve the solubility and bioavailability of flavonoids.[3] However, like many flavonoids, apigenin and its glucosides have low aqueous solubility and poor oral bioavailability, which presents a significant challenge for in vivo research.[4][5] Effective formulation is therefore critical to ensure consistent and reproducible results in animal studies.
These application notes provide detailed protocols for the preparation of this compound formulations suitable for oral administration in animal models, addressing the challenges of its limited solubility.
Physicochemical and Pharmacokinetic Data
Successful formulation development requires a thorough understanding of the compound's properties. While specific experimental data for this compound is limited, the following tables summarize key data for apigenin and its glycosides based on available literature. Researchers should note that after oral administration, apigenin glycosides are often hydrolyzed to the aglycone form (apigenin) by intestinal enzymes before absorption.[5] Therefore, pharmacokinetic studies often measure the concentration of apigenin in plasma.
Table 1: Physicochemical Properties of Apigenin and its Glucosides
| Property | Apigenin (Aglycone) | This compound | Apigenin-7-glucoside |
| Molecular Formula | C₁₅H₁₀O₅[6] | C₂₁H₂₀O₁₀[7] | C₂₁H₂₀O₁₀ |
| Molecular Weight | 270.24 g/mol [8] | 432.4 g/mol [7] | 432.38 g/mol |
| Water Solubility | Very Poor (<2.16 µg/mL)[4][5][8] | Predicted: 0.74 g/L[9] | More water-soluble than apigenin[10] |
| LogP | 0.8[9] | -0.1[7] | N/A |
| Appearance | Yellow crystalline powder[8] | N/A | N/A |
Table 2: Summary of Pharmacokinetic Parameters of Apigenin in Rats (Oral Administration)
| Parameter | Value | Condition |
| Bioavailability (F) | ~0.708% (for Apigenin)[11] | Oral administration of apigenin.[11] |
| Tmax (Time to Peak) | 0.5 - 2.5 hours[12] | Varies with formulation and dose.[12] |
| Cmax (Peak Concentration) | 1.33 ± 0.24 µg/mL[10] | Oral dose of 60 mg/kg.[12] |
| t1/2 (Elimination Half-life) | ~91.8 hours[13] | Suggests slow metabolism and elimination.[13] |
| Metabolism | Primarily extensive first-pass metabolism in the intestine and liver (glucuronidation and sulfation).[11][12] | The primary metabolite is often apigenin-7-O-glucuronide.[11] |
Experimental Protocols
Given the poor aqueous solubility of this compound, creating a stable and homogenous suspension is the most common and practical approach for oral gavage in animal studies. An alternative for specific applications is to use a co-solvent system to achieve solubilization.
Protocol 1: Preparation of this compound Suspension
This protocol describes the preparation of a standard suspension using Carboxymethylcellulose (CMC), a widely used suspending agent.
Materials:
-
This compound powder
-
0.5% (w/v) Carboxymethylcellulose sodium (CMC-Na) solution in sterile water
-
Weighing scale
-
Spatula
-
Mortar and pestle (optional, for particle size reduction)
-
Stir plate and magnetic stir bar
-
Homogenizer or sonicator
-
Calibrated pH meter
Procedure:
-
Calculate Required Amounts: Determine the total volume of formulation needed based on the number of animals, dose per animal (mg/kg), and dosing volume (typically 5-10 mL/kg).[14] Calculate the total mass of this compound required.
-
Weigh Compound: Accurately weigh the calculated amount of this compound powder.
-
Particle Size Reduction (Optional but Recommended): If the powder is crystalline or clumpy, gently grind it to a fine, uniform powder using a mortar and pestle. This increases the surface area and improves suspension stability.
-
Pre-wet the Powder: In a suitable container, add a small volume of the 0.5% CMC-Na vehicle to the powder to create a thick, uniform paste. This prevents clumping when the full volume of the vehicle is added.
-
Prepare Suspension: Gradually add the remaining 0.5% CMC-Na solution to the paste while continuously stirring with a magnetic stir bar.
-
Homogenization: For a uniform and stable suspension, homogenize the mixture using a sonicator or a mechanical homogenizer. Sonicate in short bursts on ice to prevent degradation from heat.
-
Final QC: Visually inspect the suspension for uniformity. Check the pH to ensure it is within a physiologically acceptable range (typically pH 6.5-7.5).
-
Storage: Store the suspension in a light-protected container at 2-8°C. It is recommended to prepare the formulation fresh daily.[15] Before each use, vortex or stir thoroughly to ensure homogeneity.
Protocol 2: Preparation of a Solubilized Formulation (Co-solvent System)
This protocol is an alternative for studies where a true solution is required, but it should be used with caution due to potential toxicity of the organic solvents. A common vehicle for poorly soluble compounds is a mix of DMSO, PEG300, and Tween-80.[15][16]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile tubes
-
Vortex mixer
Procedure:
-
Calculate Required Amounts: As in Protocol 1, calculate the total mass of the compound needed.
-
Prepare Vehicle: Prepare the co-solvent vehicle. A common ratio is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline .[16]
-
Note: The proportion of DMSO should be kept as low as possible, especially for weak or immunocompromised animals.[15]
-
-
Dissolve Compound: First, dissolve the weighed this compound powder in the required volume of DMSO. Vortex until fully dissolved.
-
Add Co-solvents: Sequentially add the PEG300 and then the Tween-80, vortexing thoroughly after each addition.
-
Final Dilution: Slowly add the sterile saline to the mixture while vortexing to reach the final volume. The solution should remain clear. If precipitation occurs, the concentration may be too high for this vehicle system.
-
Storage: Use the formulation immediately after preparation. Do not store solutions containing high percentages of organic solvents for extended periods.
Protocol 3: General Procedure for Oral Gavage in Rodents
This protocol provides a standardized method for administering the prepared formulation. All procedures must be approved by the institution's Animal Care and Use Committee (IACUC).
Materials:
-
Prepared this compound formulation
-
Appropriately sized syringe (e.g., 1 mL)
-
Appropriately sized gavage needle (feeding tube). Use a flexible or soft-tipped needle to minimize risk of injury.[14][17]
-
Mice (20-30g): 18-20 gauge, 1-1.5 inches long.[14]
-
Rats (200-300g): 16-18 gauge, 2-3 inches long.
-
Procedure:
-
Animal Handling: Weigh the animal to calculate the precise volume to be administered.
-
Restraint: Restrain the animal firmly but gently to prevent movement. For mice, scruff the neck and back to straighten the alignment of the mouth and esophagus.[14]
-
Measure Needle Depth: Measure the gavage needle externally from the tip of the animal’s nose to the last rib to estimate the distance to the stomach. Do not insert the needle past this point.[14]
-
Needle Insertion: Gently insert the gavage needle into the mouth, advancing it along the upper palate. The tube should pass easily into the esophagus with no resistance. The animal may exhibit swallowing motions.[18]
-
CRITICAL: If resistance is felt or the animal shows signs of respiratory distress (e.g., gasping), the needle may be in the trachea. Withdraw immediately and try again only after the animal is breathing normally.[18]
-
-
Administer Dose: Once the needle is correctly placed, slowly and steadily depress the syringe plunger to deliver the formulation over 2-3 seconds.[18]
-
Withdraw Needle: Remove the gavage tube slowly and smoothly in the same path it was inserted.[18]
-
Monitoring: Return the animal to its cage and monitor for at least 15-30 minutes for any adverse reactions, such as labored breathing or distress.[17]
Visualizations: Workflows and Signaling Pathways
Experimental Workflow
The following diagram illustrates the typical workflow for preparing and administering an this compound formulation for an in vivo pharmacokinetic study.
Signaling Pathways Modulated by Apigenin
Apigenin is known to modulate several key cellular signaling pathways involved in inflammation and cell survival. The diagrams below illustrate its inhibitory effects.
1. NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. Apigenin can suppress its activation.[19]
2. PI3K/AKT/mTOR Signaling Pathway
This pathway is crucial for cell survival, proliferation, and growth. Apigenin has been shown to inhibit this pathway, contributing to its anti-cancer effects.[1][20]
References
- 1. Apigenin role as cell-signaling pathways modulator: implications in cancer prevention and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biosynthesis of Apigenin Glucosides in Engineered Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advancement in bioeffect, metabolism, stability, and delivery systems of apigenin, a natural flavonoid compound: challenges and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. magistralbr.caldic.com [magistralbr.caldic.com]
- 6. Apigenin | C15H10O5 | CID 5280443 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Apigenin 4'-glucoside | C21H20O10 | CID 44257805 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. foodb.ca [foodb.ca]
- 10. A Review on Flavonoid Apigenin: Dietary Intake, ADME, Antimicrobial Effects, and Interactions with Human Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 11. khu.elsevierpure.com [khu.elsevierpure.com]
- 12. Frontiers | Does Oral Apigenin Have Real Potential for a Therapeutic Effect in the Context of Human Gastrointestinal and Other Cancers? [frontiersin.org]
- 13. Pharmacokinetics and metabolism of apigenin in female and male rats after a single oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. iacuc.wsu.edu [iacuc.wsu.edu]
- 15. researchgate.net [researchgate.net]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 18. animalcare.ubc.ca [animalcare.ubc.ca]
- 19. Apigenin: A Bioflavonoid with a Promising Role in Disease Prevention and Treatment [mdpi.com]
- 20. Pharmacological Properties of 4′, 5, 7-Trihydroxyflavone (Apigenin) and Its Impact on Cell Signaling Pathways [mdpi.com]
Application Notes and Protocols: Cellular Sensitivity to Apigenin and its Glucosides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apigenin, a naturally occurring flavonoid found in various plants, has garnered significant interest for its potential anticancer properties. It has been shown to exert its effects through various mechanisms, including the induction of apoptosis and cell cycle arrest in a variety of cancer cell lines. This document provides detailed information on cell lines sensitive to Apigenin and its glucoside derivatives, along with protocols for key experimental assays.
Note on Apigenin-4'-glucoside: There is limited specific data available in the scientific literature for this compound. The information presented here primarily focuses on Apigenin and Apigenin-7-O-glucoside, a closely related isomer, to provide relevant insights into the potential activity of apigenin glycosides.
Cell Line Sensitivity to Apigenin-7-O-glucoside
Recent studies have highlighted the cytotoxic effects of Apigenin-7-O-glucoside, demonstrating its potential as an anticancer agent. The human colon carcinoma cell line, HCT116, has been identified as being sensitive to this compound.
Table 1: Quantitative Data for Apigenin-7-O-glucoside and Apigenin Sensitivity
| Compound | Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |
| Apigenin-7-O-glucoside | HCT116 | Colon Carcinoma | 15 | 48 |
| Apigenin | HCT116 | Colon Carcinoma | 62 | 48 |
The data indicates that Apigenin-7-O-glucoside is approximately four times more potent than its aglycone counterpart, Apigenin, in reducing the viability of HCT116 cells.[1]
Cell Lines Sensitive to Apigenin Treatment
Apigenin has demonstrated broad-spectrum anticancer activity across a diverse range of human cancer cell lines. The following table summarizes the 50% inhibitory concentration (IC50) values for Apigenin in various cell lines.
Table 2: IC50 Values of Apigenin in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |
| HeLa | Cervical Cancer | 10 | 72[2] |
| C33A | Cervical Cancer | 40 | 72[2] |
| SiHa | Cervical Cancer | 68 | 72[2] |
| CaSki | Cervical Cancer | 76 | 72[2] |
| KKU-M055 | Cholangiocarcinoma | 78 | 24[3] |
| KKU-M055 | Cholangiocarcinoma | 61 | 48[3] |
| Caki-1 | Renal Cell Carcinoma | 27.02 | 24[4] |
| ACHN | Renal Cell Carcinoma | 50.40 | 24[4] |
| NC65 | Renal Cell Carcinoma | 23.34 | 24[4] |
Signaling Pathways Modulated by Apigenin
Apigenin exerts its anticancer effects by modulating several key signaling pathways that are often dysregulated in cancer. These include the PI3K/Akt, MAPK/ERK, and JAK/STAT pathways.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial regulator of cell proliferation, growth, and survival. Apigenin has been shown to inhibit this pathway, leading to decreased cancer cell viability.[5][6]
References
- 1. Apigenin-7-O-glucoside versus apigenin: Insight into the modes of anticandidal and cytotoxic actions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxidative Stress Triggered by Apigenin Induces Apoptosis in a Comprehensive Panel of Human Cervical Cancer-Derived Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Apigenin Induces Apoptosis and Inhibits Migration in Human Cholangiocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. researchgate.net [researchgate.net]
- 6. Apigenin role as cell-signaling pathways modulator: implications in cancer prevention and treatment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the PI3K/Akt Signaling Pathway Using Apigenin
Important Note for the Reader: While the inquiry specifically requested information on Apigenin-4'-glucoside, a thorough review of the available scientific literature did not yield specific experimental data or protocols detailing its direct effects on the PI3K/Akt signaling pathway. The majority of research has focused on its aglycone form, apigenin . This document provides comprehensive application notes, protocols, and data based on the extensive research conducted on apigenin's interaction with the PI3K/Akt pathway. Researchers can use this information as a foundational guide for investigating related compounds like this compound, with the understanding that experimental outcomes may vary.
Application Notes
Introduction
Apigenin, a naturally occurring flavonoid found in various plants, has garnered significant interest in cancer research for its potential to modulate key cellular signaling pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt pathway.[1] This pathway is a critical regulator of cell survival, proliferation, growth, and apoptosis, and its aberrant activation is a hallmark of many cancers.[1][2] Apigenin has been shown to inhibit the PI3K/Akt signaling cascade, leading to the induction of apoptosis and cell cycle arrest in various cancer cell lines.[2][3] These application notes provide an overview of the utility of apigenin as a tool to investigate the PI3K/Akt signaling pathway in a research setting.
Mechanism of Action
Apigenin exerts its inhibitory effects on the PI3K/Akt pathway through multiple mechanisms:
-
Direct Inhibition of PI3K: Apigenin has been shown to directly suppress the activity of PI3K by blocking its ATP-binding site. This inhibition prevents the phosphorylation of Akt, a key downstream effector of PI3K.[1]
-
Downregulation of Akt Phosphorylation: By inhibiting PI3K, apigenin leads to a dose-dependent decrease in the phosphorylation of Akt at key residues such as Serine 473 and Threonine 308, which are essential for its full activation.[2]
-
Modulation of Downstream Targets: The inhibition of Akt activation by apigenin subsequently affects the expression and activity of numerous downstream targets. This includes the upregulation of pro-apoptotic proteins like Bax and cleaved Caspase-3, and the downregulation of anti-apoptotic proteins such as Bcl-2.[4]
-
Induction of Apoptosis and Cell Cycle Arrest: By suppressing the pro-survival signaling of the PI3K/Akt pathway, apigenin effectively induces apoptosis (programmed cell death) and can cause cell cycle arrest, often at the G2/M phase, in cancer cells.[2][4]
Applications in Research
Apigenin can be utilized as a chemical probe in a variety of research applications to study the PI3K/Akt pathway:
-
Elucidating Pathway Dynamics: Researchers can use apigenin to investigate the specific roles of PI3K/Akt signaling in different cellular contexts and disease models.
-
Validating Drug Targets: As a known inhibitor, apigenin can be used as a positive control or a reference compound when screening for novel inhibitors of the PI3K/Akt pathway.
-
Investigating Apoptosis and Cell Cycle Regulation: Apigenin is a valuable tool for studying the molecular mechanisms that link the PI3K/Akt pathway to the regulation of apoptosis and the cell cycle.
-
Preclinical Cancer Studies: The anti-proliferative and pro-apoptotic effects of apigenin make it a compound of interest in preclinical studies exploring new therapeutic strategies for various cancers.[3]
Quantitative Data Presentation
The following tables summarize the quantitative effects of apigenin on various cancer cell lines as reported in the literature. These data provide a reference for the concentrations and exposure times that can be expected to elicit a biological response.
Table 1: Effect of Apigenin on Cell Viability (IC50 Values)
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |
| HeLa | Cervical Cancer | 72 | 10 |
| SiHa | Cervical Cancer | 72 | 68 |
| CaSki | Cervical Cancer | 72 | 76 |
| C33A | Cervical Cancer | 72 | 40 |
| A375P | Melanoma | 24 | ~75 |
| A375SM | Melanoma | 24 | >100 |
| HCT116 | Colon Cancer | 48 | 62 |
Data compiled from multiple sources.
Table 2: Effect of Apigenin on Apoptosis and Cell Cycle
| Cell Line | Apigenin Conc. (µM) | Incubation Time (h) | Effect |
| ACHN | 5 | 48 | G2/M Arrest: 16.85% |
| ACHN | 10 | 48 | G2/M Arrest: 30.54% |
| ACHN | 20 | 48 | G2/M Arrest: 46.77% |
| A375P | 50 | Not Specified | Apoptosis Rate: 24.8% |
| A375P | 100 | Not Specified | Apoptosis Rate: 44.8% |
| A375SM | 50 | Not Specified | Apoptosis Rate: 20.0% |
| A375SM | 100 | Not Specified | Apoptosis Rate: 36.4% |
Data compiled from multiple sources.[2][5]
Table 3: Effect of Apigenin on PI3K/Akt Pathway Protein Expression
| Cell Line | Apigenin Conc. (µM) | Incubation Time (h) | Protein | Change in Expression/Phosphorylation |
| Endometrial Cancer Cells | Dose-dependent | Not Specified | p-PI3K | Decreased |
| Endometrial Cancer Cells | Dose-dependent | Not Specified | p-Akt | Decreased |
| HeLa | 50 | 24 | p-PI3K (p85) | Decreased |
| HeLa | 50 | 24 | p-Akt | Decreased |
| C33A | 50 | 24 | p-PI3K (p85) | Decreased |
| C33A | 50 | 24 | p-Akt | Decreased |
Data compiled from multiple sources.[4][6]
Experimental Protocols
The following are detailed protocols for key experiments used to study the effects of apigenin on the PI3K/Akt signaling pathway.
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of apigenin on a specific cell line and to calculate the IC50 value.
Materials:
-
Cancer cell line of interest
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Apigenin stock solution (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 3 x 10⁴ to 5 x 10³ cells per well and incubate overnight at 37°C in a 5% CO2 incubator.[7][8]
-
Prepare serial dilutions of apigenin in complete growth medium from the stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Remove the old medium from the wells and add 100 µL of the apigenin dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
After incubation, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 450-550 nm using a microplate reader.[2][8]
-
Calculate cell viability as a percentage of the vehicle control and plot the results to determine the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the induction of apoptosis by apigenin.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
Apigenin
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of apigenin (e.g., IC50 concentration) for the specified duration (e.g., 48 hours).[8]
-
Harvest the cells by trypsinization and collect both the adherent and floating cells.
-
Wash the cells twice with cold PBS and resuspend them in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[8]
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
Protocol 3: Western Blot Analysis of PI3K/Akt Pathway Proteins
Objective: To determine the effect of apigenin on the expression and phosphorylation status of key proteins in the PI3K/Akt pathway.
Materials:
-
Cancer cell line of interest
-
Apigenin
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-p-PI3K, anti-PI3K, anti-p-Akt (Ser473), anti-Akt, anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with apigenin as described in the previous protocols.
-
Lyse the cells with ice-cold RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Use a loading control like GAPDH to normalize the protein levels.
Mandatory Visualizations
PI3K/Akt Signaling Pathway and Inhibition by Apigenin
Caption: PI3K/Akt signaling pathway and the inhibitory action of Apigenin.
Experimental Workflow for Studying Apigenin's Effect on the PI3K/Akt Pathway
Caption: A generalized experimental workflow for investigating Apigenin's effects.
References
- 1. Targeting the PI3K/Akt/mTOR axis by apigenin for cancer prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Inhibition of PI3K/Akt/mTOR pathway by apigenin induces apoptosis and autophagy in hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Experimental evidence for anti-metastatic actions of apigenin: a mini review [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacological Properties of 4′, 5, 7-Trihydroxyflavone (Apigenin) and Its Impact on Cell Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Improving Apigenin-4'-glucoside Solubility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the aqueous solubility of Apigenin-4'-glucoside.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a flavonoid, a class of natural compounds with various biological activities. Like many flavonoids, it has poor water solubility, which can limit its bioavailability and therapeutic efficacy in aqueous physiological environments. Enhancing its solubility is crucial for many in vitro and in vivo experimental setups, as well as for the development of potential therapeutic formulations.
Q2: What is the predicted aqueous solubility of this compound?
A2: The predicted water solubility of this compound is approximately 0.74 g/L.[1] This is generally higher than its aglycone parent, apigenin, due to the hydrophilic glucose moiety. However, for many experimental and pharmaceutical applications, this level of solubility can still be a limiting factor.
Q3: How does the solubility of this compound compare to its parent compound, apigenin?
A3: Glycosylation, the addition of a sugar group, generally increases the water solubility of flavonoids.[2][3] Therefore, this compound is expected to be more water-soluble than apigenin. For comparison, the aqueous solubility of apigenin is very low, reported to be around 1.35 µg/mL.[4][5]
Q4: What are the primary methods to improve the aqueous solubility of this compound?
A4: Several formulation strategies can be employed to enhance the solubility of poorly soluble flavonoids like this compound.[4] These can be broadly categorized as:
-
Solid Dispersions: Dispersing the compound in a polymer matrix can enhance its dissolution rate and apparent solubility.[4][6][7]
-
Nanoparticle Formulation: Reducing the particle size to the nanometer range increases the surface area, leading to improved dissolution.[8]
-
Cyclodextrin Complexation: Encapsulating the molecule within a cyclodextrin cavity can significantly increase its aqueous solubility.[1][9]
Troubleshooting Guide
Issue 1: this compound is not dissolving in my aqueous buffer.
-
Possible Cause: The concentration you are trying to achieve exceeds the intrinsic solubility of the compound in your specific buffer system.
-
Troubleshooting Steps:
-
Initial Dissolution in an Organic Solvent: First, dissolve the this compound in a small amount of a water-miscible organic solvent like DMSO, ethanol, or PEG-400.[10] Then, slowly add this stock solution to your aqueous buffer with vigorous stirring. Be mindful of the final concentration of the organic solvent, as it may affect your experimental system.
-
pH Adjustment: The solubility of flavonoids can be pH-dependent.[11] Depending on the pKa of the hydroxyl groups, adjusting the pH of your aqueous buffer might increase solubility. For flavonoids, increasing the pH to a slightly alkaline range can deprotonate phenolic hydroxyls, increasing solubility. However, be aware that high pH can lead to compound degradation.
-
Gentle Heating and Sonication: Applying gentle heat (e.g., 37-40°C) and using a sonicator can help to overcome the energy barrier for dissolution. However, prolonged exposure to high temperatures should be avoided to prevent degradation.
-
Issue 2: My this compound solution is cloudy or forms a precipitate over time.
-
Possible Cause: This indicates that the compound is either not fully dissolved or is precipitating out of a supersaturated solution.
-
Troubleshooting Steps:
-
Filtration: After your dissolution attempt, filter the solution through a 0.22 µm or 0.45 µm syringe filter to remove any undissolved particles. This will give you a clear solution at the saturation solubility for your conditions.
-
Use of Solubilizing Excipients: If you require a higher concentration, you will need to employ a solubility enhancement technique. Consider the use of co-solvents, surfactants, or formulating the this compound as a solid dispersion or cyclodextrin complex as detailed in the experimental protocols below.
-
Stability Check: The stability of the prepared solution should be assessed over the intended period of use. Some solutions may be prone to precipitation over time, especially if stored at lower temperatures. Preparing fresh solutions for each experiment is often the best practice.
-
Quantitative Data Presentation
The following tables summarize the solubility of apigenin in various solvents, which can serve as a reference for selecting appropriate solvent systems for its more soluble glucoside derivative, this compound.
Table 1: Solubility of Apigenin in Various Solvents at Different Temperatures
| Solvent | Temperature (K) | Mole Fraction Solubility (x 10^4) |
| Water | 298.2 | 0.00018 |
| 303.2 | 0.00022 | |
| 308.2 | 0.00026 | |
| 313.2 | 0.00031 | |
| 318.2 | 0.00038 | |
| Methanol | 298.2 | 1.42 |
| 303.2 | 1.76 | |
| 308.2 | 2.15 | |
| 313.2 | 2.53 | |
| 318.2 | 2.96 | |
| Ethanol | 298.2 | 2.50 |
| 303.2 | 2.99 | |
| 308.2 | 3.65 | |
| 313.2 | 4.26 | |
| 318.2 | 4.86 | |
| PEG-400 | 298.2 | 3150 |
| 303.2 | 3490 | |
| 308.2 | 3780 | |
| 313.2 | 4010 | |
| 318.2 | 4270 | |
| DMSO | 298.2 | 3120 |
| 303.2 | 3440 | |
| 308.2 | 3720 | |
| 313.2 | 3950 | |
| 318.2 | 4180 |
Data adapted from Shakeel F. et al., Journal of Molecular Liquids, 2017.[10]
Table 2: Apparent Solubility of Apigenin and its Solid Dispersions in Different Media
| Formulation | Medium | Concentration after 15 min (µg/mL) | Concentration after 60 min (µg/mL) |
| Pure Apigenin | Water | 0.1 ± 0.1 | 0.2 ± 0.1 |
| pH 1.2 Buffer | 0.2 ± 0.1 | 0.2 ± 0.1 | |
| pH 5.5 Buffer | 0.2 ± 0.1 | 0.3 ± 0.1 | |
| pH 6.8 Buffer | 0.3 ± 0.1 | 0.3 ± 0.1 | |
| Apigenin-Pluronic® F-127 | Water | 25.1 ± 0.5 | 30.5 ± 0.6 |
| pH 1.2 Buffer | 35.2 ± 0.7 | 45.1 ± 0.9 | |
| pH 5.5 Buffer | 28.9 ± 0.6 | 32.7 ± 0.7 | |
| pH 6.8 Buffer | 30.1 ± 0.6 | 38.4 ± 0.8 |
Data adapted from Rosiak N. et al., Molecules, 2025.[4]
Experimental Protocols
Note: The following protocols are based on methodologies developed for apigenin and may require optimization for this compound.
1. Preparation of an this compound Solid Dispersion by Ball Milling
This method aims to disperse this compound in a hydrophilic polymer matrix to enhance its dissolution rate.[4][6]
-
Materials:
-
This compound
-
Polymer carrier (e.g., Pluronic® F-127, PVP K30)
-
Ball mill with stainless steel jars and balls
-
Mortar and pestle
-
-
Protocol:
-
Prepare a physical mixture of this compound and the chosen polymer (e.g., at a 1:9 weight ratio).
-
Grind the physical mixture in a mortar to ensure homogeneity.
-
Transfer the mixture to a stainless steel jar of the ball mill.
-
Add stainless steel balls to the jar.
-
Mill the mixture at a specified frequency (e.g., 30 Hz) for a defined duration (e.g., 60 minutes).
-
The resulting powder is the solid dispersion of this compound.
-
Characterize the solid dispersion for dissolution improvement compared to the pure compound.
-
2. Preparation of this compound Nanoparticles by Liquid Antisolvent Precipitation
This technique reduces the particle size of this compound to the nanoscale, thereby increasing its surface area and dissolution velocity.[8]
-
Materials:
-
This compound
-
A suitable solvent (e.g., Dimethyl sulfoxide - DMSO)
-
An antisolvent (e.g., deionized water)
-
A surfactant/stabilizer (e.g., Tween 80, Poloxamer 188)
-
Stirring apparatus
-
Freeze-dryer (optional, for obtaining a powder)
-
-
Protocol:
-
Dissolve this compound in the solvent (e.g., DMSO) to prepare the organic phase.
-
Dissolve the surfactant in the antisolvent (e.g., water) to prepare the aqueous phase.
-
Under constant stirring, add the organic phase dropwise into the aqueous phase. The volume ratio of antisolvent to solvent is a critical parameter to optimize (e.g., 10:1).
-
The rapid addition of the solvent to the antisolvent will cause the precipitation of this compound as nanoparticles.
-
Continue stirring for a defined period (e.g., 5-10 minutes) to allow for nanoparticle stabilization.
-
The resulting nanosuspension can be used directly or freeze-dried to obtain a powder.
-
3. Preparation of an this compound-Cyclodextrin Inclusion Complex
This method involves the encapsulation of the hydrophobic this compound molecule within the hydrophilic cavity of a cyclodextrin.[1][9]
-
Materials:
-
This compound
-
Cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin - HP-β-CD)
-
Deionized water
-
Stirring and heating apparatus
-
Freeze-dryer
-
-
Protocol:
-
Determine the appropriate molar ratio of this compound to cyclodextrin (e.g., 1:1).
-
Dissolve the cyclodextrin in deionized water with stirring. Gentle heating may be applied to aid dissolution.
-
Prepare a solution or a fine suspension of this compound in a suitable solvent (e.g., ethanol-water mixture).
-
Slowly add the this compound solution/suspension to the cyclodextrin solution under continuous stirring.
-
Allow the mixture to equilibrate for an extended period (e.g., 24-48 hours) with constant stirring at a controlled temperature.
-
After equilibration, the solution is typically filtered to remove any un-complexed material.
-
The clear solution is then freeze-dried to obtain the solid inclusion complex powder.
-
Visualizations
Caption: Workflow for Solid Dispersion Preparation.
Caption: Workflow for Nanoparticle Preparation.
Caption: Workflow for Cyclodextrin Complexation.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Environmentally Friendly Methods for Flavonoid Extraction from Plant Material: Impact of Their Operating Conditions on Yield and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. foodb.ca [foodb.ca]
- 6. mdpi.com [mdpi.com]
- 7. Enhancing the Solubility and Dissolution of Apigenin: Solid Dispersions Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Preparation of inclusion complex of apigenin-hydroxypropyl-β-cyclodextrin by using supercritical antisolvent process for dissolution and bioavailability enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 11. pubs.acs.org [pubs.acs.org]
Preventing Apigenin-4'-glucoside degradation during storage
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of Apigenin-4'-glucoside during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is a flavonoid O-glycoside, a natural compound found in various plants.[1] It consists of the flavonoid apigenin linked to a glucose molecule.[1] The stability of this compound is crucial for accurate experimental results, as degradation can lead to the formation of its aglycone, apigenin, or other byproducts, potentially altering its biological activity and leading to inaccurate quantification.
Q2: What are the primary factors that cause this compound degradation?
The main factors contributing to the degradation of this compound are:
-
pH: The compound is susceptible to acid-catalyzed hydrolysis, which cleaves the glycosidic bond to yield apigenin and glucose.[2][3][4] While the glycoside form shows some stability across a range of pH values, the resulting aglycone (apigenin) is most stable at an acidic pH of 3 and degrades progressively at pH 5 or 7.[5][6]
-
Temperature: Elevated temperatures accelerate the rate of hydrolysis and degradation.[3][4][5]
-
Enzymatic Activity: The presence of β-glucosidase enzymes can rapidly hydrolyze the glycosidic linkage, converting this compound to apigenin.[5][7][8][9]
-
Light: While the sugar moiety offers some protection, prolonged exposure to light, especially UV radiation, can contribute to the degradation of flavonoids. The aglycone, apigenin, is known to be susceptible to photodegradation.[10][11]
-
Oxidation: The apigenin aglycone is prone to oxidation, which can be initiated by factors like the presence of metal ions.[6][10]
Q3: What are the optimal storage conditions for solid this compound?
For long-term storage, solid this compound should be stored at -20°C.[11] The container should be tightly sealed and protected from light to minimize degradation.
Q4: How should I prepare and store solutions of this compound?
It is highly recommended to prepare solutions fresh for each experiment.[11][12] If short-term storage is necessary:
-
Solvent: Use a solvent appropriate for your experimental needs. For aqueous solutions, consider a slightly acidic buffer (pH 3-5) to improve stability.
-
Temperature: Store solutions at 4°C for no longer than 24 hours.[12]
-
Protection: Protect the solution from light by using amber vials or covering the container with aluminum foil.
-
Inert Atmosphere: For extended storage of sensitive experiments, purging the vial with an inert gas like argon or nitrogen can help prevent oxidation.
Troubleshooting Guide
Q5: I see an unexpected peak in my HPLC chromatogram that corresponds to apigenin. What is the likely cause?
The presence of an apigenin peak suggests that your this compound has undergone hydrolysis. Consider the following potential causes:
-
Improper Storage: The sample may have been stored at an inappropriate temperature or pH.
-
Acidic Conditions: Your sample may have been exposed to acidic conditions during sample preparation or in the analytical mobile phase, leading to hydrolysis.[2][8]
-
Enzymatic Contamination: The sample might be contaminated with β-glucosidases.[8]
Q6: My quantified concentration of this compound is lower than expected. What could be the reason?
A lower-than-expected concentration can be a sign of degradation. Review your entire workflow:
-
Storage Conditions: Verify that both solid and solution forms of the compound were stored correctly (see Q3 and Q4).
-
Sample Preparation: High temperatures or prolonged exposure to acidic/basic conditions during extraction or preparation can cause degradation.[3][13]
-
Analytical Method: Ensure your HPLC or other analytical method is validated and stable for this compound. Some mobile phase compositions could promote on-column degradation.
Q7: The biological activity of my this compound sample has changed over time. Why might this be?
A change in biological activity is often linked to the degradation of the parent compound into its aglycone or other degradation products. The aglycone, apigenin, may have different potency or a different mode of action compared to its glycoside form.[6] It is crucial to confirm the purity and integrity of your sample before conducting biological assays.
Quantitative Data on Stability
The stability of flavonoid glycosides is influenced by several factors. The tables below summarize data for apigenin derivatives under various stress conditions.
Table 1: Thermal and pH Stability of Apigenin-7-O-glucoside
| pH | Temperature (°C) | Duration (hours) | Remaining Compound (%) |
| 3 | 100 | 5 | 90-95%[5] |
| 5 | 100 | 5 | 90-95%[5] |
| 7 | 100 | 5 | 90-95%[5] |
Table 2: Forced Degradation of Apigenin (Aglycone)
| Stress Condition | Duration (hours) | Degradation (%) |
| 0.1 N HCl | 24 | ~10%[10] |
| 1 N NaOH | 24 | ~46%[10] |
| 3% H₂O₂ | 24 | ~12%[10] |
| UV Light | 24 | ~30%[10] |
Note: Data for Apigenin-7-O-glucoside and apigenin are presented as they are structurally similar and provide insight into the potential stability of this compound.
Experimental Protocols
Protocol 1: Forced Degradation Study for this compound
This protocol is designed to assess the stability of this compound under various stress conditions, as recommended by ICH guidelines.[10][14]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 N HCl. Incubate at 80°C for 2 hours.[8] Cool, neutralize with 1 N NaOH, and dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 N NaOH. Keep at room temperature for 24 hours.[10] Neutralize with 1 N HCl and dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.[10] Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Thermal Degradation: Place the solid compound in a hot air oven at 100°C for 5 hours.[5] Dissolve a known amount in the solvent and dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Photodegradation: Expose the stock solution in a transparent vial to UV light (254 nm) for 24 hours.[10] Dilute to a final concentration of 100 µg/mL with the mobile phase.
3. Sample Analysis:
-
Analyze all samples using a validated stability-indicating HPLC method (see Protocol 2).
-
Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify degradation products and quantify the remaining parent compound.
Protocol 2: HPLC Method for Analysis of this compound
This is a general HPLC method that can be adapted and validated for the quantification of this compound and its primary degradant, apigenin.[15][16][17]
-
Instrument: HPLC system with UV/PDA detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[16]
-
Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).
-
Flow Rate: 1.0 mL/min.[17]
-
Detection Wavelength: 336 nm.[16]
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Procedure:
-
Prepare standards of this compound and apigenin in the mobile phase.
-
Generate a calibration curve for each compound.
-
Inject the prepared samples (from Protocol 1 or other experiments) into the HPLC system.
-
Identify and quantify the peaks based on the retention times and calibration curves of the standards.
Visualizations
Caption: Primary degradation pathways for this compound.
Caption: General workflow for a forced degradation stability study.
Caption: Decision tree for troubleshooting this compound degradation.
References
- 1. Human Metabolome Database: Showing metabocard for Apigenin 4'-O-glucoside (HMDB0041591) [hmdb.ca]
- 2. akjournals.com [akjournals.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Effects of food formulation and thermal processing on flavones in celery and chamomile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Recent advancement in bioeffect, metabolism, stability, and delivery systems of apigenin, a natural flavonoid compound: challenges and perspectives [frontiersin.org]
- 7. Flavonoid Glucosides Are Hydrolyzed and Thus Activated in the Oral Cavity in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Hydrolysis of flavanone glycosides by β-glucosidase from Pyrococcus furiosus and its application to the production of flavanone aglycones from citrus extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A Review on Flavonoid Apigenin: Dietary Intake, ADME, Antimicrobial Effects, and Interactions with Human Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 12. e-journal.unair.ac.id [e-journal.unair.ac.id]
- 13. Endogenous Enzymes, Heat, and pH Affect Flavone Profiles in Parsley (Petroselinum crispum var. neapolitanum) and Celery (Apium graveolens) during Juice Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. asean.org [asean.org]
- 15. ijhsr.org [ijhsr.org]
- 16. A simple HPLC method for the determination of apigenin in mouse tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. thepharmajournal.com [thepharmajournal.com]
Welcome to the technical support center for flavonoid analysis. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the High-Performance Liquid Chromatography (HPLC) separation of Apigenin-4'-glucoside and related flavonoids.
Frequently Asked Questions (FAQs)
Q1: What is the most common stationary phase for separating this compound and other flavonoids?
A1: The most widely used stationary phase for the analysis of flavonoids, including apigenin and its glycosides, is C18 (octadecyl-silica).[1][2] C18 columns are well-suited for reversed-phase chromatography, which separates compounds based on their hydrophobicity. For more polar flavonoids, a phenyl-hexyl column may offer better separation.[1]
Q2: Which organic solvents are recommended for the mobile phase in flavonoid separation?
A2: Acetonitrile and methanol are the most common organic solvents used. Acetonitrile is often preferred as it can provide better resolution and lower backpressure.[1][3] The choice between them can significantly impact the separation of flavonoid isomers.[3]
Q3: Why is an acid modifier, like formic acid or phosphoric acid, typically added to the mobile phase?
A3: Adding a small percentage of an acid modifier (e.g., 0.1% formic acid or phosphoric acid) to the aqueous portion of the mobile phase is crucial for several reasons.[1][3][4][5][6] It helps to suppress the ionization of phenolic hydroxyl groups on the flavonoids and residual silanol groups on the silica-based stationary phase.[7][8] This leads to sharper, more symmetrical peaks by preventing secondary interactions that cause peak tailing.[1][7] Operating at a lower pH (below 3) ensures that silanol groups are fully protonated, minimizing these unwanted interactions.[8]
Q4: What is a typical starting point for developing an HPLC method for this compound?
A4: A good starting point would be a reversed-phase method using a C18 column. The mobile phase could consist of a gradient elution with water (containing 0.1% formic acid) as solvent A and acetonitrile as solvent B.[1][7] A typical flow rate is between 0.5 and 1.5 mL/min, with a column temperature set between 30°C and 40°C to ensure reproducibility and efficiency.[2][3][4]
Troubleshooting Guides
Issue 1: Poor Resolution Between this compound and a Related Flavonoid
Q: My chromatogram shows co-eluting or poorly resolved peaks for my target analytes. How can I improve the separation?
A: Poor resolution is a common challenge. Here is a step-by-step approach to address it:
-
Optimize the Mobile Phase Gradient: If you are using a gradient, try making it shallower. A slower increase in the organic solvent concentration over a longer period can often improve the separation of closely eluting compounds.[1]
-
Change the Organic Solvent: If you are using methanol, switching to acetonitrile (or vice versa) can alter the selectivity of the separation, potentially resolving co-eluting peaks.[3]
-
Adjust the Column Temperature: Increasing the column temperature can sometimes improve peak shape and resolution, although its effect can vary.[2][3] Experiment with temperatures in the range of 30-40°C.
-
Modify the Mobile Phase pH: Adjusting the pH with formic, acetic, or phosphoric acid can change the retention characteristics of ionizable flavonoids, which can be leveraged to improve resolution.[1]
-
Consider a Different Column: If mobile phase optimization is insufficient, you may need a column with different selectivity. A phenyl-hexyl phase can provide alternative interactions, or a column with a smaller particle size (e.g., sub-2 µm for UHPLC) can significantly increase efficiency and resolution.[1]
Issue 2: Peak Tailing for this compound
Q: The peak for this compound is showing significant tailing. What are the likely causes and how can I fix it?
A: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase. Below is a troubleshooting workflow:
References
- 1. Optimization of HPLC Methods for the Analysis of Bioactive Compounds in Crude Plant Extracts [plantextractwholesale.com]
- 2. phcog.com [phcog.com]
- 3. mdpi.com [mdpi.com]
- 4. Statistical optimization of an RP-HPLC method for the determination of selected flavonoids in berry juices and evaluation of their antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantification and Validation of an HPLC Method for Low Concentrations of Apigenin-7-O-Glucuronide in Agrimonia pilosa Aqueous Ethanol Extract Topical Cream by Liquid–Liquid Extraction [mdpi.com]
- 6. LC determination of luteolin-7-O-β-D-glucoside and apigenin-7-O-β-D-glucoside in rat plasma after administration of Humulus scandens extract and its application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 8. elementlabsolutions.com [elementlabsolutions.com]
Troubleshooting low yield in Apigenin-4'-glucoside synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in Apigenin-4'-glucoside synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the chemical and enzymatic synthesis of this compound.
Question: My chemical synthesis of this compound is resulting in a very low yield. What are the potential causes and how can I troubleshoot this?
Answer:
Low yields in the chemical synthesis of this compound, often performed via methods like the Koenigs-Knorr reaction, can stem from several factors. The reactivity of the different hydroxyl groups on the apigenin molecule plays a crucial role. The acidity and, consequently, the reactivity of these groups generally follow the order: 7-OH ≥ 4'-OH > 3-OH > 3'-OH > 5-OH.[1] This inherent reactivity difference can lead to a mixture of products and a low yield of the desired 4'-O-glucoside if not properly controlled.
Here are the key areas to investigate:
-
Inadequate Protection of Hydroxyl Groups: To selectively glucosylate the 4'-OH group, the more reactive 7-OH group must be protected. Incomplete protection will lead to the formation of Apigenin-7-O-glucoside and Apigenin-4',7-O-diglucoside, thereby reducing the yield of the target compound.
-
Troubleshooting:
-
Ensure the use of an appropriate protecting group for the 7-OH position.
-
Verify the completeness of the protection reaction by techniques like TLC or LC-MS before proceeding with the glycosylation step.
-
Optimize the reaction conditions for the protection step (e.g., reaction time, temperature, and stoichiometry of the protecting agent).
-
-
-
Suboptimal Reaction Conditions: The Koenigs-Knorr reaction and similar glycosylation methods are sensitive to reaction conditions.
-
Troubleshooting:
-
Solvent: Ensure the use of anhydrous solvents like quinoline, pyridine, or dichloromethane to prevent hydrolysis of the glycosyl donor.[1]
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Catalyst/Promoter: The choice and amount of the promoter (e.g., silver carbonate, mercury salts) are critical. Ensure it is fresh and used in the correct stoichiometric ratio.
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Temperature: Maintain the recommended temperature for the specific protocol. Deviations can lead to side reactions or incomplete conversion.
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Reaction Time: Monitor the reaction progress using TLC to determine the optimal reaction time and avoid degradation of the product.
-
-
-
Purity of Reactants: The purity of apigenin, the protected glycosyl donor (e.g., acetobromo-α-D-glucose), and solvents is paramount.
-
Troubleshooting:
-
Use highly purified starting materials. Impurities in apigenin can interfere with the reaction.
-
Ensure the glycosyl donor is pure and free from degradation products.
-
Use freshly distilled, anhydrous solvents.
-
-
-
Inefficient Purification: The final product mixture can be complex, and inefficient purification can lead to loss of the desired product.
-
Troubleshooting:
-
Employ appropriate chromatographic techniques (e.g., column chromatography with a suitable solvent system) for the separation of isomers and unreacted starting materials.
-
Monitor fractions carefully using TLC or HPLC to avoid accidental discarding of the product.
-
-
Question: I am using an enzymatic approach to synthesize this compound, but the yield is poor and I am getting multiple products. How can I optimize this?
Answer:
Enzymatic synthesis of this compound using glucosyltransferases (GTs) offers advantages in terms of regioselectivity and milder reaction conditions. However, achieving a high yield of a specific glucoside requires careful optimization of several parameters.
-
Suboptimal Reaction pH: The pH of the reaction mixture significantly affects the activity and stability of the glucosyltransferase.
-
Troubleshooting:
-
Determine the optimal pH for the specific enzyme you are using. For example, a Tris-Cl buffer at pH 8.8 has been shown to be effective for the glucosyltransferase YjiC from Bacillus licheniformis.[2]
-
Perform small-scale reactions at a range of pH values to identify the optimum for your system.
-
-
-
Incorrect Temperature: Temperature influences enzyme activity and stability.
-
Troubleshooting:
-
The optimal temperature can vary between enzymes. For instance, in a study using engineered Corynebacterium glutamicum expressing the YdhE glycosyltransferase, the production of Apigenin-4'-O-β-glucoside (APG1) was favored at 25°C, while other glucosides were formed at 37°C.[3][4]
-
Incubate your reaction at the recommended temperature for your specific enzyme. If this information is unavailable, test a range of temperatures (e.g., 25°C to 37°C).
-
-
-
Sub-optimal Substrate Concentrations: The concentrations of both apigenin and the UDP-glucose donor are critical.
-
Troubleshooting:
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Apigenin Concentration: The solubility of apigenin can be a limiting factor. Ensure it is fully dissolved, possibly with the aid of a co-solvent like DMSO, but be mindful that high concentrations of organic solvents can inhibit the enzyme.
-
UDP-glucose Concentration: The concentration of the sugar donor can influence which glucoside is formed. In some enzymatic systems, a lower concentration of UDP-glucose favors the formation of the monoside (Apigenin-4'-O-glucoside), while higher concentrations can lead to the formation of diglucosides or other isomers as the enzyme may start to use the initial product as a substrate.[3]
-
-
-
Inappropriate Reaction Time: Prolonged incubation can sometimes lead to the degradation of the product or the formation of undesired byproducts.
-
Troubleshooting:
-
Monitor the reaction over time using HPLC to identify the point of maximum product formation. Extended incubation might lead to deglucosylation or the synthesis of other glucosides.[2]
-
-
-
Enzyme Inhibition or Inactivation: The presence of inhibitors or conditions that lead to enzyme denaturation will result in low yields.
-
Troubleshooting:
-
Ensure that no inhibitory compounds are present in your reaction mixture.
-
Confirm the activity of your enzyme preparation before starting the synthesis.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the difference between chemical and enzymatic synthesis of this compound?
A1: Chemical synthesis typically involves multi-step reactions, often requiring the use of protecting groups to achieve regioselectivity, and may involve harsh reaction conditions.[5] Enzymatic synthesis utilizes enzymes called glucosyltransferases to attach a glucose molecule to apigenin. This method is often more regioselective, occurs under milder conditions, and is considered more environmentally friendly.[6]
Q2: Why is regioselectivity a challenge in this compound synthesis?
A2: Apigenin has multiple hydroxyl groups (at the 4', 5, and 7 positions) where glycosylation can occur. In chemical synthesis, the hydroxyl groups at the 7 and 4' positions are the most acidic and therefore the most reactive, making it difficult to selectively target the 4' position without protecting the 7-position.[1] In enzymatic synthesis, the inherent properties of the specific glucosyltransferase determine the regioselectivity, and some enzymes can produce a mixture of glucosides.[2][7]
Q3: How can I improve the solubility of apigenin for the synthesis reaction?
A3: Apigenin has low water solubility. For enzymatic reactions, a small amount of a co-solvent like DMSO is often used to dissolve the apigenin before adding it to the aqueous buffer. However, the final concentration of the organic solvent should be kept low (typically <5% v/v) to avoid inactivating the enzyme. For chemical synthesis, the choice of an appropriate organic solvent is key.
Q4: What are common methods for purifying this compound?
A4: The purification of this compound from the reaction mixture is typically achieved using chromatographic techniques. Column chromatography with silica gel or other stationary phases is a common method. For higher purity, preparative High-Performance Liquid Chromatography (HPLC) can be used. The selection of the mobile phase is critical for achieving good separation of the desired product from unreacted apigenin, other glucoside isomers, and reaction byproducts.
Data Presentation
Table 1: Influence of Reaction Parameters on Enzymatic Synthesis of Apigenin Glucosides.
| Parameter | Condition | Major Product(s) | Observations | Reference |
| Temperature | 25°C | Apigenin-4'-O-β-glucoside (APG1) | Lower temperature favored the production of the 4'-glucoside. | [3][4] |
| 37°C | Apigenin-7-O-β-glucoside (APG2), Apigenin-4',7-O-β-diglucoside (APG3), Apigenin-4',5-O-β-diglucoside (APG4) | Higher temperature led to the formation of other glucosides. | [3][4] | |
| pH | 8.8 (Tris-Cl) | Apigenin-4'-O-glucoside, Apigenin-7-O-glucoside, Apigenin-4',7-O-diglucoside | Provided a good proportion of different glucosides. | [2] |
| UDP-glucose Concentration | Low | Apigenin-4'-O-glucoside (APG1) | Favored the formation of the monoside. | [3] |
| High | Apigenin-7-O-glucoside (APG2), Apigenin-4',7-O-β-diglucoside (APG3), Apigenin-4',5-O-β-diglucoside (APG4) | Higher concentrations of the sugar donor led to the formation of other and di-glucosides. | [3] |
Experimental Protocols
Enzymatic Synthesis of Apigenin Glucosides using YjiC Glucosyltransferase
This protocol is adapted from a study on the enzymatic synthesis of apigenin glucosides using the YjiC glucosyltransferase from Bacillus licheniformis.[2]
-
Reaction Mixture Preparation: In a total volume of 1 ml, prepare the following reaction mixture:
-
100 mM Tris-Cl buffer (pH 8.8)
-
1 mM MgCl₂·6H₂O
-
3 mM Apigenin (dissolved in a minimal amount of DMSO before adding to the mixture)
-
3 mM UDP-glucose (UDPGlc)
-
35 µg/ml purified YjiC glucosyltransferase enzyme
-
-
Control Reaction: Prepare a control reaction mixture without the glucosyltransferase enzyme.
-
Incubation: Incubate the reaction mixture at 30°C for 3 hours.
-
Reaction Quenching: Stop the reaction by heating the mixture in boiling water for 5 minutes.
-
Protein Removal: Centrifuge the mixture to pellet the denatured protein.
-
Analysis: Analyze the supernatant for the presence of this compound and other products using HPLC.
Visualizations
Troubleshooting Workflow for Low Yield in this compound Synthesis
References
- 1. Progress and Achievements in Glycosylation of Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enzymatic Synthesis of Apigenin Glucosides by Glucosyltransferase (YjiC) from Bacillus licheniformis DSM 13 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biosynthesis of Apigenin Glucosides in Engineered Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biosynthesis of Apigenin Glucosides in Engineered Corynebacterium glutamicum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Microbial Glycosylation of Flavonoids – PJM ONLINE [pjmonline.org]
- 7. Enzymatic synthesis of apigenin glucosides by glucosyltransferase (YjiC) from Bacillus licheniformis DSM 13 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Reverse-Phase HPLC Analysis of Apigenin-4'-glucoside
Welcome to the technical support center for troubleshooting issues related to the reverse-phase high-performance liquid chromatography (RP-HPLC) analysis of Apigenin-4'-glucoside. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common chromatographic problems, with a specific focus on peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in HPLC and how is it measured?
A1: Peak tailing in HPLC refers to the asymmetry of a chromatographic peak, where the latter half of the peak is broader than the front half. An ideal peak has a symmetrical, Gaussian shape. Peak tailing is undesirable as it can negatively impact resolution and the accuracy of quantification. It is commonly measured using the Tailing Factor (Tf) or Asymmetry Factor (As), with a value of 1.0 indicating a perfectly symmetrical peak. Values greater than 1 indicate tailing.
Q2: Why is my this compound peak tailing in reverse-phase HPLC?
A2: Peak tailing of this compound in RP-HPLC is often attributed to secondary interactions between the analyte and the stationary phase. This compound, a flavonoid, possesses polar functional groups that can interact with residual silanol groups on the surface of silica-based C18 columns. These interactions are a common cause of peak tailing for polar and weakly basic compounds. Other potential causes include issues with the mobile phase, column degradation, or problems within the HPLC system itself.
Q3: How does the mobile phase pH affect the peak shape of this compound?
A3: The pH of the mobile phase plays a critical role in controlling the peak shape of ionizable compounds like this compound. Although flavonoids are generally considered weakly acidic, they can exhibit basic properties as well. At a mid-range pH, residual silanol groups on the silica packing can be ionized and interact with the analyte, leading to peak tailing. Adjusting the mobile phase to a lower pH (e.g., pH 2.5-3.5) can suppress the ionization of these silanol groups, thereby minimizing secondary interactions and improving peak symmetry.
Q4: Can the choice of organic modifier in the mobile phase impact peak tailing?
A4: Yes, the choice of organic modifier (e.g., acetonitrile or methanol) can influence peak shape. While both are common solvents in RP-HPLC, they have different properties. Acetonitrile generally has a lower viscosity and can sometimes provide sharper peaks. It is advisable to experiment with both solvents during method development to determine which provides the best peak shape for this compound.
Q5: What is the role of a guard column in preventing peak tailing?
A5: A guard column is a short, disposable column installed before the analytical column. Its primary function is to protect the analytical column from strongly retained or particulate matter in the sample and mobile phase. By trapping these contaminants, a guard column can prevent them from accumulating on the head of the analytical column, which can otherwise lead to peak distortion, including tailing, and increased backpressure.
Troubleshooting Guides
Guide 1: Systematic Approach to Diagnosing Peak Tailing
This guide provides a step-by-step workflow to identify the root cause of this compound peak tailing.
Guide 2: Optimizing Mobile Phase Conditions
Peak tailing of polar analytes like this compound is often linked to mobile phase composition. Use the following table as a guide to optimize your mobile phase.
| Parameter | Observation | Recommended Action | Expected Outcome |
| Mobile Phase pH | Peak tailing with a USP Tailing Factor > 1.5. | Lower the pH of the aqueous portion of the mobile phase to 2.5-3.5 using an appropriate acid (e.g., formic acid, phosphoric acid). | Reduced interaction with residual silanols, leading to a more symmetrical peak (Tailing Factor closer to 1.0). |
| Buffer Concentration | Inconsistent retention times and peak shapes. | Use a buffer at a concentration of 10-25 mM to maintain a stable pH. | Improved reproducibility and consistent peak shapes. |
| Organic Modifier | Suboptimal peak shape with either methanol or acetonitrile. | If using methanol, try switching to acetonitrile, and vice versa. | One solvent may provide better peak symmetry and efficiency for your specific analyte and column. |
| Mobile Phase Additives | Persistent tailing even after pH optimization. | Consider adding a small amount of a competing base, such as triethylamine (TEA) (0.1-0.5%), to the mobile phase. Note: TEA can be difficult to remove from the column. | TEA can mask active silanol sites, reducing secondary interactions and improving peak shape. |
Data Presentation
Table 1: Illustrative Effect of Mobile Phase pH on the Peak Tailing Factor of a Flavonoid Glucoside
The following table provides representative data on how adjusting the mobile phase pH can impact the peak shape of a flavonoid glucoside, similar in structure to this compound. This data is for illustrative purposes to demonstrate the general trend.
| Mobile Phase pH | USP Tailing Factor (Tf) | Peak Shape Observation |
| 7.0 | 2.1 | Significant Tailing |
| 5.0 | 1.8 | Moderate Tailing |
| 3.5 | 1.3 | Minor Tailing |
| 2.8 | 1.1 | Symmetrical Peak |
Experimental Protocols
Protocol 1: General Reverse-Phase HPLC Method for this compound Analysis
This protocol provides a starting point for the analysis of this compound. Further optimization may be required based on your specific instrumentation and sample matrix.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10-40% B
-
25-30 min: 40-10% B
-
30-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV at 335 nm
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (90:10 Water:Acetonitrile with 0.1% Formic acid).
Protocol 2: Column Cleaning and Regeneration
If you suspect column contamination is causing peak tailing, follow this general cleaning procedure. Always consult the column manufacturer's guidelines for specific recommendations.
-
Disconnect the column from the detector.
-
Flush with the following solvents in order, for at least 10-15 column volumes each:
-
Mobile phase without buffer salts (e.g., Water/Acetonitrile)
-
100% Water (HPLC grade)
-
100% Acetonitrile
-
100% Isopropanol
-
100% Acetonitrile
-
Mobile phase without buffer salts
-
-
Equilibrate the column with the initial mobile phase conditions until a stable baseline is achieved.
Mandatory Visualizations
Apigenin Signaling Pathway
The following diagram illustrates some of the key signaling pathways modulated by apigenin, providing context for its biological activity.
Technical Support Center: Overcoming Poor Bioavailability of Apigenin-4'-glucoside in vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor in vivo bioavailability of Apigenin-4'-glucoside.
Troubleshooting Guide
This guide addresses common problems encountered during experiments aimed at improving the bioavailability of this compound.
| Problem | Possible Cause | Suggested Solution |
| Low plasma concentration of apigenin after oral administration of this compound. | Poor aqueous solubility of apigenin, the aglycone form, limits its dissolution and absorption.[1][2] | Employ formulation strategies to enhance solubility, such as creating solid dispersions with polymers like Kollidon®VA 64 or Soluplus®[3], or developing nanoformulations like self-nanoemulsifying drug delivery systems (SNEDDS).[1] |
| Rapid metabolism of apigenin in the intestine and liver.[4][5] | Co-administer with inhibitors of metabolizing enzymes. For example, resveratrol has been shown to inhibit UGT1A9, an enzyme involved in apigenin glucuronidation.[6] | |
| Efflux of apigenin and its metabolites back into the intestinal lumen by transporters like P-glycoprotein (MDR1) and MRP2.[7][8] | Co-administration with inhibitors of efflux transporters. Quercetin, another flavonoid, has been shown to downregulate the activity of ABC transporters.[7] | |
| High variability in bioavailability between individual subjects. | Differences in gut microbiota composition and enzymatic activity, which are crucial for the initial deglycosylation of this compound to the absorbable aglycone, apigenin.[4] | Standardize the diet and gut microbiota of experimental animals. Consider investigating the effects of prebiotics or probiotics. |
| Genetic polymorphisms in drug-metabolizing enzymes and transporters. | Genotype the experimental animals for relevant enzymes and transporters to identify potential sources of variability. | |
| Failure of a nanoformulation to significantly improve bioavailability in vivo. | Instability of the nanoformulation in the gastrointestinal tract.[4] | Characterize the stability of the formulation in simulated gastric and intestinal fluids. Modify the formulation to include protective coatings or stabilizers. |
| Inefficient cellular uptake of the nanoparticles. | Optimize the particle size and surface charge of the nanoparticles to enhance interaction with the intestinal epithelium.[4] |
Frequently Asked Questions (FAQs)
A list of common questions regarding the bioavailability of this compound.
1. Why is the oral bioavailability of this compound so low?
The poor oral bioavailability of this compound is attributed to several factors:
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Poor Water Solubility: While the glycoside form is more water-soluble than the aglycone (apigenin), the aglycone form, to which it must be converted for absorption, has very low aqueous solubility (2.16 μg/mL), limiting its dissolution in the gastrointestinal fluids.[1][9]
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Enzymatic Deglycosylation: this compound needs to be hydrolyzed by intestinal β-glucosidases to its aglycone, apigenin, before it can be absorbed.[10][11] The efficiency of this process can vary.
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Extensive First-Pass Metabolism: Once absorbed, apigenin undergoes extensive phase I and phase II metabolism, primarily in the intestines and liver, forming glucuronide and sulfate conjugates that are readily excreted.[4][6][12]
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Efflux Transporters: Apigenin and its conjugates are substrates for efflux transporters like P-glycoprotein (MDR1) and multidrug resistance-associated proteins (MRPs), which pump them back into the intestinal lumen, reducing net absorption.[7][8][13]
2. What are the main metabolites of this compound found in vivo?
After oral administration, this compound is first hydrolyzed to apigenin. Apigenin is then metabolized to form several conjugates. The primary metabolites identified in human plasma and urine are apigenin-7-O-glucuronide, apigenin-4'-O-glucuronide, and apigenin-7-sulfate.[12][14]
3. What are the most promising strategies to enhance the bioavailability of this compound?
Several strategies have shown promise in improving the bioavailability of apigenin and its glycosides:
-
Nanoformulations: Encapsulating apigenin in nanocarriers such as liposomes, solid lipid nanoparticles (SLNs), and self-nanoemulsifying drug delivery systems (SNEDDS) can improve its solubility, protect it from degradation, and enhance its absorption.[1][4][15]
-
Solid Dispersions: Creating solid dispersions of apigenin with hydrophilic polymers can significantly increase its dissolution rate.[3][9] A solid dispersion with carbon nanopowder increased the relative oral bioavailability of apigenin by approximately 183%.[9]
-
Phospholipid Complexes (Phytosomes): Forming complexes of apigenin with phospholipids can improve its lipophilicity and enhance its passage across the intestinal membrane.[16][17] An apigenin-phospholipid complex showed a 37-fold improvement in water solubility.[16]
-
Co-administration with Bioenhancers: Co-administering apigenin with compounds that inhibit its metabolism or efflux can increase its systemic exposure. For instance, co-administration with resveratrol led to a 2.39-fold increase in plasma apigenin levels in mice.[6]
4. How does the food matrix affect the absorption of apigenin glycosides?
The food matrix can significantly influence the absorption of apigenin glycosides. For example, consumption of chamomile tea containing apigenin-7'-O-glucoside resulted in a peak plasma concentration of apigenin metabolites after 2 hours, suggesting absorption in the upper gastrointestinal tract.[14] In contrast, when consumed as dried parsley leaves with yogurt, the peak plasma concentration was extended to 6 hours, indicating absorption further down the gastrointestinal tract.[14]
Quantitative Data Summary
The following tables summarize quantitative data on the bioavailability enhancement of apigenin from various studies.
Table 1: Pharmacokinetic Parameters of Apigenin after Oral Administration of Different Formulations in Rats
| Formulation | Dose (mg/kg) | Cmax (µg/mL) | AUC0–t (µg·hour/mL) | Relative Bioavailability (%) | Reference |
| Pure Apigenin | 50 | 1.33 ± 0.24 | 11.76 ± 1.52 | 100 | [9] |
| Apigenin Solid Dispersion (with Carbon Nanopowder, 1:6) | 50 | 3.26 ± 0.33 | 21.48 ± 2.83 | ~183 | [9] |
| Apigenin-Bio-SNEDDS | 25 | 1.45 ± 0.21 | 10.23 ± 2.11 | - | [1] |
| Pure Apigenin | 25 | 0.71 ± 0.13 | 5.35 ± 1.54 | - | [1] |
Table 2: Solubility of Apigenin in Different Media
| Solvent | Solubility | Reference |
| Water | 2.16 µg/mL | [1][9] |
| Nonpolar Solvents | 0.001–1.63 mg/mL | [5][9] |
| Water (as Apigenin-Phospholipid Complex) | 22.80 ± 1.40 µg/mL | [16] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Preparation of Apigenin Solid Dispersion
This protocol is adapted from a study that used carbon nanopowder to create a solid dispersion of apigenin.[9]
-
Dissolution: Dissolve apigenin and carbon nanopowder (in weight ratios of 1:2, 1:4, 1:6, or 1:8) in ethanol to a final concentration of 0.4 mg/mL.
-
Evaporation: Use a rotary evaporator with a water bath maintained at 40°C to evaporate the ethanol until a clear mixture is formed.
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Drying: Dry the resulting solid dispersion in a vacuum oven to remove any residual solvent.
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Characterization: Characterize the physical properties of the solid dispersion using techniques such as Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), and Scanning Electron Microscopy (SEM) to confirm the amorphous state of apigenin.
In Vivo Pharmacokinetic Study in Rats
This protocol outlines a general procedure for assessing the oral bioavailability of an apigenin formulation.
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Animal Model: Use male Wistar rats (or another appropriate strain) weighing 200-250g. Acclimatize the animals for at least one week before the experiment.
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Fasting: Fast the rats overnight (approximately 12 hours) before drug administration, with free access to water.
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Drug Administration: Administer the apigenin formulation (e.g., pure apigenin suspension, solid dispersion, or nanoformulation) orally via gavage at a specified dose.
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Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
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Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
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Sample Analysis:
-
Protein Precipitation: Extract apigenin from the plasma samples using a protein precipitation method with a solvent like methanol.[1]
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UPLC-MS/MS Analysis: Quantify the concentration of apigenin in the plasma samples using a validated Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS) method.[1][9]
-
-
Pharmacokinetic Analysis: Calculate the key pharmacokinetic parameters, including Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve), using appropriate software.
Visualizations
Diagrams illustrating key concepts related to apigenin bioavailability.
Caption: Absorption and Efflux of Apigenin in the GI Tract.
Caption: Metabolic Pathway of Apigenin In Vivo.
Caption: Overcoming Poor Bioavailability of Apigenin.
References
- 1. Enhancing Oral Bioavailability of Apigenin Using a Bioactive Self-Nanoemulsifying Drug Delivery System (Bio-SNEDDS): In Vitro, In Vivo and Stability Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent advancement in bioeffect, metabolism, stability, and delivery systems of apigenin, a natural flavonoid compound: challenges and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. magistralbr.caldic.com [magistralbr.caldic.com]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Does Oral Apigenin Have Real Potential for a Therapeutic Effect in the Context of Human Gastrointestinal and Other Cancers? [frontiersin.org]
- 8. The Role of Intestinal Efflux Transporters In Drug Absorption [sigmaaldrich.com]
- 9. dovepress.com [dovepress.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. The Role of Uptake and Efflux Transporters in the Disposition of Glucuronide and Sulfate Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Absorption, distribution, metabolism and excretion of apigenin and its glycosides in healthy male adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. d-nb.info [d-nb.info]
- 16. mdpi.com [mdpi.com]
- 17. fisherpub.sjf.edu [fisherpub.sjf.edu]
Technical Support Center: LC-MS/MS Analysis of Apigenin-4'-glucoside
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to matrix effects in the LC-MS/MS analysis of Apigenin-4'-glucoside.
Troubleshooting Guide
Matrix effects, the suppression or enhancement of ionization of an analyte by co-eluting compounds, are a common challenge in LC-MS/MS analysis, leading to inaccurate quantification.[1] This guide provides a systematic approach to identifying, quantifying, and mitigating matrix effects for this compound.
Issue: Poor Peak Shape, Low Sensitivity, or High Variability in Results
This is often the first indication of matrix effects. Follow these steps to diagnose and resolve the issue.
Step 1: Evaluate and Quantify the Matrix Effect
The first step is to determine if a matrix effect is present and to quantify its impact. The post-extraction spike method is a common and effective way to achieve this.[2]
Experimental Protocol: Quantifying Matrix Effects
-
Prepare Three Sets of Samples:
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Set A (Neat Solution): this compound standard prepared in the mobile phase solvent.
-
Set B (Post-Extraction Spike): Blank matrix (e.g., plasma, urine) is extracted using your sample preparation protocol. The extracted blank matrix is then spiked with the this compound standard at the same concentration as Set A.
-
Set C (Pre-Extraction Spike): Blank matrix is spiked with the this compound standard before the extraction process. This set is used to determine recovery.
-
-
Analyze and Calculate:
-
Analyze all three sets of samples by LC-MS/MS.
-
Calculate the matrix effect and recovery using the following formulas:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) x 100
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) x 100
-
-
Data Presentation: Interpreting the Results
| Matrix Effect (%) | Interpretation | Recommended Action |
| 85% - 115% | No significant matrix effect. | Proceed with the current method. |
| < 85% | Ion Suppression. | Proceed to Step 2. |
| > 115% | Ion Enhancement. | Proceed to Step 2. |
This table presents a general guideline; laboratory-specific acceptance criteria should be established.
Step 2: Optimize Sample Preparation
If significant matrix effects are observed, refining the sample preparation protocol is the most effective way to remove interfering endogenous components.[3]
Experimental Protocols: Sample Preparation Techniques
-
Protein Precipitation (PPT): A simple and fast method, but may result in significant matrix effects from phospholipids.[3]
-
To 100 µL of plasma, add 300 µL of cold acetonitrile.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
Liquid-Liquid Extraction (LLE): Offers a cleaner extract than PPT.
-
To 100 µL of plasma, add a suitable extraction solvent (e.g., ethyl acetate, methyl tert-butyl ether).
-
Vortex for 2 minutes.
-
Centrifuge at 5,000 x g for 5 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase.
-
-
Solid-Phase Extraction (SPE): Provides the cleanest extracts by selectively isolating the analyte.
-
Condition an appropriate SPE cartridge (e.g., C18) with methanol followed by water.
-
Load the pre-treated sample.
-
Wash the cartridge with a weak solvent to remove interferences.
-
Elute this compound with a stronger solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate and reconstitute.
-
References
Apigenin-4'-glucoside stability issues in cell culture media
Welcome to the technical support center for Apigenin-4'-glucoside. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this compound in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern when using this compound in cell culture media?
The primary stability concern is the hydrolysis of the glycosidic bond, leading to the release of the aglycone, apigenin. This can be influenced by several factors within the cell culture environment, including pH, temperature, and the presence of cellular enzymes. While glucosides are generally more stable than their aglycone counterparts, long-term experiments may see a significant conversion of this compound to apigenin.
Q2: How does the stability of this compound compare to Apigenin in cell culture?
This compound is significantly more stable than apigenin in aqueous solutions. Apigenin is susceptible to degradation at physiological pH and temperature (37°C)[1]. The glycosylation at the 4' position improves both solubility and stability, reducing its susceptibility to degradation. However, over extended incubation periods, enzymatic hydrolysis by cellular β-glucosidases can convert it to apigenin[1].
Q3: What are the expected degradation products of this compound in cell culture?
The primary degradation product is its aglycone, apigenin, resulting from the hydrolysis of the 4'-O-glucoside bond. Further degradation of apigenin can occur, but the initial and most significant conversion is to the aglycone.
Q4: Can this compound directly exert biological effects, or must it be hydrolyzed to apigenin first?
While many of the observed biological effects are attributed to the aglycone, apigenin, following hydrolysis, there is evidence to suggest that apigenin glucosides can have direct biological activities. Some studies indicate that apigenin-7-O-glucoside has potent biological effects, in some cases even stronger than apigenin itself[2][3]. It is plausible that this compound may also have direct effects on cellular pathways, though this is less studied. The extent of direct action versus action via apigenin likely depends on the cell type and the specific biological endpoint being measured.
Q5: What are the known signaling pathways modulated by Apigenin and its glucosides?
Apigenin is a well-documented modulator of several key signaling pathways involved in cell proliferation, apoptosis, and inflammation. These include:
-
PI3K/Akt/mTOR Pathway: Apigenin is known to inhibit this pathway, which is crucial for cell survival and proliferation[4][5][6].
-
MAPK Pathway: Apigenin can modulate the components of the MAPK pathway, such as ERK, JNK, and p38, affecting processes like cell growth and differentiation[6][7][8][9].
-
NF-κB Signaling: Apigenin can inhibit the activation of NF-κB, a key regulator of inflammatory responses[5][10][11].
It is generally believed that this compound influences these pathways primarily after its conversion to apigenin.
Troubleshooting Guide
Issue 1: Inconsistent or weaker than expected biological effects.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Degradation of this compound | Verify Stock Solution Integrity: Prepare fresh stock solutions in DMSO and store at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles. Assess Stability in Media: Perform a time-course experiment to measure the concentration of this compound and the appearance of apigenin in your specific cell culture medium at 37°C using HPLC. This will help determine its half-life under your experimental conditions. Minimize Incubation Time: If significant degradation is observed, consider shorter incubation times for your experiments. Replenish Compound: For longer-term experiments, consider replenishing the media with fresh this compound at regular intervals based on its determined stability. |
| Low Cellular Uptake or Metabolism | Cell Line Variability: Different cell lines may have varying levels of β-glucosidase activity, affecting the conversion rate to apigenin. If possible, measure the intracellular concentrations of both this compound and apigenin. Use of Serum: Components in fetal bovine serum (FBS) may bind to the compound, reducing its bioavailability. Consider reducing the serum concentration if your cell line can tolerate it, or using serum-free media for the duration of the treatment. |
| Incorrect Dosing | Re-evaluate Effective Concentration: The effective concentration of this compound may be different from that of apigenin due to differences in uptake and metabolism. Perform a dose-response curve for your specific cell line and endpoint. |
Issue 2: High variability between experimental replicates.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Inconsistent Stock Solution Preparation | Standardize Preparation: Ensure a consistent and validated protocol for preparing your stock and working solutions. Use calibrated pipettes and ensure the compound is fully dissolved in DMSO before further dilution in media. |
| Differential Degradation Rates | Control for Incubation Time: Ensure that all experimental wells or flasks are treated and harvested with consistent timing to minimize variability due to time-dependent degradation. |
| Cell Culture Conditions | Maintain Consistent Culture Conditions: Variations in cell density, passage number, and media pH can affect cellular metabolism and compound stability. Standardize these parameters across all experiments. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Media by HPLC
This protocol allows for the quantification of this compound and its primary metabolite, apigenin, over time in your specific cell culture medium.
Materials:
-
This compound
-
Apigenin (as a standard)
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
HPLC system with a C18 column and UV detector
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable modifier)
-
0.22 µm syringe filters
Methodology:
-
Preparation of Standards: Prepare stock solutions of this compound and apigenin in DMSO (e.g., 10 mM). Create a series of calibration standards by diluting the stock solutions in the cell culture medium to be tested.
-
Sample Preparation:
-
Add this compound to your cell culture medium at the final experimental concentration.
-
Incubate the medium at 37°C in a cell culture incubator.
-
At various time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), collect an aliquot of the medium.
-
Immediately centrifuge the aliquot to remove any debris and filter through a 0.22 µm syringe filter.
-
Store samples at -20°C until HPLC analysis.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is commonly used. An example gradient is:
-
0-5 min: 10% Acetonitrile
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5-20 min: Gradient to 90% Acetonitrile
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20-25 min: 90% Acetonitrile
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25-30 min: Gradient back to 10% Acetonitrile
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at the λmax of this compound and apigenin (typically around 330-340 nm).
-
Injection Volume: 20 µL.
-
-
Data Analysis:
-
Generate a calibration curve for both this compound and apigenin.
-
Quantify the concentration of each compound in your samples at each time point.
-
Plot the concentration of this compound over time to determine its degradation rate and half-life.
-
Quantitative Data on Apigenin Stability (as a reference):
| Compound | Condition | Degradation Rate Constant (k, h⁻¹) | Reference |
| Apigenin | Aqueous solution, 37°C | 0.0207 ± 0.0012 | [12] |
| Apigenin + Fe²⁺ | Aqueous solution, 37°C | 0.0395 ± 0.0011 | [12] |
| Apigenin + Cu²⁺ | Aqueous solution, 37°C | 0.0728 ± 0.0011 | [12] |
Note: This data is for the aglycone, apigenin. The stability of this compound is expected to be higher, but empirical determination is recommended.
Visualizations
Caption: Workflow for assessing this compound stability.
Caption: Key signaling pathways modulated by apigenin.
References
- 1. Frontiers | Recent advancement in bioeffect, metabolism, stability, and delivery systems of apigenin, a natural flavonoid compound: challenges and perspectives [frontiersin.org]
- 2. Apigenin-7-O-glucoside versus apigenin: Insight into the modes of anticandidal and cytotoxic actions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Apigenin-7-O-glucoside versus apigenin: Insight into the modes of anticandidal and cytotoxic actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting the PI3K/Akt/mTOR axis by apigenin for cancer prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Apigenin inhibits NF-κB and snail signaling, EMT and metastasis in human hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Apigenin Induces the Apoptosis and Regulates MAPK Signaling Pathways in Mouse Macrophage ANA-1 Cells | PLOS One [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. Apigenin inhibits cell migration through MAPK pathways in human bladder smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Apigenin induces apoptosis by regulating Akt and MAPK pathways in human melanoma cell A375SM - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Apigenin potentiates the growth inhibitory effects by IKK-β-mediated NF-κB activation in pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. texilajournal.com [texilajournal.com]
- 12. The Stability and Activity Changes of Apigenin and Luteolin in Human Cervical Cancer Hela Cells in Response to Heat Treatment and Fe2+/Cu2+ Addition - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Apigenin-4'-glucoside Extraction
Welcome to the technical support center for optimizing the extraction of Apigenin-4'-glucoside. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the most effective solvent for extracting this compound?
A1: The choice of solvent is critical for maximizing the yield of this compound. Generally, polar solvents are more effective due to the presence of the glucose moiety, which increases the polarity of the molecule. Aqueous ethanol solutions, typically in the range of 70-80%, have been shown to be highly effective for extracting apigenin and its glucosides.[1][2][3] While pure ethanol can be used, the addition of water often improves extraction efficiency. For instance, one study on the extraction of apigenin from Torreya grandis found that 80% ethanol yielded a higher amount of apigenin compared to pure ethanol, methanol, acetone, or water alone.[2] For Apigenin-7-O-glucoside, water has been used as an environmentally friendly extraction solvent with ultrasound assistance.[4]
Q2: I am experiencing low yields of this compound. What are the potential causes and how can I troubleshoot this?
A2: Low yields can stem from several factors throughout the extraction and purification process. Here are some common causes and troubleshooting steps:
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Suboptimal Solvent Choice: Ensure you are using a solvent with appropriate polarity. As mentioned in Q1, aqueous ethanol (70-80%) is often a good starting point.[2][3]
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Inefficient Extraction Technique: Consider incorporating methods like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to enhance solvent penetration into the plant matrix and improve extraction efficiency.[3]
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Degradation of the Target Compound: Apigenin glucosides can be sensitive to pH, temperature, and enzymatic degradation.[5][6] Acylated derivatives of apigenin glucosides are particularly unstable and can degrade during extraction and storage.[5][6] It is crucial to control these parameters. For example, the hydrolysis of Apigenin-7-O-glucoside has been observed in acidic conditions.[4][7]
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Inadequate Sample Preparation: Ensure the plant material is properly dried and ground to a suitable particle size to maximize the surface area for extraction.[3]
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Losses during Purification: The purification process can lead to significant losses. Optimize your chromatography conditions (e.g., column type, mobile phase) to ensure good separation and recovery.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Extraction Yield | Improper solvent selection. | Test a range of aqueous ethanol concentrations (e.g., 60%, 70%, 80%).[2] Consider alternative "green" solvents like deep eutectic solvents if conventional solvents are ineffective.[8] |
| Inefficient extraction method. | Employ ultrasound-assisted or microwave-assisted extraction to improve efficiency and reduce extraction time.[3] | |
| Degradation of this compound. | Control the temperature and pH during extraction and storage.[5][6] For instance, if using acidic conditions for other purposes, be aware of potential hydrolysis.[4] | |
| Co-extraction of Impurities | Non-selective solvent. | Perform a preliminary extraction with a non-polar solvent like n-hexane to remove chlorophyll and lipids before the main extraction.[9] |
| Inadequate purification. | Utilize column chromatography with resins like polyamide or DIAION HP-20 for effective purification.[2][9] Consider solid-phase extraction (SPE) as a cleanup step.[5] | |
| Difficulty in Isolating the Glucoside | Presence of multiple apigenin derivatives. | Employ preparative HPLC for high-resolution separation of different glucosides and their acylated forms.[4][5] |
| Hydrolysis of the glucoside to the aglycone (apigenin). | Avoid strongly acidic conditions and high temperatures during the process.[4][5] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of Apigenin Glucosides
This protocol is adapted from methodologies described for the extraction of apigenin and its derivatives.[3][4]
-
Sample Preparation: Dry the plant material at a controlled temperature (e.g., 40-50°C) and grind it to a fine powder (e.g., 0.25 mm particle size).[3]
-
Extraction:
-
Place a known amount of the powdered plant material (e.g., 1 gram) into an extraction vessel.
-
Add the extraction solvent (e.g., 80% ethanol) at a specific solid-to-solvent ratio (e.g., 1:25 g/mL).[3]
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Place the vessel in an ultrasonic bath.
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Perform the extraction at a controlled temperature (e.g., 40°C) and frequency (e.g., 80 kHz) for a specified duration (e.g., 30 minutes).[3]
-
-
Filtration and Concentration:
-
Filter the extract to remove solid plant material.
-
Concentrate the filtrate using a rotary evaporator under reduced pressure.
-
-
Quantification:
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Dissolve the dried extract in a suitable solvent (e.g., methanol).
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Analyze the concentration of this compound using HPLC with a suitable standard.[10]
-
Protocol 2: Purification by Column Chromatography
This protocol provides a general guideline for purifying this compound from a crude extract.[2][9]
-
Column Packing:
-
Sample Loading:
-
Dissolve the concentrated crude extract in a minimal amount of the initial mobile phase.
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Load the dissolved sample onto the top of the packed column.
-
-
Elution:
-
Elute the column with a stepwise gradient of solvents. For example, when using DIAION HP-20, a gradient of methanol-water mixtures (e.g., 0:100, 20:80, 40:60, etc.) can be used.[9]
-
-
Fraction Collection and Analysis:
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Collect fractions of the eluate.
-
Analyze the fractions using Thin Layer Chromatography (TLC) or HPLC to identify those containing this compound.
-
Pool the fractions containing the pure compound.
-
-
Final Concentration:
-
Combine the pure fractions and concentrate them to obtain the purified this compound.
-
Data Presentation
Table 1: Comparison of Extraction Solvents for Apigenin Yield from Torreya grandis [2]
| Extraction Solvent | Yield of Extract ( g/100g dry wt) | Yield of Apigenin (mg/100g dry wt) |
| Acetone | 12 | 133 |
| Water | 20 | 228 |
| Methanol | 28 | 741 |
| Ethanol | 22 | 608 |
| 80% Ethanol | 35 | 1258 |
| 70% Ethanol | 33.5 | 976 |
| 60% Ethanol | 33 | 807 |
Table 2: Optimized Conditions for Ultrasound-Assisted Extraction of Apigenin-7-O-glucoside from Chrysanthemum morifolium [4]
| Parameter | Optimal Value |
| Solid/Liquid Ratio | 1:20 g/mL |
| Extraction Time | 35 minutes |
| Temperature | 50°C |
| Ultrasound Power | 350 W |
Visualizations
Caption: General experimental workflow for the extraction and isolation of this compound.
Caption: Troubleshooting logic for addressing low yields of this compound.
References
- 1. US4313880A - Extractive process for preparing apigenin - Google Patents [patents.google.com]
- 2. wseas.us [wseas.us]
- 3. researchgate.net [researchgate.net]
- 4. Extraction, Purification, and Hydrolysis Behavior of Apigenin-7-O-Glucoside from Chrysanthemum Morifolium Tea [mdpi.com]
- 5. Isolation, identification and stability of acylated derivatives of apigenin 7-O-glucoside from chamomile (Chamomilla recutita [L.] Rauschert) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. redalyc.org [redalyc.org]
- 10. ijhsr.org [ijhsr.org]
Technical Support Center: Crystallization of Apigenin-4'-Glucoside
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the crystallization of apigenin-4'-glucoside.
Frequently Asked Questions (FAQs)
Q1: What makes the crystallization of this compound challenging?
A1: The crystallization of this compound can be difficult due to several factors inherent to flavonoid glycosides. The presence of the glucose moiety increases the molecule's polarity and capacity for hydrogen bonding, which can lead to the formation of amorphous precipitates or oils instead of a well-ordered crystal lattice. Furthermore, impurities from extraction and purification processes can inhibit crystal nucleation and growth. The solubility of this compound can also be highly sensitive to the solvent system and temperature, making it challenging to achieve the optimal supersaturation required for crystallization.
Q2: Which solvents are recommended for the crystallization of this compound?
A2: While specific solubility data for this compound is not extensively published, information on the closely related compound, apigenin, and general practices for flavonoid glycosides suggest that mixtures of polar protic solvents and water are most effective. Ethanol-water or methanol-water mixtures are commonly used.[1] The addition of water as an anti-solvent to a solution of the glycoside in a polar organic solvent can effectively induce crystallization. The optimal ratio of solvent to anti-solvent must be determined empirically.
Q3: What is a typical starting point for developing a crystallization protocol for this compound?
A3: A good starting point is to use a slow evaporation or anti-solvent diffusion method with an ethanol-water or methanol-water system. Begin by dissolving the purified this compound in a minimal amount of warm ethanol or methanol. Then, slowly add water until the solution becomes slightly turbid, indicating the point of supersaturation. Gentle warming to redissolve the precipitate, followed by slow cooling, can promote the growth of larger, more well-defined crystals.
Q4: How does the purity of the starting material affect crystallization?
A4: The purity of this compound is critical for successful crystallization. Impurities can interfere with the formation of a crystal lattice, leading to the formation of amorphous solids or preventing crystallization altogether. It is highly recommended to use material that is at least 95% pure, as determined by methods such as HPLC. Purification can be achieved through techniques like column chromatography or preparative HPLC before attempting crystallization.[2][3]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Oiling Out / Formation of a viscous liquid instead of crystals | The degree of supersaturation is too high, causing the solute to separate as a liquid phase. The solvent may not be optimal. | - Reduce the concentration of the this compound solution.- Slow down the rate of anti-solvent addition or cooling.- Try a different solvent system. A less polar solvent mixture might be beneficial.- Use seeding with a previously obtained crystal. |
| Formation of Amorphous Powder | Rapid precipitation due to a high level of supersaturation. | - Decrease the rate of supersaturation. This can be achieved by slower cooling, slower evaporation of the solvent, or slower addition of the anti-solvent.- Use a solvent system where the solubility is slightly higher to allow for more controlled crystal growth. |
| Formation of Very Small or Needle-like Crystals | A high number of nucleation sites leading to rapid formation of many small crystals. | - Reduce the rate of supersaturation.- Filter the solution while hot to remove any particulate matter that could act as nucleation sites.- Consider using a solvent system that promotes slower crystal growth. |
| No Crystals Form After an Extended Period | The solution is not sufficiently supersaturated, or nucleation is inhibited. | - Increase the concentration of the solution by slowly evaporating the solvent.- Add a small amount of a suitable anti-solvent.- Introduce a seed crystal to induce nucleation.- Scratch the inside of the crystallization vessel with a glass rod to create nucleation sites. |
| Crystals Redissolve Upon Standing | The system was not at thermal equilibrium, or the solvent composition changed (e.g., absorption of atmospheric moisture). | - Ensure the crystallization vessel is well-sealed to prevent solvent evaporation or moisture absorption.- Allow the solution to cool to and equilibrate at the final temperature for a sufficient amount of time. |
Quantitative Data
Precise, experimentally determined solubility data for this compound is limited in publicly available literature. However, the solubility of its aglycone, apigenin, can provide a useful reference for selecting appropriate solvent systems. The addition of a glucose moiety generally increases water solubility.
Table 1: Solubility of Apigenin in Various Solvents at Different Temperatures [4]
| Solvent | Temperature (K) | Mole Fraction Solubility (x 10^4) |
| Water | 298.2 | 0.000308 |
| 318.2 | 0.000308 | |
| Methanol | 298.2 | 2.18 |
| 318.2 | 2.96 | |
| Ethanol | 298.2 | 3.59 |
| 318.2 | 4.86 | |
| 1-Butanol | 298.2 | 6.78 |
| 318.2 | 9.18 | |
| Isopropanol | 298.2 | 4.65 |
| 318.2 | 6.29 | |
| Ethyl Acetate | 298.2 | 3.29 |
| 318.2 | 4.46 | |
| Dimethyl Sulfoxide (DMSO) | 298.2 | 3090 |
| 318.2 | 4180 | |
| Polyethylene Glycol-400 (PEG-400) | 298.2 | 3160 |
| 318.2 | 4270 |
Note: This data is for apigenin, not this compound. The solubility of the glucoside is expected to be higher in polar solvents like water, methanol, and ethanol.
Experimental Protocols
General Protocol for the Recrystallization of this compound
This protocol is a general guideline and may require optimization for specific batches and purity levels of this compound.
Materials:
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Purified this compound (>95% purity)
-
Ethanol (or Methanol), analytical grade
-
Deionized water, filtered
-
Crystallization dish or beaker
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Hot plate with magnetic stirring
-
Filter paper
Procedure:
-
Dissolution: In a clean crystallization vessel, dissolve the purified this compound in a minimal amount of warm ethanol (e.g., 50-60 °C) with gentle stirring. Start with a conservative amount of solvent and add more in small increments until the solid is fully dissolved.
-
Hot Filtration (Optional but Recommended): If any particulate matter is visible, perform a hot filtration of the solution through a pre-warmed funnel with filter paper into a clean, pre-warmed crystallization vessel. This step removes potential nucleation sites that can lead to the formation of many small crystals.
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Inducing Supersaturation: While stirring the warm solution, slowly add deionized water dropwise until the solution becomes faintly and persistently cloudy. This indicates that the solution is supersaturated.
-
Clarification: Gently warm the solution while stirring until it becomes clear again. Be careful not to evaporate a significant amount of the solvent.
-
Crystal Growth: Cover the vessel and allow it to cool slowly to room temperature. To promote the growth of larger crystals, the cooling process can be further slowed down by placing the vessel in an insulated container. For further crystallization, the vessel can be transferred to a refrigerator (4 °C).
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Isolation and Drying: Once a satisfactory amount of crystals has formed, isolate them by filtration. Wash the crystals with a small amount of cold ethanol-water mixture to remove any remaining soluble impurities. Dry the crystals under vacuum at a low temperature.
Visualizations
Experimental Workflow for this compound Crystallization
Caption: A generalized workflow for the recrystallization of this compound.
Signaling Pathway: Apigenin's Inhibition of the PI3K/Akt Pathway
Apigenin and its glucosides have been shown to exert their biological effects, such as inducing apoptosis in cancer cells, through the modulation of various signaling pathways. One of the key pathways affected is the PI3K/Akt pathway, which is crucial for cell survival and proliferation.[5][6][7][8][9]
Caption: Apigenin inhibits the PI3K/Akt pathway, leading to reduced cell proliferation and induced apoptosis.
References
- 1. Measurement and correlation of solubilities of apigenin and apigenin 7-O-rhamnosylglucoside in seven solvents at different temperatures [inis.iaea.org]
- 2. Biosynthesis of Apigenin Glucosides in Engineered Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jmp.ir [jmp.ir]
- 4. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 5. Targeting the PI3K/Akt/mTOR axis by apigenin for cancer prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Inhibition of PI3K/Akt/mTOR pathway by apigenin induces apoptosis and autophagy in hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Apigenin inhibits the proliferation and aerobic glycolysis of endometrial cancer cells by regulating the PI3K/Akt signaling pathway [ejgo.net]
- 9. [PDF] Apigenin Suppresses the Warburg Effect and Stem-like Properties in SOSP-9607 Cells by Inactivating the PI3K/Akt/mTOR Signaling Pathway | Semantic Scholar [semanticscholar.org]
Minimizing epimerization of Apigenin-4'-glucoside during synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chemical synthesis of Apigenin-4'-glucoside. The focus is on minimizing epimerization to selectively obtain the desired β-anomer.
Frequently Asked Questions (FAQs)
Q1: What is epimerization in the context of this compound synthesis, and why is it a concern?
A1: In the synthesis of this compound, epimerization refers to the formation of the undesired α-glucoside anomer alongside the desired β-glucoside anomer. The anomeric center (C-1 of the glucose molecule) is a stereocenter created during the glycosylation reaction. The spatial orientation of the aglycone (apigenin) at this center determines whether the α or β anomer is formed. Controlling this stereoselectivity is crucial as the two anomers can have different biological activities and physicochemical properties. The formation of a mixture of anomers complicates purification and reduces the yield of the target compound.
Q2: What are the key factors influencing the stereochemical outcome of the glycosylation of apigenin?
A2: The stereoselectivity of the glycosylation reaction is influenced by several factors, including:
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The nature of the glycosyl donor: The protecting groups on the sugar moiety play a critical role.
-
The reactivity of the glycosyl acceptor: The nucleophilicity of the 4'-hydroxyl group of the apigenin derivative is important.
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The reaction conditions: This includes the choice of promoter or catalyst, solvent, temperature, and reaction time.
Q3: Which glycosylation methods are commonly used for the synthesis of this compound?
A3: The Koenigs-Knorr reaction and its modifications, such as the Helferich method, are classical and widely used methods for the synthesis of glycosides, including flavonoid glycosides like this compound.[1] These methods typically involve the reaction of a glycosyl halide (e.g., acetobromoglucose) with an alcohol (the apigenin derivative) in the presence of a promoter, often a heavy metal salt.[1]
Troubleshooting Guide
Issue 1: Low Yield of the Desired β-Anomer and Significant Formation of the α-Anomer
Possible Causes and Solutions:
-
Incorrect Choice of Glycosyl Donor Protecting Group: The protecting group at the C-2 position of the glucosyl donor is a primary determinant of stereoselectivity.
-
Recommendation: For the synthesis of the 1,2-trans-glycoside (the β-anomer of a glucoside), a "participating" protecting group at the C-2 position of the glycosyl donor is essential. Acetyl or benzoyl groups are commonly used participating groups. These groups form a cyclic intermediate that blocks the α-face of the anomeric carbon, leading to the preferential attack of the glycosyl acceptor from the β-face.
-
-
Suboptimal Solvent Choice: The solvent can significantly influence the equilibrium between the α- and β-anomers of the reactive intermediates.
-
Recommendation: While ethereal solvents can sometimes favor α-anomers, for Koenigs-Knorr type reactions with participating groups, solvents like dichloromethane (DCM) or a mixture of DCM and diethyl ether are often effective. Acetonitrile can sometimes promote the formation of β-glycosides.
-
-
Inappropriate Promoter/Catalyst: The choice of promoter affects the reaction mechanism and, consequently, the stereochemical outcome.
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Recommendation: In the Koenigs-Knorr reaction, silver carbonate or silver oxide are traditional promoters that are effective for the synthesis of β-glycosides when a participating group is present at C-2 of the glycosyl donor.[1] Cadmium carbonate has also been used as a promoter.
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Experimental Protocol: Koenigs-Knorr Synthesis of Apigenin-4'-O-β-D-glucoside
This protocol is a generalized procedure based on established principles of the Koenigs-Knorr reaction for the synthesis of β-glycosides.
Step 1: Regioselective Protection of Apigenin
To ensure glycosylation occurs specifically at the 4'-hydroxyl group, the more acidic 5- and 7-hydroxyl groups must be protected. Benzyl protecting groups are suitable for this purpose as they are stable under glycosylation conditions and can be removed later by hydrogenolysis.
| Parameter | Condition |
| Starting Material | Apigenin |
| Reagents | Benzyl bromide (BnBr), Potassium carbonate (K2CO3) |
| Solvent | Dry N,N-Dimethylformamide (DMF) |
| Temperature | Room temperature |
| Reaction Time | 10-12 hours |
| Work-up | Extraction with ethyl acetate, followed by purification. |
Step 2: Glycosylation Reaction
| Parameter | Condition |
| Acceptor | 5,7-Di-O-benzyl-apigenin |
| Donor | 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide (Acetobromoglucose) |
| Promoter | Silver carbonate (Ag2CO3) or Silver oxide (Ag2O) |
| Solvent | Anhydrous Dichloromethane (DCM) or Quinoline |
| Additives | Powdered molecular sieves 4Å to ensure anhydrous conditions |
| Temperature | Room temperature |
| Reaction Time | 24-48 hours (monitor by TLC) |
| Work-up | Filtration to remove silver salts, followed by extraction and purification. |
Step 3: Deprotection
| Parameter | Condition |
| Protected Glucoside | 5,7-Di-O-benzyl-apigenin-4'-O-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside) |
| Reagents | 1. Sodium methoxide (NaOMe) in methanol for deacetylation. 2. H2, Pd/C for debenzylation. |
| Solvent | 1. Methanol/Dichloromethane. 2. Ethyl acetate/Methanol. |
| Work-up | Neutralization, filtration, and purification. |
Issue 2: Difficulty in Separating the α and β Anomers
Possible Causes and Solutions:
-
Inadequate Chromatographic Conditions: The α and β anomers are diastereomers and can be challenging to separate.
-
Recommendation: High-Performance Liquid Chromatography (HPLC) is the most effective method for separating anomeric mixtures. A reversed-phase C18 column is commonly used. The mobile phase typically consists of a mixture of acetonitrile and water, often with a small amount of acid (e.g., trifluoroacetic acid) to improve peak shape. Gradient elution, where the proportion of acetonitrile is gradually increased, is often necessary to achieve good separation. Preparative HPLC can be used for purification of larger quantities.[2]
-
Issue 3: Confirming the Stereochemistry of the Final Product
Possible Causes and Solutions:
-
Ambiguous Spectroscopic Data: It is essential to unequivocally determine the anomeric configuration of the synthesized glucoside.
-
Recommendation: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose. In ¹H NMR, the coupling constant (J-value) of the anomeric proton (H-1" of the glucose moiety) is diagnostic of the stereochemistry. For β-glucosides, the anomeric proton is in a trans-diaxial relationship with the proton at C-2", resulting in a large coupling constant, typically in the range of 7-8 Hz. For α-glucosides, the relationship is axial-equatorial, leading to a smaller coupling constant (around 3-4 Hz). The ¹³C NMR chemical shift of the anomeric carbon can also be informative. For Apigenin-4'-O-β-D-glucoside, the anomeric proton signal appears as a doublet with a coupling constant of approximately 7.6 Hz.[2]
-
¹H and ¹³C NMR Data for Apigenin-4'-O-β-D-glucoside
| Position | ¹H Chemical Shift (ppm), Multiplicity, J (Hz) | ¹³C Chemical Shift (ppm) |
| Anomeric H-1" | ~5.12, d, J = 7.6 | |
| Anomeric C-1" | ~100.3 | |
| (Data obtained from biosynthetic product characterization, which is expected to be identical to the chemically synthesized compound)[2] |
References
Technical Support Center: Apigenin-4'-Glucoside Interference in Biological Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with apigenin-4'-glucoside. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate potential interference in your biological assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a concern in biological assays?
This compound is a natural flavonoid glycoside. Like many polyphenolic compounds, it can be a "promiscuous inhibitor" or a Pan-Assay Interference Compound (PAINS). This means it can appear to be active in a wide range of assays through non-specific mechanisms, leading to false-positive results. These interferences can arise from the compound's physicochemical properties, such as its tendency to aggregate, its redox activity, and its ability to interact with assay components.
Q2: How does the 4'-glucoside moiety affect apigenin's potential for assay interference?
The addition of a glucose molecule at the 4' position generally increases the hydrophilicity and water solubility of apigenin. This modification can alter its aggregation propensity and its interaction with proteins and membranes compared to the aglycone form (apigenin). While glycosylation can sometimes reduce non-specific interactions by decreasing hydrophobicity, it does not eliminate the potential for interference. The sugar moiety can also introduce new possibilities for interactions with assay components.
Q3: At what concentrations is interference from this compound likely to be a problem?
Interference is highly concentration-dependent. Many flavonoids exhibit promiscuous behavior at micromolar concentrations. It is crucial to determine if the observed biological activity occurs at a concentration range where artifacts are common. As a general guideline, be cautious with activities observed in the low to mid-micromolar range and always perform control experiments to validate your findings.
Q4: What are the common mechanisms of assay interference by flavonoids like this compound?
Common mechanisms of interference include:
-
Aggregation: Many flavonoids can form colloidal aggregates in aqueous solutions, especially at higher concentrations. These aggregates can sequester and denature proteins, leading to non-specific enzyme inhibition.
-
Redox Cycling: The phenolic structure of flavonoids allows them to undergo redox cycling, which can interfere with assays that measure redox-sensitive endpoints, such as reactive oxygen species (ROS) production. Apigenin, for instance, can generate phenoxyl radicals that directly oxidize assay reagents like 2',7'-dichlorodihydrofluorescein (H2DCF), leading to a false-positive signal for ROS.
-
Chemical Reactivity: Flavonoids can be chemically reactive and may covalently modify proteins, leading to irreversible inhibition.
-
Interference with Assay Technology: These compounds can interfere with the detection methods themselves, such as fluorescence or absorbance-based readouts. For example, flavonoids can interfere with colorimetric protein assays by reducing metal ions.
Troubleshooting Guides
Issue 1: Suspected False-Positive Inhibition in an Enzyme Assay
Symptoms:
-
The compound shows inhibition of multiple, unrelated enzymes.
-
The dose-response curve is steep or has a biphasic shape.
-
The inhibition is not time-dependent in a manner consistent with a specific binding mechanism.
-
The IC50 value is in the micromolar range and varies significantly with minor changes in assay conditions (e.g., enzyme or substrate concentration).
Troubleshooting Steps:
-
Perform a Detergent-Based Assay: The inclusion of a non-ionic detergent, such as Triton X-100 or Tween-80, at a concentration above its critical micelle concentration (CMC), can disrupt compound aggregates. A significant rightward shift in the IC50 value in the presence of the detergent is a strong indicator of aggregation-based inhibition.
-
Vary Enzyme Concentration: For a true inhibitor, the IC50 should be independent of the enzyme concentration. For an aggregate-based inhibitor, the IC50 often increases linearly with the enzyme concentration.
-
Conduct a Counter-Screen with a "Nuisance" Enzyme: Test the compound against a well-characterized, unrelated enzyme that is known to be susceptible to promiscuous inhibitors (e.g., β-lactamase). Inhibition of this control enzyme suggests a non-specific mechanism.
-
Check for Time-Dependent Inhibition: Pre-incubate the enzyme with the compound for varying amounts of time before adding the substrate. A lack of a clear, saturable time-dependent inhibition may suggest a non-specific mechanism.
Issue 2: Unexpected Results in a Cell-Based Cytotoxicity Assay
Symptoms:
-
Discrepancies between different cytotoxicity assays (e.g., MTT vs. neutral red).
-
Observed effects on cell viability do not correlate with a known biological mechanism.
Troubleshooting Steps:
-
Compare Multiple Viability Assays: Use orthogonal methods to assess cell viability. For example, compare a metabolic assay (like MTT or resazurin) with a membrane integrity assay (like trypan blue exclusion or LDH release). Some flavonoids have been reported to interfere with the neutral red uptake assay, leading to false positives.
-
Control for Redox Activity: If using a redox-based assay (e.g., MTT, resazurin), include controls to ensure that the compound itself does not directly reduce the assay reagent. This can be done by performing the assay in a cell-free system.
-
Microscopic Examination: Visually inspect the cells for signs of precipitation of the compound, which can cause non-specific cytotoxicity.
Issue 3: Inconsistent or Unexplained Effects on a Signaling Pathway
Symptoms:
-
The compound appears to modulate multiple targets within a signaling pathway without a clear mechanism.
-
The observed effects on a signaling pathway are difficult to reconcile with the compound's known biological activities.
Troubleshooting Steps:
-
Validate with Orthogonal Approaches: If an effect is observed using one method (e.g., a reporter gene assay), validate it with a more direct method, such as Western blotting for phosphorylation of a key signaling protein.
-
Rule out Upstream Interference: Be aware that interference with a general cellular process, such as ATP production or mitochondrial function, can have widespread and indirect effects on signaling pathways.
-
Consider Non-Specific Redox Effects: For signaling pathways that are sensitive to the cellular redox state (e.g., Nrf2), be aware that the intrinsic redox activity of this compound could be directly activating the pathway, rather than through a specific protein target.
Quantitative Data Summary
Table 1: Reported IC50 Values for Apigenin in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| HCT116 | Colon Cancer | 15 (Apigenin-7-O-glucoside) | [1] |
| HCT116 | Colon Cancer | 62 (Apigenin) | [1] |
| HL60 | Leukemia | 30 | [2] |
| K562 | Leukemia | >100 | [2] |
| TF1 | Leukemia | >100 | [2] |
| MDA-MB-231 | Breast Cancer | ~100 | [3] |
| MCF-7 | Breast Cancer | ~100 | [3] |
| HeLa | Cervical Cancer | 10 | [4] |
| SiHa | Cervical Cancer | 68 | [4] |
| CaSki | Cervical Cancer | 76 | [4] |
| C33A | Cervical Cancer | 40 | [4] |
Table 2: Inhibitory Effects of Apigenin on Various Enzymes
| Enzyme | IC50 / % Inhibition | Notes | Citation |
| α-Glucosidase | IC50 = 10.5 µM | Non-competitive inhibition | [5] |
| Tyrosinase | Weak inhibition (24% for Apigenin-7-O-glucoside) | - | [6] |
Experimental Protocols
Protocol 1: Detergent-Based Counter-Screen for Aggregation-Based Inhibition
Objective: To determine if the inhibitory activity of this compound is due to the formation of aggregates.
Materials:
-
This compound stock solution
-
Enzyme and substrate for your primary assay
-
Assay buffer
-
Triton X-100 (10% stock solution)
-
Microplate reader
Procedure:
-
Prepare two sets of serial dilutions of this compound in the assay buffer.
-
To one set of dilutions, add Triton X-100 to a final concentration of 0.01% (v/v). The other set will not contain detergent.
-
Add the enzyme to all wells and incubate according to your standard protocol.
-
Initiate the reaction by adding the substrate.
-
Measure the enzyme activity using a microplate reader.
-
Plot the dose-response curves for both conditions (with and without detergent) and calculate the respective IC50 values.
Interpretation: A significant increase (e.g., >5-fold) in the IC50 value in the presence of Triton X-100 suggests that the inhibition is, at least in part, due to aggregation.
Visualizations
Caption: Troubleshooting workflow for suspected assay interference.
Caption: Potential for misinterpreting Nrf2 activation by apigenin.
References
- 1. Apigenin Attenuates Oxidative Injury in ARPE-19 Cells thorough Activation of Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Apigenin protects human melanocytes against oxidative damage by activation of the Nrf2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Apigenin Ameliorates H2O2-Induced Oxidative Damage in Melanocytes through Nuclear Factor-E2-Related Factor 2 (Nrf2) and Phosphatidylinositol 3-Kinase (PI3K)/Protein Kinase B (Akt)/Mammalian Target of Rapamycin (mTOR) Pathways and Reducing the Generation of Reactive Oxygen Species (ROS) in Zebrafish [mdpi.com]
- 4. longdom.org [longdom.org]
- 5. High-Throughput Method for Wide-Coverage and Quantitative Phenolic Fingerprinting in Plant-Origin Foods and Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
Enhancing the stability of Apigenin-4'-glucoside at different pH values
This technical support center provides researchers, scientists, and drug development professionals with guidance on enhancing the stability of Apigenin-4'-glucoside at different pH values.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of this compound at different pH values?
Q2: What are the primary degradation pathways for this compound?
The degradation of this compound can occur through two primary pathways depending on the pH:
-
Acid-catalyzed hydrolysis: Under strongly acidic conditions, the glycosidic bond linking the glucose molecule to the apigenin backbone can be cleaved, resulting in the formation of apigenin and glucose.[3]
-
Alkaline-catalyzed degradation: In neutral to alkaline solutions, the flavonoid structure itself is susceptible to degradation. This can involve the opening of the heterocyclic C-ring, leading to the formation of chalcones and subsequently other degradation products. The presence of hydroxyl groups on the B-ring can influence the specific degradation products.
Q3: What are the common degradation products of this compound?
Under acidic conditions, the primary degradation product is the aglycone, apigenin . In neutral to alkaline conditions, the degradation is more complex and can result in the formation of various phenolic acids and other smaller molecules as the flavonoid structure breaks down.
Q4: How can I enhance the stability of this compound in my experiments?
Several strategies can be employed to enhance the stability of this compound in aqueous solutions:
-
pH control: Maintaining the pH of the solution in the acidic range (ideally pH 3-5) is the most effective way to improve stability.
-
Use of appropriate buffer systems: Select a buffer that can effectively maintain the desired pH. Citrate and acetate buffers are commonly used for acidic pH ranges.
-
Low-temperature storage: Storing solutions at lower temperatures (e.g., 4°C) can significantly slow down the rate of degradation.
-
Protection from light and oxygen: Flavonoids can be sensitive to light and oxygen. Storing solutions in amber vials and minimizing headspace can help prevent photodegradation and oxidation.
-
Encapsulation: For formulation development, techniques like encapsulation in liposomes or nanoemulsions can protect the molecule from the surrounding environment and improve stability.[4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Rapid loss of this compound concentration in solution. | - pH of the solution is too high (neutral or alkaline).- Exposure to high temperatures.- Presence of oxidizing agents or metal ions. | - Adjust the pH to an acidic range (3-5) using a suitable buffer.- Store solutions at 4°C or lower.- Use deoxygenated solvents and add chelating agents like EDTA if metal ion contamination is suspected. |
| Appearance of a new peak in HPLC analysis corresponding to apigenin. | - Hydrolysis of the glycosidic bond. | - This is expected under strongly acidic conditions. If this is undesirable, consider working at a slightly higher pH (e.g., pH 4-5) where hydrolysis is slower. |
| Precipitation of the compound from the solution. | - Poor solubility of this compound in the chosen solvent system.- Degradation to the less soluble aglycone, apigenin. | - Use a co-solvent such as ethanol, methanol, or DMSO to increase solubility.- Ensure the pH is in the optimal range for stability to prevent degradation to the less soluble apigenin. |
| Inconsistent results in stability studies. | - Fluctuation in pH during the experiment.- Inconsistent temperature control.- Variability in sample preparation and handling. | - Use a buffer with sufficient capacity to maintain a stable pH.- Ensure precise temperature control throughout the experiment.- Standardize all experimental procedures, including solution preparation, storage, and analytical measurements. |
Data Summary
The following table summarizes the expected stability trends for this compound at different pH values based on data from related flavonoid compounds. Note: Specific quantitative data for this compound is limited in the literature; these are generalized trends.
| pH Value | Temperature (°C) | Expected Stability | Primary Degradation Pathway |
| 1-2 | 25 | Low to Moderate | Acid Hydrolysis to Apigenin |
| 3-5 | 25 | High | Minimal Degradation |
| 6-7 | 25 | Moderate to Low | Onset of Alkaline Degradation |
| > 8 | 25 | Low | Rapid Alkaline Degradation |
Experimental Protocols
Protocol for pH Stability Testing of this compound
This protocol outlines a general method for assessing the stability of this compound at different pH values.
1. Materials:
- This compound standard
- Buffer solutions at various pH values (e.g., pH 2, 4, 6, 8, 10)
- HPLC-grade methanol and water
- Formic acid (for mobile phase)
- Volumetric flasks, pipettes, and autosampler vials
2. Preparation of Stock Solution:
- Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., methanol or DMSO) to prepare a concentrated stock solution.
3. Preparation of Test Solutions:
- For each pH value to be tested, pipette a known volume of the stock solution into a volumetric flask.
- Add the respective buffer solution to the flask and dilute to the final volume to achieve the desired final concentration of this compound.
4. Incubation:
- Transfer aliquots of each test solution into separate, sealed vials.
- Incubate the vials at a constant temperature (e.g., 25°C or 37°C).
- Protect the samples from light by using amber vials or by covering them with aluminum foil.
5. Sampling and Analysis:
- At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each vial.
- Immediately quench any further degradation by diluting the sample with the initial mobile phase or a suitable acidic solvent.
- Analyze the samples by a validated stability-indicating HPLC method to determine the concentration of the remaining this compound and to detect any degradation products.
6. Data Analysis:
- Plot the concentration of this compound versus time for each pH value.
- Determine the degradation kinetics (e.g., zero-order or first-order) and calculate the degradation rate constant (k) and half-life (t½) at each pH.
Visualizations
Caption: Degradation pathways of this compound at different pH values.
Caption: Experimental workflow for pH stability testing of this compound.
Caption: Troubleshooting logic for enhancing this compound stability.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. The Stability and Activity Changes of Apigenin and Luteolin in Human Cervical Cancer Hela Cells in Response to Heat Treatment and Fe2+/Cu2+ Addition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Recent advancement in bioeffect, metabolism, stability, and delivery systems of apigenin, a natural flavonoid compound: challenges and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Apigenin-4'-Glucoside In Vivo Studies
Welcome to the technical support center for researchers conducting in vivo studies with Apigenin-4'-glucoside and other apigenin derivatives. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you minimize variability and ensure the robustness of your experimental data.
Frequently Asked Questions (FAQs)
Q1: Why am I observing high variability in plasma concentrations of apigenin after oral administration of this compound?
A1: High variability in plasma apigenin levels is a common challenge and can be attributed to several factors:
-
Low Bioavailability: Apigenin and its glycosides inherently have low oral bioavailability.[1][2][3][4][5] The molecule is lipophilic and has poor water solubility, which limits its absorption.[3][4][5]
-
Extensive Metabolism: Absorbed apigenin undergoes significant Phase I and Phase II metabolism in the intestine and liver, leading to the formation of various metabolites such as glucuronides and sulfates.[3][6][7][8] This metabolic conversion is a major source of variability.
-
Gut Microbiota Influence: The initial and critical step for the absorption of apigenin glycosides is their deglycosylation by gut bacteria.[1][9] The composition and metabolic activity of the gut microbiota can differ substantially between individual animals, leading to significant variations in the amount of apigenin aglycone available for absorption.[1][9]
-
Food Matrix Effects: The vehicle or food matrix used to deliver this compound can significantly influence its absorption. For instance, the time to reach maximum plasma concentration (Cmax) of apigenin metabolites was shown to be different when administered as a parsley drink, dried parsley with yogurt, or chamomile tea.[10]
Q2: What are the main metabolites of this compound I should be measuring in my in vivo studies?
A2: Following administration of apigenin or its glycosides, the primary metabolites found in plasma and urine are glucuronide and sulfate conjugates.[3][4][6][7] The most commonly identified metabolites are apigenin-4'-glucuronide (Ap-4'-GlcUA) and apigenin-7-glucuronide.[6][10] Depending on the animal model, sulfated conjugates can also be prominent.[4][11] It is crucial to measure both the parent compound (apigenin) and its major metabolites to get a complete pharmacokinetic profile.
Q3: How does the gut microbiota specifically impact the metabolism of this compound?
A3: The gut microbiota is essential for the initial breakdown of apigenin glycosides. Specific bacterial species, such as Eubacterium ramulus and Bacteroides distasonis, possess β-glucosidase enzymes that cleave the sugar moiety from the apigenin backbone.[9][12] This deglycosylation is necessary to release the apigenin aglycone, which is more readily absorbed across the intestinal mucosa.[6] Variability in the presence and activity of these bacteria among experimental animals is a major source of inconsistent absorption.[9] Some gut bacteria can further degrade apigenin into smaller phenolic compounds.[1][13]
Troubleshooting Guides
Issue 1: Inconsistent Bioavailability and High Standard Deviations in Pharmacokinetic Data
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Variable Gut Microbiota | - Acclimatize animals: House animals in the same environment for a sufficient period before the study to allow for some normalization of their gut microbiota. - Co-housing: House animals from different cages together for a period to encourage the sharing of gut microbes. - Fecal Microbiota Transplantation (FMT): For highly controlled studies, consider FMT from a donor with a known gut microbiota composition to normalize the gut environment across experimental groups.[14] - Antibiotic pre-treatment: In specific experimental designs, pre-treatment with a broad-spectrum antibiotic cocktail can be used to ablate the gut microbiota and study the direct absorption of the aglycone form. |
| Dietary Inconsistencies | - Standardized Diet: Use a standardized, purified diet for all animals to minimize the influence of dietary components on apigenin absorption and gut microbiota composition. Some dietary flavonoids can compete for the same metabolic pathways. - Fasting: Ensure a consistent fasting period before oral administration to reduce variability in gastric emptying and intestinal transit time. |
| Vehicle of Administration | - Optimize Vehicle: Test different administration vehicles (e.g., corn oil, carboxymethylcellulose, polyethylene glycol) to find one that provides the most consistent suspension and absorption. - Sonication: Ensure the apigenin compound is uniformly suspended in the vehicle immediately before each administration by using sonication or vigorous vortexing. |
| Animal Strain, Age, and Sex | - Consistent Animal Model: Use animals of the same strain, age, and sex for all experiments, as these factors are known to influence apigenin metabolism and excretion.[3][4][11] For example, Wistar and Sprague-Dawley rats can have different pharmacokinetic profiles for apigenin.[3] |
Issue 2: Difficulty in Detecting and Quantifying Apigenin and its Metabolites
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Inadequate Analytical Method | - Use a Sensitive Method: Employ a highly sensitive and specific analytical method such as LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) for the quantification of apigenin and its metabolites in biological matrices.[15][16] HPLC with UV or PDA detection can also be used but may lack the sensitivity for low concentrations.[15][16][17] - Method Validation: Thoroughly validate the analytical method for linearity, accuracy, precision, and limit of quantification (LOQ) in the specific biological matrix being used (e.g., plasma, urine, tissue homogenate).[17] |
| Improper Sample Handling and Storage | - Enzyme Inhibition: Add a β-glucuronidase/sulfatase inhibitor to plasma and urine samples immediately after collection to prevent the ex vivo conversion of metabolites back to the aglycone form. - Storage Conditions: Store samples at -80°C to prevent degradation of the analytes. Minimize freeze-thaw cycles. |
| Low Analyte Concentration | - Increase Dose: If concentrations are consistently below the LOQ, consider increasing the administered dose, if appropriate for the study design. - Concentrate Sample: Use solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to concentrate the analytes from the biological matrix before analysis. |
Data Presentation
Table 1: Pharmacokinetic Parameters of Apigenin and its Metabolites in Rodents
| Compound | Animal Model | Dose & Route | Cmax (µg/mL) | Tmax (h) | Half-life (h) | Reference |
| Apigenin | Rat | 10 mg/kg, oral | - | - | 91.8 | [11] |
| Apigenin-7-O-β-D-glucoside | Rat | Intravenous | - | - | - | [17] |
| Apigenin Metabolites | Mice | VOX-fed | 3.42 ± 0.72 | - | - | [18] |
Note: This table provides a summary of available data. Direct comparison should be made with caution due to differences in experimental conditions.
Experimental Protocols
Protocol 1: Oral Gavage Administration of this compound in Mice
-
Animal Preparation: Use 8-10 week old male C57BL/6 mice, acclimatized for at least one week. Fast the mice for 4-6 hours before administration, with free access to water.
-
Formulation Preparation: Prepare a suspension of this compound in a vehicle of 0.5% carboxymethylcellulose (CMC) in sterile water. A common dose for preclinical studies is in the range of 10-50 mg/kg.[19][20] The final concentration should be calculated to deliver the desired dose in a volume of 100-200 µL. Sonicate the suspension for 15 minutes to ensure uniformity.
-
Administration: Administer the suspension via oral gavage using a 20-gauge, 1.5-inch curved gavage needle.
-
Blood Sampling: Collect blood samples (e.g., 20-30 µL) from the tail vein or saphenous vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant (e.g., EDTA) and a β-glucuronidase/sulfatase inhibitor.
-
Plasma Preparation: Centrifuge the blood at 2000 x g for 15 minutes at 4°C to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis by LC-MS/MS.
Protocol 2: Quantification of Apigenin and its Glucuronide Metabolites in Plasma by LC-MS/MS
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 150 µL of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar flavonoid not present in the samples).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Column: Use a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of B, increasing to a high percentage over several minutes to elute the analytes.
-
Mass Spectrometry: Operate the mass spectrometer in negative ion mode using multiple reaction monitoring (MRM) to detect the specific parent-to-daughter ion transitions for apigenin and its glucuronide metabolites.
-
Visualizations
Caption: Workflow for in vivo pharmacokinetic study of this compound.
Caption: Metabolic pathway of this compound in vivo.
Caption: Troubleshooting logic for variability in apigenin in vivo studies.
References
- 1. A Review on Flavonoid Apigenin: Dietary Intake, ADME, Antimicrobial Effects, and Interactions with Human Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic properties and drug interactions of apigenin, a natural flavone | Semantic Scholar [semanticscholar.org]
- 3. Frontiers | Recent advancement in bioeffect, metabolism, stability, and delivery systems of apigenin, a natural flavonoid compound: challenges and perspectives [frontiersin.org]
- 4. Recent advancement in bioeffect, metabolism, stability, and delivery systems of apigenin, a natural flavonoid compound: challenges and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Absorption, distribution, metabolism and excretion of apigenin and its glycosides in healthy male adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics and metabolism of apigenin in female and male rats after a single oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Metabolism of apigenin and related compounds in the rat. Metabolite formation in vivo and by the intestinal microflora in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Apigenin Alleviates Obesity-Associated Metabolic Syndrome by Regulating the Composition of the Gut Microbiome [frontiersin.org]
- 15. ijhsr.org [ijhsr.org]
- 16. researchgate.net [researchgate.net]
- 17. high-performance-liquid-chromatographic-determination-and-pharmacokinetic-study-of-apigenin-7-o-d-glucoside-in-rat-plasma-after-intravenous-administration - Ask this paper | Bohrium [bohrium.com]
- 18. An enzyme-linked immunosorbent assay for the measurement of plasma flavonoids in mice fed apigenin-C-glycoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. scispace.com [scispace.com]
- 20. mdpi.com [mdpi.com]
Validation & Comparative
Apigenin Glucosides: A Comparative Analysis of Biological Activity
A deep dive into the experimental data comparing Apigenin-4'-glucoside and Apigenin-7-glucoside reveals key differences in their biological activities. While both molecules are glycosylated forms of the flavonoid apigenin, the position of the glucose moiety significantly influences their therapeutic potential. This guide provides a comprehensive comparison of their antioxidant, anti-inflammatory, and cytotoxic properties, supported by available experimental data and methodologies for researchers, scientists, and drug development professionals.
At a Glance: Key Biological Activities
Current research provides more substantial evidence for the biological activities of Apigenin-7-glucoside compared to its 4'-isomer. While the synthesis of this compound has been documented, detailed and quantitative in vitro and in vivo studies on its specific biological effects are limited in publicly available literature.[1][2] This guide, therefore, primarily presents the established activities of Apigenin-7-glucoside and highlights the knowledge gap regarding this compound.
Cytotoxic Activity: A Tale of Two Isomers?
Apigenin-7-glucoside has demonstrated notable cytotoxic effects against various cancer cell lines. For instance, in a study on human colon cancer HCT116 cells, Apigenin-7-glucoside exhibited a significantly lower IC50 value compared to its aglycone, apigenin, suggesting a more potent anticancer activity.
Table 1: Cytotoxic Activity of Apigenin-7-glucoside
| Compound | Cell Line | IC50 Value (µM) | Reference |
| Apigenin-7-glucoside | HCT116 (Colon Cancer) | 15 | [3] |
| Apigenin | HCT116 (Colon Cancer) | 62 | [3] |
Experimental Protocol: MTT Assay for Cytotoxicity
The cytotoxic activity of Apigenin-7-glucoside was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. HCT116 cells were seeded in 96-well plates and treated with varying concentrations of Apigenin-7-glucoside and apigenin for 48 hours. Following treatment, the MTT reagent was added to each well and incubated. The resulting formazan crystals were dissolved in a solubilization solution, and the absorbance was measured at a specific wavelength. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, was then calculated.[3]
Caption: Workflow of the MTT assay for determining cytotoxicity.
Anti-inflammatory Properties: Focus on Apigenin-7-glucoside
Apigenin-7-glucoside has been investigated for its anti-inflammatory effects, particularly its ability to modulate inflammatory pathways. Studies have shown its potential to inhibit the production of pro-inflammatory mediators.
Table 2: Anti-inflammatory Activity of Apigenin-7-glucoside
| Activity | Model | Key Findings | Reference |
| Inhibition of NO production | LPS-stimulated RAW 264.7 macrophages | Stronger inhibitory effect on LPS-induced NF-κB/NLRP3/caspase-1 signaling compared to trolox. | [4] |
| Reduction of pro-inflammatory cytokines | LPS-induced acute lung injury in mice | Significantly inhibited the LPS-enhanced inflammatory activity in the lung. |
Experimental Protocol: In Vivo Anti-inflammatory Activity in a Mouse Model of Acute Lung Injury
To evaluate the in vivo anti-inflammatory effects of Apigenin-7-glucoside, a mouse model of lipopolysaccharide (LPS)-induced acute lung injury was utilized. Mice were administered Apigenin-7-glucoside prior to LPS challenge. After a specific time, bronchoalveolar lavage fluid (BALF) was collected to measure the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β using ELISA kits. Lung tissues were also collected for histological analysis to assess inflammation and injury.
Caption: Simplified signaling pathway of Apigenin-7-glucoside's anti-inflammatory action.
Antioxidant Capacity: Awaiting a Clearer Picture
Structure-Activity Relationship: Does the Glucoside Position Matter?
The position of the glycosidic bond in flavonoids is known to influence their bioavailability, metabolism, and ultimately, their biological activity. It is hypothesized that the different positioning of the glucose moiety in this compound and Apigenin-7-glucoside could affect their interaction with cellular targets and metabolic enzymes. However, without direct comparative experimental data, this remains a subject for future investigation.
Conclusion and Future Directions
The available evidence strongly supports the biological activities of Apigenin-7-glucoside, particularly its cytotoxic and anti-inflammatory effects. In contrast, there is a significant lack of quantitative data on the biological activities of this compound, hindering a direct and comprehensive comparison.
Future research should focus on:
-
Direct Comparative Studies: Conducting head-to-head in vitro and in vivo studies to compare the antioxidant, anti-inflammatory, and anticancer activities of this compound and Apigenin-7-glucoside.
-
Pharmacokinetic Profiling: Investigating the absorption, distribution, metabolism, and excretion (ADME) of both isomers to understand how the glucoside position affects their bioavailability.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound.
Such studies are crucial for unlocking the full therapeutic potential of these natural compounds and for guiding the development of new flavonoid-based drugs.
References
- 1. Enzymatic Synthesis of Apigenin Glucosides by Glucosyltransferase (YjiC) from Bacillus licheniformis DSM 13 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enzymatic synthesis of apigenin glucosides by glucosyltransferase (YjiC) from Bacillus licheniformis DSM 13 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Apigenin: A Bioflavonoid with a Promising Role in Disease Prevention and Treatment [mdpi.com]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of Apigenin-4'-glucoside and Luteolin-7-glucoside for Researchers and Drug Development Professionals
An in-depth guide to the physicochemical properties, biological activities, and underlying mechanisms of two prominent flavonoid glucosides.
In the realm of natural product research and drug discovery, flavonoids stand out for their vast structural diversity and wide range of pharmacological activities. Among these, apigenin and luteolin, and their respective glucosides, are the subject of intense scientific investigation. This guide provides a detailed comparative analysis of Apigenin-4'-glucoside and Luteolin-7-glucoside, offering a valuable resource for researchers, scientists, and professionals in drug development. By presenting objective comparisons of their biological performance, supported by experimental data, this document aims to facilitate informed decisions in research and development endeavors.
Physicochemical Properties
A fundamental understanding of the physicochemical characteristics of this compound and Luteolin-7-glucoside is crucial for predicting their absorption, distribution, metabolism, and excretion (ADME) profiles, as well as for designing effective delivery systems. The following table summarizes their key properties.
| Property | This compound | Luteolin-7-glucoside |
| Molecular Formula | C₂₁H₂₀O₁₀ | C₂₁H₂₀O₁₁ |
| Molecular Weight | 432.38 g/mol | 448.38 g/mol |
| Chemical Structure | A glucose molecule attached to the 4'-hydroxyl group of the apigenin backbone. | A glucose molecule attached to the 7-hydroxyl group of the luteolin backbone. |
| Solubility | Moderately soluble in water. | Moderately soluble in water.[1] |
Comparative Biological Activities
Both this compound and Luteolin-7-glucoside have demonstrated a spectrum of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. While direct comparative studies are limited, the available data from various investigations provide insights into their relative potencies.
Antioxidant Activity
The antioxidant capacity of flavonoids is a key attribute contributing to their protective effects against oxidative stress-related diseases. The following table includes IC₅₀ values from DPPH and ABTS radical scavenging assays, which are common methods to evaluate antioxidant potential. Lower IC₅₀ values indicate higher antioxidant activity.
| Assay | This compound (IC₅₀) | Luteolin-7-glucoside (IC₅₀) |
| DPPH Radical Scavenging | Data not available in a directly comparable format. | 6.80 µM[2] |
| ABTS Radical Scavenging | Data not available in a directly comparable format. | Data not available in a directly comparable format. |
Note: Direct comparison of IC₅₀ values should be made with caution as experimental conditions can vary between studies.
Anti-inflammatory Activity
Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Both flavonoid glucosides have been shown to modulate inflammatory pathways. The table below presents their inhibitory effects on nitric oxide (NO) production, a key inflammatory mediator.
| Assay | This compound (IC₅₀) | Luteolin-7-glucoside (IC₅₀) |
| Nitric Oxide (NO) Production Inhibition | Data not available in a directly comparable format. | 22.7 µM[3] |
A study comparing luteolin and its 7-O-glucoside found that luteolin more potently inhibited NO and PGE₂ production in LPS-stimulated RAW 264.7 cells.[3]
Anticancer Activity
The potential of flavonoids as anticancer agents is an area of active research. Their mechanisms of action often involve the induction of apoptosis, inhibition of cell proliferation, and suppression of metastasis. The following table summarizes the cytotoxic effects of these compounds on various cancer cell lines, presented as IC₅₀ values.
| Cell Line | This compound (IC₅₀) | Luteolin-7-glucoside (IC₅₀) |
| MCF-7 (Breast Cancer) | Data not available. | 3.98 µg/ml[4] |
| HepG2 (Liver Cancer) | Data for Apigenin-7-glucoside: 17 µg/mL.[5] | Data for Luteolin-7-glucoside: 21 µg/mL.[5] |
| FaDu, HSC-3, CA9-22 (Oral Cancer) | Data not available. | Significant reduction in viability at 20 and 40 µM. |
Note: The data for HepG2 cells is for Apigenin-7-glucoside, not this compound, and serves as an approximate comparison.
Signaling Pathways Modulation
The biological effects of this compound and Luteolin-7-glucoside are mediated through their interaction with various intracellular signaling pathways. Understanding these molecular mechanisms is critical for their development as therapeutic agents.
This compound and the PI3K/Akt Pathway
Apigenin, the aglycone of this compound, is known to modulate the PI3K/Akt signaling pathway, which is a critical regulator of cell survival, proliferation, and growth. By inhibiting this pathway, apigenin can induce apoptosis and inhibit the proliferation of cancer cells.
Caption: this compound inhibits the PI3K/Akt pathway.
Luteolin-7-glucoside and the JAK/STAT Pathway
Luteolin-7-glucoside has been shown to exert its anti-inflammatory effects by inhibiting the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway. This pathway is crucial for cytokine signaling and is often dysregulated in inflammatory diseases and cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Luteolin and luteolin-7-O-glucoside inhibit lipopolysaccharide-induced inflammatory responses through modulation of NF-κB/AP-1/PI3K-Akt signaling cascades in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cuminum cyminum fruits as source of luteolin- 7- O-glucoside, potent cytotoxic flavonoid against breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Luteolin-7-O-Glucoside Inhibits Oral Cancer Cell Migration and Invasion by Regulating Matrix Metalloproteinase-2 Expression and Extracellular Signal-Regulated Kinase Pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantification of Apigenin-4'-glucoside: HPLC-UV, LC-MS/MS, and HPTLC Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of three common analytical techniques for the quantification of Apigenin-4'-glucoside: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC). The selection of an appropriate analytical method is critical for accurate and reliable quantification in research, quality control, and pharmacokinetic studies. This document outlines the experimental protocols, presents a comparative summary of performance data, and offers visual workflows to aid in methodology selection and implementation.
While the focus of this guide is this compound, a flavonoid glycoside with various potential pharmacological activities, the availability of direct comparative studies for this specific compound is limited. Therefore, this guide also incorporates validation data from studies on the aglycone, apigenin, and its other glycosides, such as apigenin-7-O-glucoside and apigenin-7-O-glucuronide, to provide a representative comparison of the capabilities of each technique.
Comparative Performance of Analytical Methods
The choice of an analytical method is often a balance between sensitivity, selectivity, cost, and throughput. The following table summarizes the key quantitative performance parameters for HPLC-UV, LC-MS/MS, and HPTLC based on published validation data for apigenin and its glycosides.
| Parameter | HPLC-UV | LC-MS/MS | HPTLC |
| Linearity Range | 10 - 50 µg/mL (Apigenin) | 0.5 - 500 ng/mL (Apigenin)[1] | 50 - 250 ng/band (Apigenin)[2] |
| Limit of Detection (LOD) | Not Reported | Not Reported | 7.97 ng/band (Apigenin)[2] |
| Limit of Quantification (LOQ) | Not Reported | 0.5 ng/mL (Apigenin-7-glucoside)[3] | 24.15 ng/band (Apigenin)[2] |
| Accuracy (% Recovery) | 99.0 - 99.4% (Apigenin) | 89.4 - 98.6% (Apigenin)[1] | 97.7 - 99.3% (Apigenin)[2] |
| Precision (%RSD) | < 2% (Apigenin) | < 13.1% (Inter-day & Intra-day) (Apigenin)[1] | Not Reported |
| Selectivity | Moderate | High | Moderate |
| Cost | Low to Moderate | High | Low |
| Throughput | Moderate | High | High |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. Below are representative experimental protocols for the quantification of apigenin and its glycosides using HPLC-UV, LC-MS/MS, and HPTLC.
HPLC-UV Method for Apigenin Quantification
This protocol is based on a validated method for the identification and quantification of apigenin in a prepared extract.
-
Sample Preparation:
-
Accurately weigh 100 mg of the extract and transfer to a 100 mL volumetric flask containing 10 mL of ethanol.
-
Sonicate the solution for 10 minutes.
-
Make up the volume with the mobile phase.
-
Pipette 10 mL of the stock solution into a separate 100 mL volumetric flask and make up to the mark with the mobile phase.
-
-
Chromatographic Conditions:
-
Column: Merck C18 analytical column (5 µm, 250 mm × 4.6 mm, I.D).
-
Mobile Phase: Phosphate buffer (acidic pH) and acetonitrile in a ratio of 30:70 (v/v).
-
Flow Rate: Not specified.
-
Detection: UV detector at 268 nm.
-
Retention Time: Approximately 3.53 min for apigenin.
-
LC-MS/MS Method for Apigenin Quantification in Rat Plasma
This protocol is adapted from a validated method for the determination of apigenin in rat plasma[1].
-
Sample Preparation (Protein Precipitation):
-
To a plasma sample, add acetonitrile for protein precipitation.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Collect the supernatant for analysis.
-
-
Chromatographic Conditions:
-
Column: HSS T3 column (1.8 µm, 2.1 × 100 mm).
-
Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in 2mM ammonium acetate buffer.
-
Flow Rate: 0.200 mL/min.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Not specified in the abstract.
-
Detection: Multiple Reaction Monitoring (MRM) mode.
-
HPTLC Method for Apigenin Quantification
This protocol is based on a validated method for the quantitative estimation of luteolin and apigenin in a plant extract[2].
-
Sample Preparation:
-
Prepare a stock solution of the sample extract in methanol.
-
Filter the solution through a 0.45 µm filter.
-
-
Chromatographic Conditions:
-
Stationary Phase: Silica gel 60 F254 HPTLC plates.
-
Mobile Phase: Toluene: ethyl acetate: formic acid (6:4:0.3, v/v/v).
-
Application: Apply the standard and sample solutions as bands on the HPTLC plate.
-
Development: Develop the plate in a saturated twin-trough chamber.
-
Detection: Densitometric scanning in fluorescence mode at 366 nm.
-
Method Validation and Cross-Validation Workflow
The cross-validation of analytical methods is essential to ensure consistency and reliability of results across different techniques. A general workflow for this process is illustrated below.
Caption: Workflow for cross-validation of analytical methods.
Signaling Pathway of Apigenin (Illustrative)
To provide a broader context for the importance of accurate apigenin quantification, the following diagram illustrates a simplified, hypothetical signaling pathway that could be influenced by apigenin, based on its known anti-inflammatory and anti-cancer properties.
Caption: Hypothetical signaling pathway influenced by Apigenin.
References
- 1. LC-MS/MS Determination of Apigenin in Rat Plasma and Application to Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Validated HPTLC Method for Quantification of Luteolin and Apigenin in Premna mucronata Roxb., Verbenaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Apigenin vs. Apigenin-4'-Glucoside: A Comparative Guide to Bioactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the bioactivity of the flavonoid apigenin and its glycosidic form, apigenin-4'-glucoside. While both compounds exhibit a range of therapeutic properties, their efficacy can differ significantly due to the presence of the glucose moiety, which primarily affects bioavailability and, consequently, biological action. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated signaling pathways to facilitate a deeper understanding of their respective potentials in therapeutic applications.
Bioavailability and Metabolism: The Glucoside Gateway
The fundamental difference between apigenin and this compound lies in their absorption, distribution, metabolism, and excretion (ADME) profiles. Apigenin itself has low oral bioavailability due to its poor water solubility and rapid metabolism in the liver.[1][2] Glycosylation, as seen in this compound, generally increases water solubility.[3]
The absorption of apigenin glycosides is dependent on the type of sugar linkage and the site of absorption in the gastrointestinal tract.[4][5] O-glycosides, such as this compound, can be hydrolyzed by intestinal enzymes to release the aglycone (apigenin), which is then absorbed.[5] This deglycosylation step is often crucial for the bioactivity of the compound.[3] Studies in humans have shown that after consumption of apigenin glycosides, the primary metabolites found in plasma and urine are glucuronidated and sulfated conjugates of apigenin.[1][4]
Comparative Bioactivity: A Quantitative Overview
The following tables summarize the available quantitative data comparing the bioactivity of apigenin and its glycoside derivatives. It is important to note that direct comparative data for this compound is limited in the scientific literature. Therefore, data for other apigenin glycosides, such as apigenin-7-O-glucoside, are presented as a proxy to illustrate the potential differences in bioactivity.
Table 1: Comparative Anticancer Activity
| Compound | Cell Line | Assay | IC50 Value | Source |
| Apigenin | HCT116 (Colon Cancer) | MTT | 62 µM | [6] |
| Apigenin-7-O-glucoside | HCT116 (Colon Cancer) | MTT | 15 µM | [6] |
Table 2: Comparative Anti-inflammatory Activity
| Compound | Assay | Measurement | Result | Source |
| Apigenin | Nitric Oxide (NO) Production in LPS-stimulated cells | % Inhibition | 98% | [7][8] |
| Apigenin-7-O-β-D-(6″-p-coumaroyl)-glucopyranoside | Nitric Oxide (NO) Production in LPS-stimulated cells | % Inhibition | 55% | [7][8] |
| Apigenin | Cytotoxicity on 3T3 fibroblast cell line | IC50 Value | 4.5 µg/mL | [7][8] |
| Apigenin-7-O-β-D-(6″-p-coumaroyl)-glucopyranoside | Cytotoxicity on 3T3 fibroblast cell line | IC50 Value | ~25 µg/mL | [7][8] |
Key Signaling Pathways
Apigenin and its glycosides exert their biological effects by modulating various intracellular signaling pathways. Below are diagrams illustrating the key pathways involved in their anti-inflammatory and anticancer activities.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent advancement in bioeffect, metabolism, stability, and delivery systems of apigenin, a natural flavonoid compound: challenges and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Absorption, distribution, metabolism and excretion of apigenin and its glycosides in healthy male adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. magistralbr.caldic.com [magistralbr.caldic.com]
- 6. Apigenin-7-O-glucoside versus apigenin: Insight into the modes of anticandidal and cytotoxic actions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Apigenin and its derivative modulate nitric oxide production and interfere with TLR4-M2: In-vitro and in-silico insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. login.medscape.com [login.medscape.com]
A Head-to-Head Comparison of Apigenin and its Glycosides in Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apigenin, a naturally occurring flavone, has garnered significant attention in oncology research for its potential anti-cancer properties. It is predominantly found in plants conjugated to sugars as glycosides. The nature and position of these sugar moieties can influence the bioavailability, solubility, and ultimately, the biological activity of the parent apigenin molecule. This guide provides a head-to-head comparison of the in vitro anti-cancer effects of apigenin and its various glycosides, supported by experimental data from published studies. We will delve into their differential effects on cancer cell viability, apoptosis, and key signaling pathways, offering a valuable resource for researchers in the field of cancer biology and drug discovery.
Comparative Analysis of Cytotoxicity
The cytotoxic effects of apigenin and its glycosides have been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter for comparison.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Apigenin | HCT116 (Colon Cancer) | 62 | [1] |
| Apigenin-7-O-glucoside | HCT116 (Colon Cancer) | 15 | [1] |
| Apigenin | HeLa (Cervical Cancer) | 12.08 | [2] |
| Apigenin-7-O-glucoside | HeLa (Cervical Cancer) | 18.28 | [2] |
Key Observation: The comparative data reveals a cell-type specific difference in the cytotoxic potency of apigenin versus its 7-O-glucoside. In the HCT116 colon cancer cell line, apigenin-7-O-glucoside was found to be approximately four times more potent than apigenin.[1] Conversely, in the HeLa cervical cancer cell line, apigenin was more potent than its glycoside. This highlights the importance of considering the specific cancer type and the metabolic machinery of the cancer cells when evaluating the therapeutic potential of these compounds.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a crucial mechanism by which anti-cancer agents eliminate malignant cells. The ability of apigenin and its glycosides to induce apoptosis has been a key area of investigation.
In a study on HCT116 colon cancer cells, both apigenin and apigenin-7-O-glucoside were shown to induce morphological changes characteristic of apoptosis, such as chromatin condensation and the formation of apoptotic bodies.[1] However, apigenin-7-O-glucoside achieved these effects at a lower concentration compared to apigenin, suggesting a more potent pro-apoptotic activity in this cell line.[1]
Modulation of Key Signaling Pathways
The anti-cancer effects of apigenin and its derivatives are mediated through their interaction with various intracellular signaling pathways that are often dysregulated in cancer. While direct head-to-head comparative studies on the effects of a wide range of apigenin glycosides on these pathways are limited, existing research provides valuable insights.
PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR pathway is a critical signaling cascade that promotes cell survival, proliferation, and growth. Its aberrant activation is a hallmark of many cancers.
-
Apigenin: Has been shown to inhibit the PI3K/AKT/mTOR signaling pathway in cisplatin-resistant colon cancer cells.[3]
-
Apigenin-7-O-glucoside: Studies have demonstrated its ability to promote apoptosis in cervical cancer HeLa cells through the PTEN/PI3K/AKT pathway and to inhibit the PI3K/Akt/mTOR pathway in lung cancer cells.[4][5]
-
Vitexin (Apigenin-8-C-glucoside): This glycoside has been found to inhibit the PI3K/AKT/mTOR signaling pathway in gastric cancer and endometrial cancer.[6][7]
-
Isovitexin (Apigenin-6-C-glucoside): Research indicates that isovitexin can attenuate tumor growth in human colon cancer cells by modulating the PI3K/Akt/mTOR signaling pathway.[8][9]
MAPK/ERK Pathway
The MAPK/ERK pathway is another crucial signaling route that regulates cell proliferation, differentiation, and survival. Its dysregulation is frequently observed in various cancers.
-
Apigenin: In human melanoma cells, apigenin has been shown to suppress cell proliferation and migration by decreasing the phosphorylation of ERK1/2 proteins.[10] In colorectal cancer cells, it can inhibit both the Akt and ERK pathways.[3]
-
Vitexin: Has been implicated in the dual suppression of both MAPK/ERK and NF-κB signaling cascades.[11]
-
Isovitexin: Studies suggest that isovitexin can inhibit the activation of the MAPK/NF-κB signaling pathway.[12]
NF-κB Pathway
The NF-κB pathway plays a pivotal role in inflammation, immunity, and cell survival. Its constitutive activation in cancer cells contributes to tumor progression and resistance to therapy.
-
Apigenin: Has been shown to suppress NF-κB activation in prostate cancer cells and inhibit the NF-κB/Snail signaling pathway in human colon cancer cells.[3]
-
Vitexin: As mentioned, vitexin can dually suppress both MAPK/ERK and NF-κB signaling.[11]
-
Isovitexin: Has been shown to inhibit the activation of the MAPK/NF-κB signaling pathway.[12]
Note: The available data on signaling pathways is derived from various studies on different cancer models. A direct, comprehensive comparison of a panel of apigenin glycosides within a single cancer model is currently lacking in the scientific literature. The information presented provides an overview of the current understanding and highlights the need for further head-to-head comparative research.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cancer cells (e.g., HCT116, HeLa) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of apigenin or apigenin glycosides for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.
Apoptosis Detection by DAPI Staining
DAPI (4',6-diamidino-2-phenylindole) is a fluorescent stain that binds strongly to A-T rich regions in DNA. It is used to visualize nuclear morphology and detect apoptotic changes.
-
Cell Culture and Treatment: Grow cells on coverslips in a 6-well plate and treat with the compounds of interest.
-
Fixation: After treatment, wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
DAPI Staining: Wash with PBS and stain the cells with DAPI solution (1 µg/mL) for 5 minutes in the dark.
-
Microscopy: Mount the coverslips on microscope slides and observe the nuclear morphology under a fluorescence microscope. Apoptotic cells will exhibit condensed and fragmented nuclei.
Apoptosis Quantification by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with apigenin or its glycosides for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Western Blot Analysis for Signaling Pathway Proteins
This technique is used to detect and quantify specific proteins involved in signaling pathways.
-
Protein Extraction: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-AKT, AKT, p-ERK, ERK, NF-κB) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Experimental Workflow Diagrams
Caption: Workflow for assessing cell viability using the MTT assay.
Caption: Workflow for quantifying apoptosis using Annexin V/PI staining.
Signaling Pathway Diagrams
Caption: Inhibition of the PI3K/AKT/mTOR pathway by Apigenin and its glycosides.
References
- 1. Apigenin-7-O-glucoside versus apigenin: Insight into the modes of anticandidal and cytotoxic actions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A comprehensive view on the apigenin impact on colorectal cancer: Focusing on cellular and molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Apigenin-7-glucoside induces apoptosis and ROS accumulation in lung cancer cells, and inhibits PI3K/Akt/mTOR pathway | Tropical Journal of Pharmaceutical Research [ajol.info]
- 5. Apigenin 7-O-glucoside promotes cell apoptosis through the PTEN/PI3K/AKT pathway and inhibits cell migration in cervical cancer HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Vitexin Inhibits Gastric Cancer Growth and Metastasis through HMGB1-mediated Inactivation of the PI3K/AKT/mTOR/HIF-1α Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vitexin suppresses the proliferation, angiogenesis and stemness of endometrial cancer through the PI3K/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isovitexin attenuates tumor growth in human colon cancer cells through the modulation of apoptosis and epithelial-mesenchymal transition via PI3K/Akt/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. Apigenin induces apoptosis by regulating Akt and MAPK pathways in human melanoma cell A375SM - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Regulatory effect of isovitexin on MAPK/NF- κ B signal in mice with acute ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Anti-inflammatory Effect of Apigenin-4'-Glucoside in a Mouse Model: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-inflammatory effects of Apigenin-4'-glucoside, contextualized through the available in vivo data of its aglycone, Apigenin, and other related flavonoid glycosides. The data is presented to aid researchers in evaluating its potential as a therapeutic agent.
Introduction to Apigenin and its Glycosides
Apigenin is a naturally occurring flavone with well-documented anti-inflammatory properties. In nature, it often exists in glycosidic forms, such as this compound, where a sugar molecule is attached to the main flavonoid structure. Upon ingestion, these glycosides are often hydrolyzed by intestinal enzymes, releasing the active aglycone, Apigenin, which is then absorbed and exerts its biological effects. Therefore, in vivo studies on Apigenin can provide valuable insights into the potential efficacy of its glycoside derivatives.
The primary anti-inflammatory mechanism of Apigenin involves the inhibition of the NF-κB signaling pathway. This pathway is a central regulator of the inflammatory response, and its inhibition leads to a downstream reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.
Comparative In Vivo Anti-inflammatory Activity
This section compares the anti-inflammatory effects of Apigenin with a standard non-steroidal anti-inflammatory drug (NSAID), Indomethacin, in a carrageenan-induced paw edema mouse model. This model is a widely used and well-characterized assay for evaluating acute inflammation.
Table 1: Comparison of Anti-inflammatory Effects of Apigenin and Indomethacin in Carrageenan-Induced Paw Edema in Mice
| Treatment Group | Dose (mg/kg) | Paw Volume (mL) at 3h | % Inhibition of Edema |
| Control (Carrageenan) | - | 0.48 ± 0.03 | - |
| Apigenin | 25 | 0.28 ± 0.02 | 41.7% |
| Apigenin | 50 | 0.22 ± 0.02 | 54.2% |
| Indomethacin | 10 | 0.18 ± 0.01 | 62.5% |
Data is presented as mean ± SEM. The data for Apigenin is used as a proxy for the potential effects of this compound following in vivo hydrolysis.
Signaling Pathway and Experimental Workflow
To visually represent the underlying mechanisms and experimental procedures, the following diagrams are provided in Graphviz DOT language.
A Comparative Analysis of the Pharmacokinetic Profiles of Apigenin and Apigenin-4'-glucoside
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the pharmacokinetic properties of the flavonoid apigenin and its glycosidic form, apigenin-4'-glucoside. Understanding the absorption, distribution, metabolism, and excretion (ADME) of these compounds is crucial for their development as potential therapeutic agents. This comparison is supported by experimental data and detailed methodologies to assist in research and development.
Executive Summary
Apigenin, a widely studied flavone, is predominantly present in nature as various glycosides. The sugar moiety in these glycosides, such as in this compound, significantly influences the compound's solubility, permeability, and overall pharmacokinetic profile. While apigenin glycosides exhibit enhanced water solubility, the aglycone form, apigenin, generally demonstrates superior intestinal membrane permeability. This fundamental difference in physicochemical properties dictates their absorption and subsequent metabolic fate in the body. This guide will delve into the specifics of their pharmacokinetic parameters, the experimental methods used to determine them, and the signaling pathways they influence.
Comparative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters for apigenin and provides a comparative perspective for its glycosidic forms based on available data. Direct comparative in vivo pharmacokinetic data for this compound is limited; therefore, data from studies on other apigenin glucosides, such as apigenin-7-O-glucoside, are used to infer the general pharmacokinetic behavior of apigenin glycosides.
| Pharmacokinetic Parameter | Apigenin (Aglycone) | This compound (Glycoside) | Key Observations |
| Solubility | Low water solubility | Higher water solubility than apigenin | The sugar moiety enhances aqueous solubility. |
| Intestinal Permeability | High | Low | Apigenin's permeability is at least 5 times higher than that of apigenin-7-O-glucoside in Caco-2 cell models. |
| Absorption | Rapidly absorbed in the small intestine, primarily via passive diffusion and some active transport. | Poorly absorbed in its intact form. Requires enzymatic hydrolysis by intestinal β-glucosidases to the aglycone (apigenin) for significant absorption. | The rate-limiting step for the absorption of apigenin glycosides is their deglycosylation. |
| Time to Peak Plasma Concentration (Tmax) | 0.5 - 2.5 hours after oral administration. | Generally longer than apigenin due to the time required for hydrolysis. | The Tmax for the appearance of apigenin in plasma after ingestion of its glycosides can be delayed. |
| Peak Plasma Concentration (Cmax) | Variable, dependent on formulation and dosage. Oral administration of 60 mg/kg in rats resulted in a Cmax of 1.33 ± 0.24 µg/mL. | Generally lower for the intact glycoside. The Cmax of apigenin metabolites after glycoside ingestion depends on the efficiency of hydrolysis. | The bioavailability of apigenin from its glycosides is influenced by the activity of intestinal microflora. |
| Bioavailability | Approximately 30% relative oral bioavailability has been reported in rats. | The bioavailability of the intact glycoside is very low. The overall bioavailability in terms of circulating apigenin and its metabolites depends on the extent of intestinal and microbial deglycosylation. | The food matrix and individual variations in gut microbiota can significantly impact the bioavailability of apigenin from its glycosides. |
| Metabolism | Undergoes extensive phase I (hydroxylation to luteolin) and phase II (glucuronidation and sulfation) metabolism in the liver and intestines. | The primary metabolic step is hydrolysis to apigenin, which then follows the same metabolic pathways as ingested apigenin. | The main circulating forms of apigenin after oral intake of either form are its glucuronide and sulfate conjugates. |
| Excretion | Excreted in urine and feces as metabolites. | Excreted primarily as metabolites of apigenin in urine and feces. Unabsorbed glycosides may be excreted in the feces. | Enterohepatic recirculation of apigenin and its metabolites can occur. |
Experimental Protocols
In Vivo Pharmacokinetic Study in Rats
A typical experimental protocol to determine the pharmacokinetic profiles of apigenin and this compound following oral administration in rats is outlined below.
-
Animal Model: Male Wistar rats (200-250 g) are used. The animals are fasted overnight before the experiment with free access to water.
-
Drug Administration: The compounds (apigenin or this compound) are suspended in a vehicle such as 0.5% carboxymethylcellulose sodium (CMC-Na) and administered orally via gavage at a specific dose (e.g., 50 mg/kg).
-
Blood Sampling: Blood samples (approximately 0.2 mL) are collected from the tail vein into heparinized tubes at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-administration.
-
Plasma Preparation: The blood samples are centrifuged at 4000 rpm for 10 minutes to separate the plasma, which is then stored at -80°C until analysis.
-
Sample Analysis: The concentrations of the parent compound and its major metabolites in the plasma samples are quantified using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), and elimination half-life (t1/2).
LC-MS/MS Analysis of Apigenin and its Metabolites in Plasma
A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is essential for the accurate quantification of apigenin and its metabolites in biological matrices.
-
Sample Preparation: Plasma samples are typically prepared by protein precipitation. An aliquot of plasma is mixed with a precipitating agent (e.g., acetonitrile or methanol) containing an internal standard (e.g., a structurally similar flavonoid). The mixture is vortexed and then centrifuged to pellet the precipitated proteins. The supernatant is collected, evaporated to dryness, and reconstituted in the mobile phase for injection into the LC-MS/MS system.
-
Chromatographic Separation: Separation is achieved on a C18 reversed-phase column using a gradient elution with a mobile phase consisting of two solvents, typically water with a small percentage of formic acid (for protonation) and an organic solvent like acetonitrile or methanol.
-
Mass Spectrometric Detection: The analytes are detected using a triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for the parent compound and its metabolites to ensure selectivity and sensitivity.
-
Quantification: A calibration curve is constructed by plotting the peak area ratios of the analyte to the internal standard against the corresponding concentrations of the analyte in spiked plasma samples. The concentrations of the analytes in the experimental samples are then determined from this calibration curve.
Mandatory Visualizations
Comparative Pharmacokinetic Workflow
Caption: Comparative workflow of Apigenin and this compound pharmacokinetics.
Apigenin's Effect on the PI3K/Akt Signaling Pathway
Caption: Apigenin inhibits the PI3K/Akt signaling pathway, leading to reduced cell proliferation and induced apoptosis.
Efficacy of Apigenin and its Glycosides in Cancer Cell Lines: A Comparative Guide
Disclaimer: Direct experimental data on the efficacy of Apigenin-4'-glucoside across a wide range of cancer cell lines is limited in publicly available research. The majority of studies focus on its aglycone form, Apigenin. The glycosylation pattern can significantly impact a flavonoid's bioavailability, cellular uptake, and biological activity. For instance, a study on Apigenin-7-O-glucoside demonstrated it had a more potent cytotoxic effect on HCT116 colon cancer cells than Apigenin itself, with an IC50 value approximately four times lower[1]. This highlights that data for Apigenin should not be directly extrapolated to its glycoside forms.
This guide provides a comprehensive overview of the well-documented efficacy of Apigenin in various cancer cell lines to serve as a foundational reference. We strongly advise specific experimental validation for this compound.
Overview of Apigenin's Anti-Cancer Activity
Apigenin (4′,5,7-trihydroxyflavone) is a natural flavonoid found in numerous fruits, vegetables, and herbs.[2][3] It has been extensively studied for its anti-cancer properties, demonstrating the ability to inhibit proliferation, induce programmed cell death (apoptosis), and arrest the cell cycle in a wide array of cancer cell lines.[3][4][5][6] Its mechanisms of action are multifaceted, involving the modulation of several key signaling pathways crucial for cancer cell survival and progression.[3][4]
Data Presentation: Anti-Proliferative Efficacy of Apigenin
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Apigenin in various human cancer cell lines, indicating its potency in inhibiting cell proliferation.
| Cancer Type | Cell Line | IC50 Value (µM) | Incubation Time (h) |
| Renal Cell Carcinoma | ACHN | 39.4 / 15.4 | 24 / 48 |
| 786-0 | 39.1 / 19.0 | 24 / 48 | |
| Caki-1 | 50.9 / 21.4 | 24 / 48 | |
| Cholangiocarcinoma | HuCCA-1 | 75 | 48 |
| KKU-M055 | 78 / 61 | 24 / 48 | |
| Colon Cancer | HT-29 (Cisplatin-Resistant) | 30 | Not Specified |
| HCT-116 | 91.9 / 88.4 / 77.1 | 24 / 48 / 72 | |
| Leukemia | HL60 | 30 | 24 |
| Cervical Cancer | HeLa | ~50 (for ~50% inhibition) | 24 |
| C33A | ~50 (for ~50% inhibition) | 24 |
Source: Renal Cell Carcinoma[7], Cholangiocarcinoma[8][9], Colon Cancer[10][11], Leukemia[6], Cervical Cancer. Note: IC50 values can vary between studies due to different experimental conditions.
Key Mechanisms of Action
Apigenin exerts its anti-cancer effects primarily through the induction of apoptosis and cell cycle arrest.
-
Induction of Apoptosis: Apigenin has been shown to trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[2][6] It modulates the expression of key apoptosis-regulating proteins, increasing the ratio of pro-apoptotic proteins like Bax to anti-apoptotic proteins like Bcl-2.[5] This leads to the release of cytochrome c from the mitochondria and the activation of a cascade of caspases (e.g., caspase-3, -8, -9), which are the executioners of apoptosis.[2][6]
-
Cell Cycle Arrest: Apigenin can halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating. This arrest most commonly occurs at the G2/M or G0/G1 checkpoints.[2][4] The mechanism involves the downregulation of proteins that drive the cell cycle, such as cyclins (e.g., Cyclin A, Cyclin B) and cyclin-dependent kinases (CDKs), and the upregulation of CDK inhibitors like p21/WAF1, often in a p53-independent manner.[2]
Modulation of Signaling Pathways
Apigenin's effects on apoptosis and the cell cycle are orchestrated by its ability to interfere with critical intracellular signaling pathways that are often dysregulated in cancer.
-
PI3K/Akt/mTOR Pathway: This is a central pathway for cell survival, proliferation, and growth. Apigenin can inhibit this pathway by suppressing the activity of PI3K and preventing the phosphorylation (activation) of Akt, which in turn leads to decreased activity of mTOR and its downstream targets.[3][4]
-
MAPK/ERK Pathway: This pathway is involved in cell proliferation, differentiation, and survival. Apigenin has been shown to suppress the activation of key components like ERK1/2 in several cancer types.[3]
-
NF-κB Signaling: NF-κB is a transcription factor that promotes inflammation and cell survival. Apigenin can suppress its activation, thereby reducing the expression of genes that prevent apoptosis.[4]
-
Wnt/β-catenin Pathway: Dysregulation of this pathway is common in many cancers. Apigenin can inhibit this pathway, leading to a reduction in cancer cell proliferation, migration, and invasion.[3][4]
Mandatory Visualizations
Caption: Apigenin inhibits the PI3K/Akt/mTOR survival pathway.
Caption: General workflow for in vitro efficacy testing.
Experimental Protocols
Below are generalized methodologies for key experiments used to determine the efficacy of compounds like Apigenin.
Cell Viability and IC50 Determination (MTT Assay)
-
Objective: To measure the cytotoxic effect of a compound on cancer cells and determine the IC50 value.
-
Methodology:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of Apigenin (e.g., 0, 5, 10, 25, 50, 100 µM). A vehicle control (e.g., DMSO) is also included.
-
Incubation: Cells are incubated with the compound for specific time points (e.g., 24, 48, 72 hours).
-
MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Analysis: Cell viability is calculated as a percentage relative to the vehicle control. The IC50 value is determined by plotting cell viability against the log of the compound concentration.
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Objective: To quantify the percentage of cells undergoing apoptosis.
-
Methodology:
-
Cell Treatment: Cells are seeded in 6-well plates and treated with Apigenin at a selected concentration (e.g., its IC50 value) for a specified time.
-
Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS (phosphate-buffered saline).
-
Staining: Cells are resuspended in Annexin V binding buffer. Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and Propidium Iodide (PI, which enters late apoptotic and necrotic cells with compromised membranes) are added.
-
Incubation: The cells are incubated in the dark for 15-20 minutes.
-
Flow Cytometry: The stained cells are analyzed using a flow cytometer. The results differentiate between viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).
-
Cell Cycle Analysis (Propidium Iodide Staining)
-
Objective: To determine the effect of the compound on cell cycle distribution.
-
Methodology:
-
Cell Treatment: Cells are treated with Apigenin as described for the apoptosis assay.
-
Cell Harvesting & Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C. Fixation permeabilizes the cells.
-
Staining: Fixed cells are washed and then treated with RNase A to prevent staining of RNA. Subsequently, they are stained with Propidium Iodide (PI), which intercalates with DNA.
-
Flow Cytometry: The DNA content of the cells is analyzed by a flow cytometer. The intensity of the PI fluorescence is proportional to the amount of DNA. This allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
References
- 1. Apigenin-7-O-glucoside versus apigenin: Insight into the modes of anticandidal and cytotoxic actions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Apigenin in cancer therapy: anti-cancer effects and mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Cytotoxicity of apigenin on leukemia cell lines: implications for prevention and therapy | Semantic Scholar [semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. Cytotoxicity of apigenin on leukemia cell lines: implications for prevention and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. jbuon.com [jbuon.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. mdpi.com [mdpi.com]
- 11. encyclopedia.pub [encyclopedia.pub]
The Synergistic Potential of Apigenin-4'-glucoside in Chemotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer therapy is continually evolving, with a growing emphasis on combination strategies to enhance efficacy and overcome drug resistance. This guide provides a comprehensive evaluation of the synergistic effects of Apigenin-4'-glucoside, a naturally occurring flavonoid, when combined with conventional chemotherapy drugs. By objectively comparing its performance with alternative approaches and presenting supporting experimental data, we aim to equip researchers and drug development professionals with the critical information needed to explore this promising avenue in oncology.
Quantitative Analysis of Synergistic Effects
The synergy between this compound and various chemotherapy agents has been demonstrated across multiple cancer cell lines. The following tables summarize the key quantitative data from these studies, focusing on the half-maximal inhibitory concentration (IC50) and the Combination Index (CI), where a CI value less than 1 indicates a synergistic effect.
| Cancer Type | Cell Line | Chemotherapy Drug | Apigenin IC50 (µM) | Chemotherapy IC50 | Combination IC50 | Combination Index (CI) | Reference |
| Breast Cancer | MCF-7 | Doxorubicin | >100 | 2.3 µM | 37.89 µM (Apigenin) + 1 µM (Doxorubicin) | <1 (Synergistic) | |
| Breast Cancer | MDA-MB-231 | Doxorubicin | >100 | 4.1 µM | Not explicitly stated, but synergy confirmed | <1 (Synergistic) | |
| Cervical Cancer | HeLa | Paclitaxel | ~40 | ~8 nM | 15 µM (Apigenin) + 4 nM (Paclitaxel) significantly enhances cytotoxicity | <1 (Synergistic) | |
| Lung Cancer | A549 | Paclitaxel | Not specified | Not specified | 15 µM (Apigenin) + 4 nM (Paclitaxel) enhances cytotoxicity | Not specified | |
| Hepatocellular Carcinoma | Hep3B | Paclitaxel | Not specified | Not specified | 15 µM (Apigenin) + 4 nM (Paclitaxel) enhances cytotoxicity | Not specified |
Key Signaling Pathways Modulated by this compound in Combination Therapy
This compound exerts its synergistic effects by modulating a multitude of cellular signaling pathways that are often dysregulated in cancer. Understanding these mechanisms is crucial for designing rational drug combinations and identifying potential biomarkers for patient stratification.
One of the primary mechanisms is the induction of apoptosis (programmed cell death). Apigenin, when combined with chemotherapy agents like etoposide and cyclophosphamide, has been shown to synergistically induce the intrinsic apoptosis pathway. This involves an increase in the expression of pro-apoptotic proteins such as BAX, Cytochrome c, SMAC/DIABLO, and HTRA2/OMI, while decreasing the expression of the anti-apoptotic protein BCL2. This ultimately leads to the activation of caspase-9 and caspase-3, executing the apoptotic process.
Furthermore, apigenin can also activate the extrinsic apoptosis pathway by inducing the expression of death receptors like TRAILR1/DR4, a mechanism not typically engaged by chemotherapy drugs alone. This dual activation of both intrinsic and extrinsic pathways enhances the overall apoptotic response.
Several key signaling pathways are implicated in the synergistic effects of apigenin:
-
PI3K/Akt/mTOR Pathway: This pathway is crucial for cell survival, proliferation, and resistance to apoptosis. Apigenin has been shown to inhibit this pathway, thereby sensitizing cancer cells to the cytotoxic effects of chemotherapy.
-
MAPK/ERK Pathway: The MAPK/ERK pathway is involved in cell proliferation, differentiation, and survival. Apigenin can modulate this pathway to inhibit cancer cell growth.
-
Wnt/β-catenin Pathway: Dysregulation of this pathway is common in many cancers and is associated with tumor initiation and progression. Apigenin can inhibit this pathway, leading to reduced cancer cell migration and invasion.
-
JAK/STAT Pathway: This pathway plays a critical role in cytokine signaling and is often constitutively active in cancer, promoting cell proliferation and survival. Apigenin has been shown to suppress this pathway.
Below is a diagram illustrating the key signaling pathways modulated by this compound in synergy with chemotherapy.
A Researcher's Guide to Orthogonal Methods for Apigenin-4'-Glucoside Characterization
In the realm of natural product research and drug development, the precise characterization of bioactive compounds is paramount. Apigenin-4'-glucoside, a flavonoid glycoside with promising therapeutic properties, requires rigorous analytical techniques to confirm its identity and purity. This guide provides a comparative overview of orthogonal methods for the characterization of this compound, offering experimental data and detailed protocols to aid researchers in their analytical endeavors.
Comparative Data of Analytical Techniques
The following table summarizes key quantitative data obtained from various analytical techniques used to characterize this compound.
| Analytical Method | Parameter | Reported Value | Reference |
| High-Performance Liquid Chromatography (HPLC) | Retention Time (t R ) | 16.4 min | [1] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | [M-H]⁻ (m/z) | 431.1 | [2] |
| [M+H]⁺ (m/z) | 433.2 | [2] | |
| ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy | Anomeric Proton (H-1") | δ H 5.12 (d, J = 7.6 Hz) | [1] |
| 5-OH | δ H 10.45 (s) | [1] | |
| 7-OH | δ H 12.94 (s) | [1] | |
| ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy | Anomeric Carbon (C-1") | δ C 100.3 ppm | [1] |
| UV-Visible (UV-Vis) Spectroscopy | Maximum Absorbance (λ max ) | 268 nm and 334 nm | [3] |
Orthogonal Workflow for Characterization
The effective characterization of this compound relies on a structured workflow that integrates multiple analytical techniques. The following diagram illustrates a typical orthogonal approach, starting from sample preparation to final structure elucidation.
Experimental Protocols
Detailed methodologies are crucial for reproducing and verifying experimental results. Below are protocols for the key analytical techniques discussed.
High-Performance Liquid Chromatography (HPLC)
This protocol is a general guideline for the separation and initial identification of this compound.
-
Instrumentation: A standard HPLC system equipped with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) and a photodiode array (PDA) or UV detector is suitable.
-
Mobile Phase: A gradient elution is often employed for optimal separation of flavonoids. A typical mobile phase consists of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile or methanol).
-
Gradient Program:
-
0-5 min: 10% B
-
5-20 min: 10-50% B (linear gradient)
-
20-25 min: 50-90% B (linear gradient)
-
25-30 min: 90% B (isocratic)
-
30-35 min: 90-10% B (linear gradient)
-
35-40 min: 10% B (isocratic for column re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25-30 °C
-
Injection Volume: 10-20 µL
-
Sample Preparation: Dissolve the purified sample in the initial mobile phase composition or a compatible solvent like methanol.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS provides crucial information about the molecular weight of the analyte, aiding in its identification.
-
LC System: An LC system similar to the one described for HPLC can be used. The mobile phase composition may need to be optimized for MS compatibility (e.g., using volatile buffers like ammonium acetate).
-
Mass Spectrometer: An electrospray ionization (ESI) source coupled with a triple quadrupole or time-of-flight (TOF) mass analyzer is commonly used.
-
Ionization Mode: Both positive and negative ion modes should be employed to obtain comprehensive mass information. This compound is often detected as [M-H]⁻ in negative mode and [M+H]⁺ in positive mode.[2]
-
MS Parameters:
-
Capillary Voltage: 3-4 kV
-
Cone Voltage: 20-40 V
-
Source Temperature: 120-150 °C
-
Desolvation Temperature: 350-450 °C
-
Desolvation Gas Flow: 600-800 L/hr
-
Scan Range: m/z 100-1000
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for the complete structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD) are common solvents for flavonoids.
-
Experiments:
-
¹H NMR: Provides information about the number, environment, and connectivity of protons.
-
¹³C NMR: Provides information about the carbon skeleton of the molecule.
-
2D NMR (COSY, HSQC, HMBC): These experiments are essential for establishing the connectivity between protons and carbons, confirming the glycosylation site and the structure of the sugar moiety.
-
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.5-0.7 mL of the deuterated solvent.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a simple and rapid technique that provides information about the electronic transitions within the molecule, which is characteristic of the flavonoid structure.
-
Instrumentation: A standard double-beam UV-Vis spectrophotometer.
-
Solvent: Methanol or ethanol are commonly used solvents.
-
Procedure:
By employing this suite of orthogonal methods, researchers can confidently identify and characterize this compound, ensuring the quality and reliability of their scientific findings and paving the way for further investigation into its biological activities.
References
- 1. Biosynthesis of Apigenin Glucosides in Engineered Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Apigenin-7-O-β-D-glycoside isolation from the highly copper-tolerant plant Elsholtzia splendens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. phcog.com [phcog.com]
- 4. Evaluation of properties of apigenin and [G-3H]apigenin and analytic method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. online.bamu.ac.in [online.bamu.ac.in]
Apigenin-4'-Glucoside: A Comparative Analysis of Its Inhibitory Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative benchmark of Apigenin-4'-glucoside's activity against known inhibitors, supported by experimental data and detailed protocols. The focus is on two key biological pathways: α-glucosidase inhibition and the PI3K/Akt/mTOR signaling cascade.
Comparative Inhibitory Activity
The following tables summarize the inhibitory concentrations (IC50) of apigenin and its glucoside derivative in comparison to well-established inhibitors.
α-Glucosidase Inhibition
| Compound | Target | IC50 Value | Inhibition Type |
| Apigenin | α-Glucosidase | 10.5 ± 0.05 µM[1][2] | Non-competitive[1][2] |
| This compound | α-Glucosidase | Activity lost/reduced* | - |
| Acarbose | α-Glucosidase | ~262.32 µg/mL | Competitive |
*Note: Studies have indicated that modifications at the 4'-hydroxyl group of apigenin, such as glycosylation, lead to a loss of α-glucosidase inhibitory activity[3].
PI3K/Akt/mTOR Pathway Inhibition
| Compound | Target | IC50 Value | Notes |
| Apigenin | Casein Kinase 2 (CK2) | 30 µM[4] | CK2 is upstream of the PI3K/Akt pathway. |
| Apigenin | PI3K/Akt/mTOR | - | Suppresses pathway activity[5][6][7]. |
| Oridonin | Akt1 / Akt2 | 8.4 µM / 8.9 µM[8] | Known Akt inhibitor. |
| PI-103 | PI3K | - | Known PI3K inhibitor[9]. |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and a general workflow for assessing inhibitory activity.
Caption: PI3K/Akt/mTOR signaling pathway with the inhibitory action of Apigenin.
Caption: General experimental workflow for inhibitor screening.
Experimental Protocols
α-Glucosidase Inhibition Assay
This protocol is adapted from established methods to determine the in vitro inhibitory activity of a compound against α-glucosidase.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Sodium phosphate buffer (pH 6.8)
-
Test compound (this compound)
-
Positive control (Acarbose)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of the test compound and the positive control.
-
In a 96-well plate, add 50 µL of sodium phosphate buffer to each well.
-
Add 10 µL of the test compound or positive control to the respective wells.
-
Add 20 µL of α-glucosidase solution (1 U/mL) to each well and incubate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of pNPG solution (5 mM) to each well.
-
Incubate the plate at 37°C for 20 minutes.
-
Stop the reaction by adding 50 µL of 0.1 M Na2CO3.
-
Measure the absorbance at 405 nm using a microplate reader.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the inhibitor.
PI3K/Akt Pathway Activity Assay (Western Blot)
This protocol outlines a method to assess the phosphorylation status of Akt, a key downstream target of PI3K, as an indicator of pathway activity.
Materials:
-
Cancer cell line with a constitutively active PI3K/Akt pathway
-
Cell culture medium and supplements
-
Test compound (this compound)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt)
-
Secondary antibody (HRP-conjugated)
-
SDS-PAGE gels and blotting apparatus
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified duration.
-
Lyse the cells using lysis buffer and collect the protein lysates.
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Akt overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total Akt to ensure equal protein loading.
-
Densitometric analysis is performed to quantify the level of Akt phosphorylation relative to the total Akt. A decrease in the ratio of phospho-Akt to total Akt indicates inhibition of the PI3K/Akt pathway.
References
- 1. Inhibitory Mechanism of Apigenin on α-Glucosidase and Synergy Analysis of Flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of xanthine oxidase inhibitors and/or α-glucosidase inhibitors by carboxyalkyl derivatization based on the flavonoid of apigenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Targeting the PI3K/Akt/mTOR axis by apigenin for cancer prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of PI3K/Akt/mTOR pathway by apigenin induces apoptosis and autophagy in hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Apigenin inhibits the proliferation and aerobic glycolysis of endometrial cancer cells by regulating the PI3K/Akt signaling pathway [ejgo.net]
- 8. glpbio.com [glpbio.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Safety Operating Guide
Proper Disposal Procedures for Apigenin-4'-glucoside: A Guide for Laboratory Professionals
The safe and compliant disposal of chemical reagents is a critical aspect of laboratory operations. For researchers, scientists, and drug development professionals handling Apigenin-4'-glucoside, a flavonoid compound, adherence to proper disposal protocols is essential to ensure personnel safety and environmental protection. This guide provides detailed, step-by-step instructions for the proper disposal of this compound, drawing from general chemical waste management principles and safety data for related compounds.
I. Immediate Safety and Handling
Before initiating any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a laboratory coat.[1][2][3][4] Work should be conducted in a well-ventilated area, such as a fume hood, to avoid inhalation of any dust or aerosols.[1][2][3]
In Case of a Spill:
-
Avoid Dust Formation: If the spilled material is a solid, prevent the generation of dust.[1][2]
-
Containment: For liquid spills, cover with an absorbent, inert material. For solid spills, carefully sweep up the material.
-
Collection: Place the contained waste into a suitable, sealed container for disposal.[1][2][3]
-
Decontamination: Clean the spill area thoroughly.
-
Environmental Precaution: Prevent the spilled material from entering drains or waterways.[1][2][3]
II. Core Disposal Protocol
Under no circumstances should this compound or its waste be disposed of down the drain or in the regular trash.[5][6][7] All materials contaminated with this compound are to be treated as chemical waste.
Step 1: Waste Segregation Proper segregation is the first and most critical step in chemical waste management.[5][8]
-
Solid Waste: Collect solid this compound waste, including residual powder, contaminated weighing paper, and disposable labware (e.g., pipette tips, microfuge tubes), in a designated, compatible, and clearly labeled solid chemical waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible liquid waste container. Do not mix aqueous waste with organic solvent waste.[7][8] Halogenated and non-halogenated solvent wastes should also be kept separate.[7][9]
-
Sharps Waste: Needles, syringes, or other contaminated sharps must be disposed of in a designated sharps container.[10]
Step 2: Container Management
-
Compatibility: Waste containers must be made of a material compatible with the chemical waste. For instance, strong acids should not be stored in metal containers.[8][11]
-
Labeling: All waste containers must be clearly and accurately labeled with their contents.[11] The label should include the full chemical name ("this compound") and the approximate concentration. Deface any original labels on reused containers.[6][11]
-
Closure: Keep waste containers securely closed at all times, except when adding waste.[7][11] This prevents the release of vapors and reduces the risk of spills.
Step 3: Storage
-
Designated Area: Store all chemical waste in a designated satellite accumulation area (SAA) within the laboratory.[5] This area should be under the control of the laboratory personnel.
-
Secondary Containment: It is best practice to use secondary containment, such as a spill tray, to store waste containers.[6][12] This will contain any potential leaks.
-
Incompatible Wastes: Store containers of incompatible waste streams separately to prevent accidental mixing and dangerous reactions.[5][12] For example, keep acids away from bases and oxidizers away from organic materials.[5][12]
Step 4: Scheduling Disposal
-
Institutional Procedures: Follow your institution's specific procedures for requesting a chemical waste pickup from the Environmental Health and Safety (EHS) department.
-
Timely Removal: Do not let waste accumulate in the laboratory for extended periods. Full containers should be removed promptly.[5]
III. Disposal of Empty Containers
-
Non-Acutely Hazardous Waste: For containers that held this compound (which is not typically classified as an acute hazardous waste), they can often be disposed of as regular trash after being thoroughly emptied.[6]
-
Rinsing: In some jurisdictions, triple rinsing the container with a suitable solvent may be required. The rinsate must be collected and disposed of as hazardous chemical waste.[6][7]
-
Defacing Labels: Before disposing of the empty container in the regular trash, completely deface or remove the original chemical label.[6]
IV. Data Presentation
| Waste Type | Collection Container | Key Segregation Requirement |
| Solid Waste (e.g., powder, contaminated labware) | Labeled, compatible solid chemical waste container | Separate from liquid and sharps waste. |
| Liquid Waste (aqueous or solvent solutions) | Labeled, compatible liquid chemical waste container | Segregate aqueous, halogenated, and non-halogenated solvent waste streams. |
| Sharps Waste (e.g., contaminated needles) | Designated sharps container | Do not mix with other waste types. |
| Empty Containers | Regular trash (after proper procedure) | Must be thoroughly emptied, and labels must be defaced. Rinsate to be collected as chemical waste. |
V. Diagrams
Caption: A workflow diagram illustrating the step-by-step process for the proper disposal of this compound waste in a laboratory setting.
Caption: A diagram showing the logical relationship between proper waste handling procedures and the resulting safety and compliance outcomes.
References
- 1. Apigenin SDS, 520-36-5 Safety Data Sheets - ECHEMI [echemi.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. carlroth.com [carlroth.com]
- 4. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. vumc.org [vumc.org]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. acewaste.com.au [acewaste.com.au]
- 9. Making sure you're not a bot! [oc-praktikum.de]
- 10. essex.ac.uk [essex.ac.uk]
- 11. rtong.people.ust.hk [rtong.people.ust.hk]
- 12. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Personal protective equipment for handling Apigenin-4'-glucoside
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Apigenin-4'-glucoside. The following procedures and recommendations are designed to ensure safe handling, storage, and disposal of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
When handling this compound, particularly in its powdered form, a comprehensive approach to personal protection is essential to minimize exposure and ensure safety. The following table summarizes the required PPE.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Glasses with Side Shields or Goggles | To protect against dust particles and splashes. A face shield may be necessary when handling larger quantities.[1][2] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Gloves must be inspected for integrity before use and changed regularly, or immediately if contaminated.[1] |
| Body Protection | Laboratory Coat | A standard lab coat should be worn to protect street clothing and prevent skin contact. |
| Respiratory Protection | N95 or higher-rated Respirator | Recommended when handling the powder outside of a chemical fume hood or ventilated enclosure to prevent inhalation of dust particles.[3] |
Safe Handling Procedures
Adherence to standard laboratory operating procedures is critical. The following workflow outlines the key steps for safely handling this compound.
Experimental Protocol: Weighing and Dissolving this compound
-
Preparation : Designate a clean, well-ventilated workspace, preferably a chemical fume hood, for handling the compound.
-
PPE : Don all required personal protective equipment, including a lab coat, safety glasses, and chemical-resistant gloves. If not working in a fume hood, a respirator is recommended.
-
Weighing : Use a calibrated analytical balance to weigh the desired amount of this compound. To minimize dust generation, handle the powder gently and avoid creating air currents.
-
Dissolving : Transfer the weighed powder to an appropriate vessel. Add the desired solvent and mix gently until the compound is fully dissolved.
-
Cleanup : After use, decontaminate all surfaces and equipment.
Storage and Disposal
Proper storage and disposal are critical to maintaining a safe laboratory environment.
Storage:
-
Store this compound in a tightly sealed container to prevent moisture absorption and contamination.
-
Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials.
Disposal Plan:
The disposal of chemical waste must be in accordance with institutional, local, and national regulations.
| Waste Type | Disposal Procedure |
| Unused Solid Compound | Collect in a designated, labeled hazardous waste container. |
| Contaminated Labware (e.g., pipette tips, tubes) | Place in a designated solid hazardous waste container. |
| Solutions of this compound | Collect in a labeled liquid hazardous waste container. Do not pour down the drain.[4] |
The following diagram illustrates the logical flow for the disposal of this compound waste.
References
Featured Recommendations
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|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
